molecular formula C11H13N3 B1415177 5-(2-Phenylethyl)-1H-pyrazol-3-amine CAS No. 1000895-40-8

5-(2-Phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B1415177
CAS No.: 1000895-40-8
M. Wt: 187.24 g/mol
InChI Key: XRFRSAFQLGCWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Phenylethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Phenylethyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Phenylethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Phenylethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRSAFQLGCWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652904
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-40-8
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-phenylethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous approved drugs and clinical candidates. Their structural versatility allows for facile modification, enabling the fine-tuning of physicochemical properties and biological targets. The 3-aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, valuable pyrazole derivative: 5-(2-phenylethyl)-1H-pyrazol-3-amine. This compound, with its phenylethyl substituent, presents an interesting scaffold for further chemical exploration and potential applications in drug discovery programs. We will delve into the underlying principles of its synthesis, provide detailed experimental protocols, and outline the analytical techniques required for its thorough characterization, offering a self-validating framework for researchers in the field.

Synthetic Strategy: A Two-Step Approach to 5-(2-phenylethyl)-1H-pyrazol-3-amine

The most direct and efficient synthetic route to 5-(2-phenylethyl)-1H-pyrazol-3-amine involves a two-step process. The first step is the synthesis of the key intermediate, 3-oxo-5-phenylpentanenitrile, via a Claisen condensation reaction. The subsequent step involves the cyclocondensation of this β-ketonitrile with hydrazine, leading to the formation of the desired 3-aminopyrazole ring.

Synthesis_Workflow Ethyl 3-phenylpropionate Ethyl 3-phenylpropionate 3-Oxo-5-phenylpentanenitrile 3-Oxo-5-phenylpentanenitrile Ethyl 3-phenylpropionate->3-Oxo-5-phenylpentanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3-Oxo-5-phenylpentanenitrile Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->3-Oxo-5-phenylpentanenitrile 5-(2-phenylethyl)-1H-pyrazol-3-amine 5-(2-phenylethyl)-1H-pyrazol-3-amine 3-Oxo-5-phenylpentanenitrile->5-(2-phenylethyl)-1H-pyrazol-3-amine Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-(2-phenylethyl)-1H-pyrazol-3-amine

Caption: Overall synthetic workflow for 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Step 1: Synthesis of 3-Oxo-5-phenylpentanenitrile

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1][2] In this synthesis, we utilize the condensation of ethyl 3-phenylpropionate with acetonitrile, which acts as the nucleophilic component after deprotonation by a strong base like sodium hydride (NaH). The choice of a non-nucleophilic strong base is crucial to avoid side reactions such as the hydrolysis of the ester or nitrile.

Mechanism Rationale: The reaction is initiated by the deprotonation of acetonitrile by sodium hydride to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl 3-phenylpropionate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketonitrile, 3-oxo-5-phenylpentanenitrile. The reaction is typically driven to completion by the deprotonation of the product, which has a more acidic α-hydrogen, by the liberated ethoxide.

Experimental Protocol: Synthesis of 3-Oxo-5-phenylpentanenitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the THF and stir the suspension under a nitrogen atmosphere.

  • Reactant Addition: In a separate flask, prepare a solution of ethyl 3-phenylpropionate (1.0 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-oxo-5-phenylpentanenitrile.

Step 2: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring is achieved through the cyclocondensation of the β-ketonitrile with hydrazine.[3] This reaction is a robust and widely used method for the synthesis of this class of compounds.

Mechanism Rationale: The reaction proceeds via the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting dihydropyrazole intermediate leads to the aromatic 3-aminopyrazole.

Experimental Protocol: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-5-phenylpentanenitrile (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue, and collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Characterization_Workflow Synthesized Compound Synthesized Compound Spectroscopic Analysis Spectroscopic Analysis Synthesized Compound->Spectroscopic Analysis Purity Analysis Purity Analysis Synthesized Compound->Purity Analysis NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS HPLC HPLC Purity Analysis->HPLC Melting Point Melting Point Purity Analysis->Melting Point

Caption: Workflow for the characterization of the final product.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the ethyl chain protons (two triplets), a singlet for the pyrazole C4-H, and broad signals for the NH₂ and pyrazole NH protons.
¹³C NMR Resonances for the carbons of the phenyl ring, the ethyl chain, and the three distinct carbons of the pyrazole ring.
IR (Infrared) Characteristic absorption bands for N-H stretching (amine and pyrazole), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and aromatic C-H bending.
MS (Mass Spec) A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃, MW: 187.24 g/mol ).[4]
Detailed Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce a solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a valuable building block for medicinal chemistry research. By providing a detailed rationale for the synthetic strategy, step-by-step experimental protocols, and a comprehensive guide to its characterization, this document serves as a self-validating resource for scientists. The successful synthesis and thorough characterization of this compound will enable its use in the development of novel and potentially therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://www.rsc.
  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://onlinelibrary.wiley.com/doi/epdf/10.1002/anie.200702434
  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/136655
  • Al-Mulla, A. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 2334–2354. https://doi.org/10.3762/bjoc.13.229
  • Synthesis and biological evaluation of some new pyrazole derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4465-4473.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09548a
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2013, 1–18. https://doi.org/10.1155/2013/352961
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica, 5(3), 162-169.
  • 1000895-40-8(5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Product Description. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/ProductDesc_1000895-40-8_EN.htm
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research, 6(1), 539-544.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/2673-4079/4/4/65/pdf
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). Retrieved January 19, 2026, from https://www.researchgate.
  • 1H-NMR - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://www.rsc.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–221. https://doi.org/10.3762/bjoc.7.28
  • SYNTHESIS OF SC99 AND ITS ANALOGS - Oncotarget. (n.d.). Retrieved January 19, 2026, from https://www.oncotarget.com/article/27441/text/
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved January 19, 2026, from https://www.rsc.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved January 19, 2026, from https://pubs.acs.org/doi/suppl/10.1021/acs.joc.9b01058/suppl_file/jo9b01058_si_001.pdf
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1422-8599/20/1/1/pdf
  • 3-Oxo-5-phenylpentanenitrile | C11H11NO | CID 12740364 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12740364
  • Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. (n.d.). Retrieved January 19, 2026, from https://www.researchgate.net/publication/50228026_Approaches_towards_the_synthesis_of_5-aminopyrazoles
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1420-3049/23/1/144/pdf
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra09943a
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.). Retrieved January 19, 2026, from https://patents.google.
  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV5P0039
  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional -Diketones as Precurs - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from https://www.semanticscholar.org/paper/Michael-Addition-of-3-Oxo-3-phenylpropanenitrile-to-Kepe-Mikhaleva/305a4d3f2b87f89b9100a7473708f3e2b2c3d5e2
  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (n.d.). Retrieved January 19, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (n.d.). Retrieved January 19, 2026, from https://www.beilstein-archives.org/xiv/2021/48/2021-48.pdf
  • Preventing side reactions in the Claisen condensation of ethyl phenylacetate - Benchchem. (n.d.). Retrieved January 19, 2026, from https://www.benchchem.
  • 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 19, 2026, from https://openstax.
  • 3-Amino-1-phenyl-2-pyrazolin-5-one - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4149068&Type=MASS&Index=0
  • Ethyl 3-phenylpropionate synthesis - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/synthesis/2021-28-5.htm
  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from https://www.organic-chemistry.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1420-3049/26/19/5888
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C1131186&Type=IR-SPEC&Index=1

Sources

A Technical Guide to the Biological Evaluation of 3-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for the specific molecule, 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS RN: 1000895-40-8), reveal its existence in chemical databases but a significant lack of published literature detailing its specific biological activities.[1] This guide, therefore, broadens its scope to the well-documented and pharmacologically significant class of 3-aminopyrazoles . The principles, targets, and experimental protocols detailed herein provide a robust framework for investigating the biological activity of 5-(2-phenylethyl)-1H-pyrazol-3-amine and its analogues.

Introduction: The 3-Aminopyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[2][3] Among its derivatives, aminopyrazoles are particularly noteworthy as versatile pharmacophores whose biological effects are profoundly influenced by the position of the amino group.[4][5] The 3-aminopyrazole (3AP) scaffold has garnered substantial attention for its ability to form a hydrogen bond donor-acceptor-donor pattern, which enhances its binding affinity to various biological targets.[6][7] This structural feature has made the 3AP core a privileged framework in the design of ligands for enzymes and receptors, particularly in the fields of oncology and inflammation.[5][8]

Derivatives of 3-aminopyrazole have been successfully developed as potent inhibitors of several key protein families, including:

  • Protein Kinases: A primary focus of 3AP research, with compounds targeting Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][9]

  • Other Enzymes: Including cyclooxygenase (COX) and p38 MAP Kinase.[5]

  • Anti-Infective Targets: Showing activity against various bacterial and viral pathogens.[10]

Given this context, it is reasonable to hypothesize that 5-(2-phenylethyl)-1H-pyrazol-3-amine, as a member of the 3AP family, possesses potential as a modulator of these targets, particularly as a kinase inhibitor.

Postulated Biological Target: Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[11][12] The 3-aminopyrazole scaffold has proven to be an effective hinge-binding motif in numerous kinase inhibitors.[9] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is found in the Aurora kinase inhibitor tozasertib.[13] The phenylethyl substituent at the C5 position of the pyrazole ring likely occupies a hydrophobic pocket within the kinase active site, potentially conferring potency and selectivity.

Key Kinase Families of Interest

Based on extensive research into 3AP analogues, the primary kinase families to investigate for 5-(2-phenylethyl)-1H-pyrazol-3-amine include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[14]

  • Receptor Tyrosine Kinases (RTKs): Such as AXL and FGFR, which are often implicated in tumor growth, angiogenesis, and metastasis.[4][9]

  • p38 MAP Kinase: A key enzyme in the inflammatory signaling cascade.[5]

The following sections detail the experimental workflows required to systematically evaluate the activity of a novel 3AP derivative against these targets.

Experimental Workflows for Biological Characterization

The investigation of a novel compound's biological activity follows a hierarchical approach, beginning with broad, high-throughput biochemical screens and progressing to more complex cell-based assays that assess physiological relevance.

Workflow for Kinase Inhibitor Profiling

This workflow is designed to determine the potency, selectivity, and mechanism of action of the test compound as a kinase inhibitor.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays A Compound Synthesis & QC B Primary Kinase Screen (Single High Concentration) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Active Hits D Kinome Selectivity Profiling (e.g., KINOMEscan™) C->D Potent Hits E Mechanism of Action (MoA) (ATP Competition Assay) C->E Potent Hits F Cellular Target Engagement (e.g., NanoBRET®) E->F Characterized Inhibitor G Target Phosphorylation Assay (Western Blot / ELISA) F->G H Antiproliferative Assay (e.g., CellTiter-Glo®) G->H I Cell Cycle Analysis (Flow Cytometry) H->I J Apoptosis Induction Assay (Annexin V Staining) H->J

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[15]

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, such as luminescence (measuring ATP depletion) or fluorescence (detecting a phosphorylated product).[12]

Materials:

  • Recombinant human kinase (e.g., CDK2/CycA, AXL)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (5-(2-phenylethyl)-1H-pyrazol-3-amine)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)[12]

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Allow to incubate for 15-30 minutes at room temperature to permit compound binding.

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

  • Data Acquisition: Read the plate using a suitable microplate reader (luminescence or fluorescence).

  • Data Analysis: Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table (Hypothetical Results):

Kinase TargetTest Compound IC50 (nM)Reference Inhibitor IC50 (nM)
CDK2/Cyclin A85Roscovitine: 150
AXL25BGB324: 15
FGFR2150Pemigatinib: 2
p38α MAPK>10,000Skepinone-L: 1.3
Protocol 2: Cell-Based Antiproliferative Assay

This protocol assesses the compound's ability to inhibit the growth and proliferation of cancer cell lines.[16]

Principle: Cell viability is often measured via the quantification of ATP, which is an indicator of metabolically active cells.[17] A decrease in ATP levels corresponds to a reduction in cell proliferation or an increase in cell death.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer)[14][18]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Analysis

A key aspect of characterizing a kinase inhibitor is to confirm that it modulates the intended signaling pathway within the cell.

AXL Signaling Pathway and Point of Inhibition

AXL is an RTK that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK. A 3-aminopyrazole-based AXL inhibitor would bind to the ATP pocket in the kinase domain, preventing this autophosphorylation and blocking all downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds pAXL P-AXL (Phosphorylated) AXL->pAXL Autophosphorylation Inhibitor 5-(2-phenylethyl)- 1H-pyrazol-3-amine Inhibitor->AXL Blocks ATP Binding PI3K PI3K pAXL->PI3K ERK ERK pAXL->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the AXL signaling pathway.

Conclusion and Future Directions

The 3-aminopyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors.[9][13] While direct biological data for 5-(2-phenylethyl)-1H-pyrazol-3-amine is currently limited, its structural features strongly suggest potential activity against therapeutically relevant kinases such as AXL and CDKs.

The experimental workflows outlined in this guide provide a comprehensive and logical path for its characterization. Future work should focus on:

  • Executing broad kinase screening to identify primary targets.

  • Validating on-target activity in relevant cancer cell lines.

  • Conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Evaluating pharmacokinetic and in vivo efficacy in preclinical tumor models.[17]

Through this systematic approach, the full therapeutic potential of this and related 3-aminopyrazole derivatives can be thoroughly investigated.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Pommier, Y. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC, NIH. [Link]

  • Lusardi, M. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, PubMed Central. [Link]

  • Hahne, F. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. [Link]

  • Zhidkova, E. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • Lusardi, M. et al. (2023). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. [Link]

  • Patel, A. et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. ResearchGate. [Link]

  • Giam, H. et al. (2012). In vitro JAK kinase activity and inhibition assays. PubMed, NIH. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Al-Amiery, A. et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

  • Kudolo, E. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC, NIH. [Link]

  • Wang, H. et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]

  • Various Authors. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Wang, Z. et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]

  • Scott, D. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC, NIH. [Link]

  • Naim, M. et al. (2017). Current status of pyrazole and its biological activities. PMC, PubMed Central. [Link]

  • Various Authors. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Ali, S. et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]

  • Wang, X. et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]

  • Al-Ostoot, F. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Jabeen, A. et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • Kamal, A. et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. [Link]

  • Lusardi, M. et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC, PubMed Central. [Link]

Sources

A Technical Guide to 5-(2-phenylethyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have cemented its role as a cornerstone in the development of novel therapeutics.[2][3] This guide focuses on a specific, yet promising, member of this family: 5-(2-phenylethyl)-1H-pyrazol-3-amine.

While extensive research on this particular molecule is still emerging, its structural components—the 3-aminopyrazole core and the phenylethyl substituent—suggest a significant potential for biological activity. The 3-aminopyrazole moiety is a key feature in numerous compounds with demonstrated anti-infective, anticancer, and anti-inflammatory properties.[4] This technical guide will provide a comprehensive overview of 5-(2-phenylethyl)-1H-pyrazol-3-amine, including its chemical properties, a plausible synthetic route, and its inferred biological significance based on the well-established pharmacology of related pyrazole derivatives.

Chemical Properties and Synthesis

The fundamental characteristics of 5-(2-phenylethyl)-1H-pyrazol-3-amine are summarized below. These properties are crucial for its handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 1000895-40-8[5]
Molecular Formula C11H13N3[5]
Molecular Weight 187.24 g/mol [5]
Predicted XlogP 1.8[6]
Proposed Synthesis Workflow

The synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine can be logically approached through the well-established reaction of a β-ketonitrile with hydrazine. This method is one of the most versatile for creating 5-aminopyrazoles.[7]

cluster_0 Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine start 4-Phenyl-2-cyanobutan-3-one (β-ketonitrile) reaction Cyclocondensation start->reaction reagent1 Hydrazine Hydrate (N2H4·H2O) reagent1->reaction product 5-(2-phenylethyl)-1H-pyrazol-3-amine reaction->product cluster_1 Hypothetical FGFR Signaling Pathway Inhibition ligand FGF Ligand receptor FGFR ligand->receptor downstream Downstream Signaling (e.g., MAPK/ERK Pathway) receptor->downstream inhibitor 5-(2-phenylethyl)- 1H-pyrazol-3-amine inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Sources

spectroscopic data of 5-(2-phenylethyl)-1H-pyrazol-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-(2-phenylethyl)-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS No. 1000895-40-8). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to serve as a foundational reference for the characterization of this and similar pyrazole derivatives.

Introduction

5-(2-phenylethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core, a primary amine, and a phenylethyl substituent. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[1] The structural elucidation of such molecules is fundamental in medicinal chemistry and materials science, where a deep understanding of a compound's identity, purity, and structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. While specific experimental data for this compound is not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Causality in Proton Environments: The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HNH (pyrazole)The acidic proton on the pyrazole ring is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
~7.20-7.35m5HAr-HThe five protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
~5.45s1HCH (pyrazole)The lone proton on the pyrazole ring is in an electron-rich environment and is expected to appear as a singlet in this region.[2]
~4.70br s2HNH₂The primary amine protons are typically broad due to quadrupole broadening and exchange. They will exchange with D₂O.[2]
~2.85t, J ≈ 7.5 Hz2HPh-CH₂-These protons are adjacent to the phenyl ring and a CH₂ group, resulting in a triplet.
~2.65t, J ≈ 7.5 Hz2H-CH₂-PyThese protons are adjacent to the pyrazole ring and a CH₂ group, also appearing as a triplet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-phenylethyl)-1H-pyrazol-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹H NMR Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (≥400 MHz) transfer->instrument tune Tune and shim instrument->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft correction Phase and baseline correction ft->correction reference Reference to solvent peak correction->reference analyze Analyze spectrum (δ, multiplicity, integration) reference->analyze G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare concentrated sample in DMSO-d6 instrument High-field NMR with broadband probe dissolve->instrument acquire Acquire proton-decoupled spectrum (many scans) instrument->acquire ft Fourier Transform acquire->ft correction Phase and baseline correction ft->correction reference Reference to solvent peak correction->reference analyze Assign chemical shifts reference->analyze

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality of IR Absorptions: The frequency of vibration, and thus the position of the absorption band, is dependent on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450-3300Medium, two bandsAsymmetric & Symmetric N-H stretchPrimary Amine
3200-3000Broad, MediumN-H stretchPyrazole
3100-3000Medium-WeakC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic
1650-1580MediumN-H bendPrimary Amine
1600-1450Medium-StrongC=C and C=N stretchAromatic and Pyrazole rings

Experimental Protocol for IR Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

IR Spectroscopy Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_on_atr Place solid sample on ATR crystal background Record background spectrum sample_on_atr->background sample_spec Record sample spectrum background->sample_spec ratio Ratio sample to background sample_spec->ratio analyze Identify characteristic absorption bands ratio->analyze

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Causality of Fragmentation: In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure, with cleavage often occurring at weaker bonds or to form stable carbocations or neutral molecules.

Predicted Mass Spectrum (Electron Ionization):

m/zProposed IonComments
187[C₁₁H₁₃N₃]⁺•Molecular ion (M⁺•). Its presence confirms the molecular weight.
91[C₇H₇]⁺Tropylium ion. A very common and stable fragment resulting from benzylic cleavage. This is expected to be the base peak.
158[M - C₂H₅]⁺•Loss of an ethyl radical.
104[C₈H₈]⁺•Styrene radical cation from cleavage of the bond between the ethyl group and the pyrazole ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Mass Spectrometry Workflow Diagram:

G cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro Introduce sample into ion source ionize Electron Ionization (70 eV) to form M+• and fragments intro->ionize accelerate Accelerate ions ionize->accelerate separate Separate ions by m/z accelerate->separate detect Detect ions separate->detect spectrum Generate mass spectrum detect->spectrum

Caption: Workflow for EI-MS analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for scientists, enabling them to anticipate the spectroscopic features of this compound and to interpret experimental data with confidence.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, March 9). 1H NMR Chemical Shift. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Phenylethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[1][2] When functionalized with a phenylethyl moiety, this chemical class gains access to a diverse array of biological targets, demonstrating significant therapeutic potential across oncology, inflammation, and neurology. This guide provides a comprehensive exploration of the key therapeutic targets of phenylethyl pyrazole derivatives, delving into the mechanistic rationale for their activity. We will examine established and emerging targets, including protein kinases, G-protein coupled receptors (GPCRs), and other critical enzyme systems. Furthermore, this document details robust experimental workflows for target identification and validation, offering field-proven insights for researchers and drug development professionals.

Introduction: The Phenylethyl Pyrazole Scaffold in Medicinal Chemistry

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[3] The addition of a phenylethyl group often enhances interactions with hydrophobic pockets within target proteins, a critical feature for achieving high-affinity binding. This combination has proven particularly effective in the design of inhibitors that target ATP-binding sites in kinases.[1] The historical development of pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, has paved the way for the exploration of more complex derivatives, including those with the phenylethyl substituent, for a wider range of diseases.[2][4]

Key Therapeutic Target Classes

The biological activity of phenylethyl pyrazole derivatives is broad, a testament to the scaffold's ability to be adapted to interact with various protein families.[5]

2.1 Protein Kinases: The Dominant Target Landscape

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, especially in oncology.[6] Altered kinase activity is a hallmark of many cancers, and pyrazole-based inhibitors have shown significant promise in this area.[1][7] Many approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its importance in this domain.[1]

2.1.1 Rationale for Targeting Kinases

The core function of kinases is to catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, turning protein activity on or off. The ATP-binding pocket of kinases provides a well-defined site for the design of competitive inhibitors. The phenylethyl pyrazole scaffold is adept at occupying this pocket, with the pyrazole ring often forming critical hydrogen bonds with the kinase hinge region, while the phenylethyl group extends into a nearby hydrophobic pocket.[1]

2.1.2 Case Study: Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

Several phenylethyl pyrazole derivatives have been investigated as inhibitors of RTKs, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis.[8][9]

  • EGFR and VEGFR-2: Fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[8] This dual-targeting approach can be particularly effective in cancer therapy by simultaneously inhibiting tumor cell proliferation and the formation of new blood vessels that supply the tumor.

2.1.3 Emerging Kinase Targets

Research continues to identify new kinase targets for phenylethyl pyrazole derivatives.

  • Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Pyrazole derivatives have been designed to interact with the ATP-binding site of Aurora-A kinase.[6]

  • CDKs (Cyclin-Dependent Kinases): As key regulators of the cell cycle, CDKs are attractive targets. Pyrazole-containing compounds have been developed as potent CDK2 inhibitors.[9][10]

  • RET (Rearranged during Transfection) Kinase: Aberrant RET signaling is implicated in several cancers. Molecular modeling studies have guided the design of potent pyrazole-based RET kinase inhibitors.[11]

Table 1: Representative Pyrazole Derivatives and their Kinase Targets

Compound ClassTarget Kinase(s)Therapeutic AreaReference(s)
Fused Pyrazole DerivativesEGFR, VEGFR-2Oncology[8][9]
Pyrazole-Thiazolidinone HybridsAurora-A KinaseOncology[6]
Pyrazolo[1,5-a]pyrimidinesCDK2Oncology[9]
3-Amino-1H-pyrazolesCDK16 (PCTAIRE family)Oncology[12]
Pyrazole CarbaldehydesPI3 KinaseOncology[10]
2.2 G-Protein Coupled Receptors (GPCRs)

While kinases are a major focus, the phenylethyl pyrazole scaffold also shows promise in modulating GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.

2.2.1 Androgen Receptor (AR)

The androgen receptor, a nuclear receptor that functions as a transcription factor, is a key driver of prostate cancer.[13] Phenylethyl pyrazole derivatives have been developed as potent AR antagonists, inhibiting the growth of prostate cancer cells.[13]

2.2.2 Estrogen Receptor (ER)

The estrogen receptor is a key target in the treatment of hormone-responsive breast cancer. Nitro-substituted triaryl pyrazole derivatives have been synthesized and shown to bind to both ERα and ERβ subtypes.[14]

2.3 Other Enzyme and Biological Systems

The therapeutic reach of phenylethyl pyrazole derivatives extends beyond kinases and GPCRs to other critical enzyme systems.

2.3.1 Anti-inflammatory Targets: COX and Lipoxygenase

2.3.2 Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. Certain pyrazole derivatives have demonstrated promising MAO-B inhibitory activity.[18]

2.3.3 Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a validated anticancer strategy. Some indenopyrazole derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine binding site.[10][19]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the therapeutic targets of novel phenylethyl pyrazole derivatives.

3.1 Initial Target Identification: Kinase Profiling

Given the prevalence of kinases as targets for this compound class, a broad kinase panel screening is a logical first step.

Protocol 3.1.1: In Vitro Radiometric Kinase Assay

This protocol provides a quantitative measure of a compound's ability to inhibit a specific kinase.

Causality: The choice of a radiometric assay using [γ-³³P]-ATP is based on its high sensitivity and direct measurement of enzymatic activity (phosphate transfer). This method is considered a gold standard for quantifying kinase inhibition.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA, and 1 mM DTT.

    • Test Compound: Serially dilute the phenylethyl pyrazole derivative in 100% DMSO, followed by a final dilution in kinase buffer.

    • Kinase and Substrate: Dilute the target kinase and its specific peptide or protein substrate to their optimal concentrations in kinase buffer.

    • ATP Solution: Prepare a stock solution of [γ-³³P]-ATP and unlabeled ATP in kinase buffer. The final concentration should be at or below the Km for the specific kinase to ensure sensitive detection of competitive inhibition.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at 30°C to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate for 45 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Allow the filtermat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

3.2 Cellular Target Engagement and Pathway Analysis

Once a primary target is identified, it is crucial to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathways.

Protocol 3.2.1: Western Blotting for Phosphorylated Substrates

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's known downstream substrate in cells.

Causality: Observing a dose-dependent decrease in the phosphorylation of a specific substrate provides strong evidence that the compound is hitting its intended target in a complex cellular environment and exerting a biological effect.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the phenylethyl pyrazole derivative for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator 15-30 minutes prior to lysis.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate to confirm equal loading.

3.3 Phenotypic Screening and Validation

Ultimately, the therapeutic potential of a compound is determined by its effect on cellular phenotype, such as inducing cell death in cancer cells.

Protocol 3.3.1: Cell Viability Assay (MTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Causality: A reduction in MTT conversion to formazan correlates with a decrease in metabolically active, viable cells, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the phenylethyl pyrazole derivative.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Visualization of Pathways and Workflows
Diagram 1: Simplified Kinase Signaling Pathway (e.g., MAPK/ERK Pathway)

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Pyrazole Phenylethyl Pyrazole Inhibitor Pyrazole->RAF Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression

Caption: Inhibition of the MAPK pathway by a pyrazole derivative targeting RAF kinase.

Diagram 2: Experimental Workflow for Target Validation dot

// Nodes Start [label="Hypothesis:\nCompound targets Kinase X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay1 [label="Protocol 3.1.1:\nIn Vitro Kinase Assay", shape=parallelogram, fillcolor="#FBBC05"]; Result1 [label="Determine IC50 value", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Assay2 [label="Protocol 3.2.1:\nCellular Western Blot", shape=parallelogram, fillcolor="#FBBC05"]; Result2 [label="Confirm target engagement\n(p-Substrate reduction)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Assay3 [label="Protocol 3.3.1:\nCell Viability Assay (MTT)", shape=parallelogram, fillcolor="#FBBC05"]; Result3 [label="Measure phenotypic effect\n(e.g., GI50)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nTarget Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Assay1; Assay1 -> Result1; Result1 -> Assay2 [label="If IC50 is potent"]; Assay2 -> Result2; Result2 -> Assay3 [label="If target is engaged"]; Assay3 -> Result3; Result3 -> Conclusion [label="If phenotype correlates\nwith target inhibition"]; }

Sources

In Silico Modeling of 5-(2-phenylethyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the computational evaluation of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a small molecule with potential therapeutic applications. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow that emphasizes scientific integrity, logical experimental design, and self-validation at each stage of the in silico analysis.

Introduction: The Strategic Imperative of In Silico Modeling

The path from a promising molecule to a clinically approved drug is notoriously long, expensive, and fraught with high attrition rates. Computer-aided drug design (CADD) has become an indispensable tool to mitigate these challenges.[1][2] By creating predictive models and simulating molecular interactions, we can rapidly assess a compound's potential efficacy, safety, and drug-like properties, thereby prioritizing resources for the most promising candidates. This guide outlines a robust in silico workflow to thoroughly characterize 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Part 1: Foundational Analysis and Target Identification

Before embarking on complex simulations, it is crucial to gather all available information about the molecule of interest and to identify its most likely biological targets. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Compound Profiling

The initial step involves defining the physicochemical properties of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

PropertyValueSource
CAS Number 1000895-40-8[5][6][7]
Molecular Formula C11H13N3[6][7][8]
Molecular Weight 187.24 g/mol [6][7][8]
SMILES Nc1n[nH]c(c1)CCc1ccccc1[5]
Target Prediction: A Multi-pronged Approach

Identifying the correct biological target is paramount. We will employ a combination of ligand-based and structure-based methods to generate a high-confidence list of potential protein targets.

  • Ligand-Based Target Prediction:

    • Methodology: Utilize the SMILES string of 5-(2-phenylethyl)-1H-pyrazol-3-amine to perform similarity and substructure searches against established bioactivity databases.

    • Rationale: This approach is based on the principle that structurally similar molecules are likely to have similar biological targets.

    • Recommended Tools:

      • ChEMBL: A comprehensive database of bioactive drug-like small molecules.

      • PubChem: A public repository of chemical substances and their biological activities.[9]

      • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

  • Structure-Based Target Prediction (Inverse Docking):

    • Methodology: Dock the 3D structure of our compound against a large library of protein structures with known binding sites.

    • Rationale: This "reverse" docking approach can uncover potential off-target effects and identify novel targets.

    • Workflow:

      • Generate a low-energy 3D conformer of the ligand.

      • Utilize a platform like VirtualFlow or a curated protein library (e.g., PDBbind) for screening.

      • Rank the potential targets based on their docking scores and binding energies.

Part 2: Molecular Docking and Binding Mode Analysis

Once a primary target is identified, molecular docking will be used to predict the preferred binding orientation and affinity of 5-(2-phenylethyl)-1H-pyrazol-3-amine within the protein's active site.

Molecular Docking Workflow

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB structure, add hydrogens, assign charges) Grid_Gen Grid Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Generate 3D conformer, assign charges) Ligand_Prep->Grid_Gen Docking Perform Docking (e.g., AutoDock Vina, Glide) Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic contacts) Pose_Analysis->Interaction_Analysis

Caption: A schematic overview of the molecular docking process.

  • Protein Preparation:

    • Download the target protein's crystal structure from the Protein Data Bank (PDB).

    • Using a molecular modeling suite like Schrödinger or MOE, prepare the protein by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

    • Ensure correct protonation states at physiological pH (7.4).

  • Docking Execution:

    • Define the docking grid around the active site of the protein.

    • Utilize a docking algorithm such as AutoDock Vina or Glide to perform the docking calculations.

  • Results Analysis:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

    • Visualize the protein-ligand complex to gain a structural understanding of the binding mode.

Part 3: Molecular Dynamics (MD) Simulations

To assess the stability of the docked pose and to account for protein flexibility, we will perform all-atom MD simulations.

MD Simulation Workflow

G Figure 2: MD Simulation Workflow System_Setup System Setup (Solvate with water, add ions) Minimization Energy Minimization System_Setup->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production_Run Production MD Run (e.g., 100 ns) Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, binding free energy) Production_Run->Trajectory_Analysis

Caption: The sequential steps involved in a molecular dynamics simulation.

  • System Building:

    • The docked protein-ligand complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation:

    • The system is first minimized to remove steric clashes.

    • It is then gradually heated and equilibrated under constant volume and then constant pressure.

    • A production run of at least 100 ns is performed to generate a stable trajectory.

  • Analysis:

    • Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more quantitative estimate of the binding affinity.

Part 4: ADMET and Drug-Likeness Prediction

A viable drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

In Silico ADMET Profiling
ParameterDesired PropertyRationale
Lipinski's Rule of Five ComplianceA guideline for oral bioavailability.[10]
Aqueous Solubility HighEssential for absorption and distribution.
Blood-Brain Barrier (BBB) Permeability Target-dependentImportant for CNS targets.
CYP450 Inhibition LowTo avoid drug-drug interactions.
hERG Inhibition LowTo minimize the risk of cardiotoxicity.
Ames Mutagenicity NegativeTo avoid potential carcinogenicity.
  • Software Selection:

    • Utilize a combination of freely available web servers and commercial software to obtain a consensus prediction.

    • Recommended Tools: SwissADME, pkCSM, and the QikProp module in the Schrödinger suite.

  • Data Analysis:

    • Evaluate the predicted ADMET profile of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

    • Identify any potential liabilities that may need to be addressed through chemical modification.

Conclusion and Future Outlook

This technical guide provides a comprehensive in silico workflow for the initial characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine.[2] The insights gained from these computational studies will be invaluable for guiding subsequent experimental validation and for the rational design of new analogs with improved potency and pharmacokinetic properties. The integration of computational and experimental approaches is key to accelerating the drug discovery process.[1][11]

References

  • Paving the way for small-molecule drug discovery - PMC. (n.d.). Retrieved from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (n.d.). Retrieved from [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (n.d.). Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. (2023, May 15). Retrieved from [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). Retrieved from [Link]

  • BioNeMo for Biopharma | Drug Discovery with Generative AI - NVIDIA. (n.d.). Retrieved from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry. (2024, October 24). Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • N-ethyl-5-phenyl-1H-pyrazol-3-amine - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][12]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- [CAS: 1000895-40-8] - Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (2022, August 24). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31). Retrieved from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5). Retrieved from [Link]

Sources

Preliminary Cytotoxicity Screening of 5-Phenylethyl Pyrazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity screening of novel 5-phenylethyl pyrazole compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This document outlines the critical steps from experimental design to data interpretation, emphasizing the scientific rationale behind methodological choices. It serves as a practical resource for researchers aiming to evaluate the cytotoxic potential of newly synthesized pyrazole analogues as a crucial first step in the drug discovery pipeline.

Introduction: The Rationale for Screening 5-Phenylethyl Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[5][6] In oncology, pyrazole derivatives have demonstrated efficacy by targeting various critical cellular pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2][7] The 5-phenylethyl substitution on the pyrazole ring is a strategic modification aimed at enhancing lipophilicity and potentially improving cell permeability and target engagement.

Preliminary cytotoxicity screening is the foundational step in assessing the anticancer potential of these novel compounds.[8] It provides essential data on a compound's ability to inhibit cell growth or induce cell death, which is quantified by the half-maximal inhibitory concentration (IC50).[9][10][11] A lower IC50 value indicates higher potency.[9] This initial screen allows for the rapid identification of promising lead compounds, prioritization for further studies, and elimination of inactive or overly toxic molecules.

Experimental Design: A Step-by-Step Approach

A well-designed experiment is paramount for generating reliable and reproducible cytotoxicity data. The following sections detail the critical considerations and protocols.

Selection of Cancer Cell Lines

The choice of cell lines is crucial and should align with the therapeutic goals. A panel of cancer cell lines from different tissue origins is recommended to assess the spectrum of activity and potential selectivity of the 5-phenylethyl pyrazole derivatives.[10]

Recommended Human Cancer Cell Lines:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaRepresents estrogen receptor-positive breast cancer.[12]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[10][13]
HCT116 Colon CarcinomaA well-characterized model for colorectal cancer.[10]
HepG2 Hepatocellular CarcinomaRepresents liver cancer.[14]
PC-3 Prostate AdenocarcinomaA model for androgen-independent prostate cancer.[10]

It is also advisable to include a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to determine the selectivity index (SI), which is a measure of a compound's differential toxicity towards cancer cells versus normal cells.[12][15]

Workflow for Preliminary Cytotoxicity Screening

The following diagram illustrates the overall workflow for the preliminary cytotoxicity screening of 5-phenylethyl pyrazole compounds.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock & Dilution Treatment Treatment with Pyrazole Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing Data Processing (% Viability) Absorbance_Reading->Data_Processing IC50_Calculation IC50 Value Calculation Data_Processing->IC50_Calculation

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][15]

Materials and Reagents
  • Selected human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 5-Phenylethyl pyrazole derivatives, dissolved in DMSO to create a 10 mM stock solution

  • Doxorubicin (positive control), dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.[10]

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-phenylethyl pyrazole compounds and the positive control (Doxorubicin) in complete growth medium. A typical concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 24, 48, or 72 hours.[8]

  • MTT Assay Execution:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[10]

Data Analysis and Interpretation

Calculation of Percentage Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

Determination of IC50 Values

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[9][16] It is determined by plotting the percentage of viability against the log-transformed concentrations of the test compound. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism or R software) to calculate the precise IC50 value.[10]

IC50_Determination cluster_data Experimental Data cluster_analysis Analysis Concentrations Log [Compound] Plotting Plot Data Concentrations->Plotting Viability % Cell Viability Viability->Plotting Nonlinear_Regression Non-linear Regression (Sigmoidal Curve Fit) Plotting->Nonlinear_Regression IC50 Determine IC50 (Concentration at 50% Viability) Nonlinear_Regression->IC50

Caption: Logical flow for IC50 value determination.

Illustrative Data Presentation

The results of the preliminary cytotoxicity screening should be summarized in a clear and concise table.

Table 1: Hypothetical Cytotoxicity of 5-Phenylethyl Pyrazole Derivatives (IC50 in µM)

CompoundMCF-7A549HCT116HepG2PC-3HEK293 (Normal)
5-PEP-1 12.5 ± 1.318.2 ± 2.19.8 ± 1.125.4 ± 3.015.6 ± 1.8>100
5-PEP-2 5.2 ± 0.68.9 ± 1.04.1 ± 0.511.3 ± 1.47.8 ± 0.985.2 ± 9.3
Doxorubicin 0.8 ± 0.11.2 ± 0.20.6 ± 0.081.5 ± 0.31.0 ± 0.15.6 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide provides a robust framework for the preliminary cytotoxicity screening of novel 5-phenylethyl pyrazole derivatives. The identification of compounds with potent and selective anticancer activity in this initial screen is a critical milestone. Promising candidates, such as "5-PEP-2" in the hypothetical data, warrant further investigation.

Subsequent steps in the drug discovery process should include:

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the active compounds.[1]

  • Apoptosis Assays: Determining if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Assessing the impact of the compounds on cell cycle progression.[13]

  • In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models.

By following a systematic and scientifically rigorous approach, researchers can effectively advance the development of novel pyrazole-based anticancer agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
  • National Center for Biotechnology Information. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 22). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2025, June 17). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2008, January 22). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1000895-40-8): A Scrutiny of its Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1] Within this esteemed class of heterocyclic compounds, 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1000895-40-8) emerges as a molecule of significant interest for researchers and drug development professionals. While specific literature on this particular compound is nascent, its structural features, particularly the 3-aminopyrazole moiety, strongly suggest its potential as a modulator of key cellular signaling pathways, most notably those governed by protein kinases. This guide provides a comprehensive analysis of the known properties of 5-(2-phenylethyl)-1H-pyrazol-3-amine and extrapolates its potential therapeutic applications based on the extensive body of research surrounding the broader family of pyrazole-based kinase inhibitors.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of 5-(2-phenylethyl)-1H-pyrazol-3-amine are summarized below.

PropertyValueSource(s)
CAS Number 1000895-40-8[2][3][4]
Chemical Name 5-(2-phenylethyl)-1H-pyrazol-3-amine[2]
Synonyms 3-(2-Phenylethyl)-1H-pyrazol-5-amine, 3-Amino-5-phenethylpyrazole[2][4]
Molecular Formula C₁₁H₁₃N₃[2][4]
Molecular Weight 187.24 g/mol [2][4]
Appearance White Powder[5]
Purity (typical) ≥98% (by HPLC)[5]

The Aminopyrazole Scaffold: A Hub for Kinase Inhibition

The 3-aminopyrazole core is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[6] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The aminopyrazole scaffold has been successfully incorporated into inhibitors targeting a range of critical kinases.

Potential Kinase Targets and Therapeutic Implications

Based on the extensive literature on analogous compounds, 5-(2-phenylethyl)-1H-pyrazol-3-amine is a prime candidate for investigation as an inhibitor of several key kinase families:

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][7][8] Pyrazole-based compounds have demonstrated potent inhibitory activity against various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[6][9]

  • Aurora Kinases: This family of serine/threonine kinases is essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[10][11][12][13] Numerous pyrazole-containing molecules have been developed as Aurora kinase inhibitors.[9][10][11][13]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrazole derivatives have been designed as potent VEGFR inhibitors.[14][15][16]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is fundamental for cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. The pyrazole scaffold has been utilized to create inhibitors of key components of this pathway, such as PI3K and Akt.[9][17]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. 1H-pyrazol-3-amine derivatives have been identified as potent and selective RIPK1 inhibitors.[18][19]

The potential mechanism of action for a pyrazole-based kinase inhibitor is depicted in the following diagram:

Kinase_Inhibition General Kinase Signaling and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Activation Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK) RTK->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Gene Expression Inhibitor 5-(2-phenylethyl)-1H-pyrazol-3-amine (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibition Synthesis_Screening_Workflow Workflow for Synthesis and Screening of Aminopyrazole Inhibitors Start Starting Materials (β-Ketonitrile & Hydrazine) Synthesis Cyclization Reaction Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Hit_Identification Hit Identification & SAR Studies Screening->Hit_Identification

Caption: General workflow for the synthesis and screening of aminopyrazole-based kinase inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate β-ketonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) to the solution. The reaction may be performed at room temperature or require heating under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be precipitated by the addition of water or an anti-solvent.

  • Purification: Purify the crude aminopyrazole derivative by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (Representative)

To evaluate the inhibitory potential of 5-(2-phenylethyl)-1H-pyrazol-3-amine against a specific kinase, a variety of in vitro assay formats can be employed. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a solution of the specific substrate (peptide or protein), and a solution of [γ-³³P]ATP. Prepare serial dilutions of 5-(2-phenylethyl)-1H-pyrazol-3-amine in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Safety and Handling

While a specific, comprehensive toxicology profile for 5-(2-phenylethyl)-1H-pyrazol-3-amine is not publicly available, standard laboratory safety precautions should be observed when handling this and similar chemical compounds. A Safety Data Sheet (SDS) should be consulted prior to use. [20]General recommendations include:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

5-(2-phenylethyl)-1H-pyrazol-3-amine represents a promising, yet underexplored, molecule within the medicinally significant class of aminopyrazoles. Its structural similarity to known kinase inhibitors strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and immunology. Future research should focus on a systematic evaluation of its biological activity through comprehensive kinase screening panels and cell-based assays. Elucidation of its specific molecular targets and mechanism of action will be crucial for unlocking its full therapeutic potential. Furthermore, optimization of its structure through medicinal chemistry efforts could lead to the development of novel, potent, and selective drug candidates.

References

A comprehensive list of references is available for further reading and verification.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Amino Pyrazole Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Amino Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The 3-amino pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as the core structure for a multitude of biologically active compounds.[1][2] Its remarkable versatility stems from its ability to engage in specific, high-affinity interactions with biological targets, particularly protein kinases.[3] This guide will provide an in-depth exploration of the mechanism of action of 3-amino pyrazole compounds, with a specific focus on their role as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle whose dysregulation is a hallmark of cancer.[4][5] We will delve into the molecular interactions, the resulting impact on cellular signaling pathways, and the robust experimental methodologies required to validate this mechanism of action.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Progression

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. This process is driven by the sequential activation and inactivation of a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[6] The activity of CDKs is dependent on their association with regulatory subunit proteins called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, phosphorylating a myriad of substrate proteins to orchestrate the transitions between G1, S, G2, and M phases.[7] Given their central role, the aberrant activity of CDKs is a common feature in many cancers, making them a prime target for therapeutic intervention.[4][8]

Mechanism of Action: How 3-Amino Pyrazole Compounds Inhibit CDKs

3-Amino pyrazole-based inhibitors primarily function as Type I ATP-competitive inhibitors .[9][10] This means they bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate.[9][11]

Molecular Interactions at the ATP-Binding Site

The efficacy of the 3-amino pyrazole scaffold lies in its ability to form a specific and stable hydrogen bond network with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[5] X-ray crystallography studies of 3-amino pyrazole inhibitors in complex with CDK2 have revealed a characteristic binding mode:

  • Hydrogen Bond Triad: The three nitrogen atoms of the 3-amino pyrazole core form a distinctive donor-acceptor-donor hydrogen bond triad with the backbone of the hinge region residues, specifically with the carbonyl oxygen of Glu81 and the backbone amide of Leu83 in CDK2.[5] This interaction mimics the binding of the adenine ring of ATP, effectively occluding the active site.

  • Occupation of Lipophilic Pockets: Substituents on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, further enhancing potency and selectivity. For instance, a cyclopropyl group at the 5-position of the pyrazole ring can fit into a narrow lipophilic pocket, increasing the affinity of the inhibitor.[5]

The planarity of the pyrazole ring system is a key structural feature that facilitates its optimal placement within the relatively constrained active site of kinases like JNK3.[12][13]

Inhibition of the Cell Cycle Signaling Pathway

By blocking the ATP-binding site of CDKs (primarily CDK2/cyclin A and CDK2/cyclin E), 3-amino pyrazole inhibitors prevent the phosphorylation of key substrates required for cell cycle progression.[4] One of the most critical substrates is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for S-phase entry.

Upon phosphorylation by CDK4/6 and subsequently CDK2, Rb releases E2F, allowing for the transcription of genes that drive DNA replication and cell cycle progression. By inhibiting CDK2, 3-amino pyrazole compounds maintain Rb in its active, hypophosphorylated state, leading to a sustained G1 arrest and preventing the cell from entering the S phase.[6] This ultimately results in the inhibition of tumor cell proliferation.[14]

CDK_Inhibition_Pathway Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->Rb ADP ADP CDK2_CyclinA->ADP ATP ATP ATP->CDK2_CyclinA Inhibitor 3-Amino Pyrazole Inhibitor Inhibitor->CDK2_CyclinA Blocks

Figure 1. Signaling pathway of CDK2 inhibition by 3-amino pyrazole compounds, leading to G1 cell cycle arrest.

Experimental Validation of the Mechanism of Action

A multi-faceted approach combining biochemical and cell-based assays is essential to rigorously validate the mechanism of action of 3-amino pyrazole kinase inhibitors.

Part 1: Biochemical Assays to Determine Target Engagement and Potency

Biochemical assays are the first step to confirm direct inhibition of the target kinase and to quantify the potency of the compound.[15] These assays are performed in a cell-free system using purified recombinant kinase, substrate, and ATP.[16]

Featured Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16]

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal strength is inversely correlated with the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 3-amino pyrazole inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of kinase solution (e.g., recombinant CDK2/Cyclin A) in reaction buffer to each well.

    • Add 0.5 µL of the diluted compound or DMSO (as a control).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[16]

    • Initiate the reaction by adding 2.0 µL of a solution containing the substrate (e.g., a specific peptide substrate for CDK2) and ATP at its Kₘ concentration.

  • Kinase Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "DMSO" controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Biochemical_Assay_Workflow A 1. Plate Compound (Serial Dilution) B 2. Add Kinase + Buffer A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate Reaction (Add Substrate + ATP) C->D E 5. Incubate (1-2 hours) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Signal Generation (Add Kinase Detection Reagent) F->G H 8. Read Luminescence G->H I 9. Analyze Data (Calculate IC50) H->I

Figure 2. Workflow for a luminescence-based in vitro kinase assay to determine inhibitor potency.

Data Presentation: Comparative Potency of a Hypothetical 3-Amino Pyrazole Inhibitor

Target KinaseIC₅₀ (nM)
CDK2/Cyclin A 31 [8][14]
CDK1/Cyclin B250
CDK4/Cyclin D1>1000
JNK37[12]
p38α>20000[12]

This table illustrates how biochemical assays can be used to determine not only the on-target potency but also the selectivity profile of an inhibitor against a panel of related kinases.

Part 2: Cell-Based Assays to Confirm the Mechanism in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[17] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the expected downstream biological response.[18]

Featured Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle based on their DNA content.[19] It is a cornerstone assay to demonstrate that a CDK inhibitor induces the expected cell cycle arrest.[20]

Principle: Cells are treated with the inhibitor, harvested, and then stained with a fluorescent dye that intercalates into the DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then measure the fluorescence of thousands of individual cells, allowing for the generation of a histogram that shows the percentage of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be dependent on CDK2 activity (e.g., A2780 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 3-amino pyrazole inhibitor (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) or DMSO as a vehicle control.

    • Incubate for a duration that allows for at least one full cell cycle (typically 24-48 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their morphology.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

    • A successful CDK2 inhibitor should show a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

Cell_Based_Assay_Workflow A 1. Seed & Treat Cells with Inhibitor (24-48h) B 2. Harvest Cells (Trypsinize & Centrifuge) A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Stain with PI/RNase A C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases (G1, S, G2/M) E->F

Figure 3. General workflow for cell cycle analysis using flow cytometry to assess the effect of a CDK inhibitor.

Conclusion: A Self-Validating Approach to Mechanism of Action Studies

The investigation of 3-amino pyrazole compounds as kinase inhibitors exemplifies a logical and self-validating scientific process. The journey begins with the molecular hypothesis of ATP-competitive inhibition, which is first tested in a clean, controlled biochemical system to confirm direct target engagement and determine potency. The mechanistic insights gained from these assays—specifically, the prediction of cell cycle arrest—are then rigorously tested in a complex, physiologically relevant cellular model. The convergence of results, where a biochemically potent inhibitor induces the predicted cellular phenotype, provides strong and trustworthy evidence for its mechanism of action. This integrated approach, blending molecular design, biochemical validation, and cellular confirmation, is fundamental to the successful development of targeted therapies.

References

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). Google Scholar.
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.). ResearchGate.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
  • A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed.
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Different types of ATP-competitive kinase inhibitors. A, schematic... (n.d.). ResearchGate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. (2025). ResearchGate.
  • A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. (n.d.). NIH.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. (2022). NIH.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry.
  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. (2004). PubMed.
  • The Aminopyrazole Scaffold: A Versatile Tool in the Development of CRAC Channel Inhibitors. (n.d.). Benchchem.
  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • 3-aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. (n.d.). Semantic Scholar.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC - NIH.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
  • Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. (n.d.). PubMed.
  • (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2025). ResearchGate.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH.
  • Cell Cycle Analysis Assays. (n.d.). Thermo Fisher Scientific - RU.
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (n.d.). PubMed.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Induced cell cycle arrest. (n.d.). Wikipedia.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Testing of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] The compound 5-(2-phenylethyl)-1H-pyrazol-3-amine (Figure 1) represents a novel investigational molecule within this class. Its full biological activity and mechanism of action are yet to be elucidated. These application notes provide a comprehensive guide for the in vitro characterization of this compound, outlining a tiered experimental approach from initial cytotoxicity screening to more detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to systematically evaluate the biological potential of this and similar pyrazole derivatives.

Figure 1: Chemical Structure of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Chemical Formula: C11H13N3 Molecular Weight: 187.24 g/mol [8]

Section 1: Foundational Assays - Assessing General Cytotoxicity

A critical initial step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. This provides a foundational understanding of the compound's cytotoxic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays. The MTT and XTT assays are reliable colorimetric methods for quantifying metabolically active cells.[9][10][11][12]

Principle of Tetrazolium-Based Viability Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the enzymatic activity of mitochondrial dehydrogenases in viable cells.[9][13] These enzymes reduce the tetrazolium salts to colored formazan products, and the intensity of the color is directly proportional to the number of living, metabolically active cells.[9][11] A key difference is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, streamlining the protocol.[9][12][13]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plates b Treat with 5-(2-phenylethyl)-1H-pyrazol-3-amine (concentration gradient) a->b c Incubate for 24-72 hours b->c d Add XTT/MTT reagent c->d e Incubate for 2-4 hours d->e f (MTT only) Add solubilization solution e->f g Read absorbance on a plate reader f->g

Caption: General workflow for MTT/XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is often preferred due to its simpler workflow.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • 5-(2-phenylethyl)-1H-pyrazol-3-amine

  • XTT Cell Proliferation Assay Kit

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-(2-phenylethyl)-1H-pyrazol-3-amine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[9]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.[9] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724>100
4875.2
7248.9
DU14524>100
4888.1
7262.5

Section 2: Mechanistic Assays - Elucidating the Mode of Action

Should the initial cytotoxicity screens indicate biological activity, the next logical step is to investigate the underlying mechanism. Pyrazole derivatives have been reported to act as enzyme inhibitors, receptor ligands, and modulators of signaling pathways.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[14][15][16] A general protocol for assessing enzyme inhibition is provided below, which can be adapted for specific enzymes of interest (e.g., kinases, proteases, or metabolic enzymes).

Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to product.[14] The effect of an inhibitor is determined by measuring the change in this rate in the presence of the compound.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of 5-(2-phenylethyl)-1H-pyrazol-3-amine and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the substrate or product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G Protein-Coupled Receptor (GPCR) Activation Assays

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[17][18] Depending on the G protein they couple to (e.g., Gs, Gi, Gq), their activation can lead to changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of Gi-coupled receptors inhibits this process.[17][19] This assay measures changes in intracellular cAMP levels, often using a competitive immunoassay format where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[17] The resulting signal is inversely proportional to the amount of cAMP in the sample.[17]

Protocol Outline: cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

    • Seed cells in a 96- or 384-well plate and incubate overnight.

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

    • For testing agonistic activity, add serial dilutions of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

    • For testing antagonistic activity on a Gi-coupled receptor, stimulate the cells with a known agonist (e.g., forskolin, which directly activates adenylyl cyclase) in the presence of the test compound.[19]

    • Incubate for an optimized period (e.g., 30 minutes).[17][20]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the cAMP detection steps, which typically involve adding a labeled cAMP and an anti-cAMP antibody.[17][20]

    • Read the signal on a plate reader compatible with the detection technology (e.g., HTRF, AlphaScreen).[17]

Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores.[21][22] This assay utilizes a calcium-sensitive fluorescent dye that is loaded into the cells.[21][22] Upon receptor activation and subsequent calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity.[21][22]

Protocol Outline: Calcium Mobilization Assay

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the Gq-coupled receptor of interest in a black, clear-bottom 96-well plate.[18]

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or a FLIPR Calcium Assay Kit) for 30-60 minutes at 37°C.[18][21][22][23]

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the test compound at various concentrations into the wells.

    • Immediately begin monitoring the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response is proportional to the amount of intracellular calcium released.

    • Plot the peak response against the log of the compound concentration to generate a dose-response curve and determine the EC50.

Investigation of Downstream Signaling Pathways: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[24] Aberrant MAPK signaling is implicated in many diseases, including cancer. Western blotting is a standard technique to assess the activation of key proteins in this pathway, such as ERK1/2, by detecting their phosphorylation status.[24][25][26]

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Transfer & Immunodetection a Treat cells with compound b Lyse cells to extract proteins a->b c Quantify protein concentration (BCA assay) b->c d Separate proteins by SDS-PAGE c->d e Transfer proteins to a membrane d->e f Block non-specific binding sites e->f g Incubate with primary antibody (anti-p-ERK) f->g h Incubate with secondary HRP-conjugated antibody g->h i Detect signal with ECL substrate h->i

Caption: Workflow for Western blot analysis of MAPK signaling.

Protocol Outline: Western Blotting

  • Cell Treatment and Protein Extraction:

    • Culture cells to 70-80% confluency.

    • Treat with 5-(2-phenylethyl)-1H-pyrazol-3-amine for various time points or at different concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[25]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[25]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[25]

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Data Presentation: Hypothetical Western Blot Data
TreatmentConcentration (µM)p-ERK/Total ERK Ratio (Fold Change)
Untreated Control01.0
Compound X11.8
103.2
501.5

Conclusion

The protocols outlined in these application notes provide a systematic and comprehensive framework for the in vitro characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine. By progressing from general cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the biological activity of this novel compound and elucidate its potential mode of action. The integration of self-validating systems and clear data presentation will ensure the generation of high-quality, reproducible results, paving the way for further preclinical development.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]

  • Prossin, A. R., & Zorumski, C. F. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC - NIH. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Retrieved from [Link]

  • Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Retrieved from [Link]

  • Mareda, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • ResearchGate. (n.d.). The detection of MAPK signaling. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Retrieved from [Link]

  • Li, Y., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[5,1-c][9][20][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]

Sources

A Universal Protocol for Profiling 5-(2-phenylethyl)-1H-pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the discovery of potent and selective kinase inhibitors is a primary focus of modern drug development.[2] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many approved and clinical-stage kinase inhibitors due to its versatile synthetic accessibility and favorable drug-like properties.[3][4] This application note presents a comprehensive, field-proven protocol for evaluating the inhibitory activity of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a representative pyrazole-based compound, against a target kinase. We detail the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[5][6] This guide provides step-by-step methodologies, explains the scientific rationale behind experimental choices, and includes self-validating systems to ensure data integrity, empowering researchers to reliably determine key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Rationale for Pyrazole-Based Kinase Inhibitor Screening

The human kinome comprises over 500 protein kinases that act as key regulators of most cellular pathways.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous FDA-approved drugs demonstrating significant clinical success.[4] The pyrazole heterocycle is a cornerstone of many of these successful inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[4] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making it an ideal starting point for inhibitor design.[3]

The compound 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1000895-40-8) incorporates this privileged pyrazole core.[7][8] Evaluating its biological activity is the first crucial step in determining its potential as a therapeutic agent.[2] This requires a robust, reproducible, and broadly applicable assay. The ADP-Glo™ Kinase Assay is selected for this protocol because it is a universal platform suitable for virtually any kinase—including protein, lipid, and sugar kinases—regardless of the substrate's nature.[6] Its high sensitivity and resistance to compound interference make it an industry standard for inhibitor profiling.[9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay that measures the amount of ADP produced during an enzymatic reaction.[5] The intensity of the light output is directly proportional to the kinase activity.

Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed, during which the kinase transfers a phosphate group from ATP to a substrate, generating ADP. After the reaction reaches the desired endpoint, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is critical because high background ATP levels would interfere with the sensitive detection of the newly generated ADP.[10]

Step 2: ADP Conversion & Luminescence Detection. The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used as a substrate by luciferase to produce a stable luminescent signal ("glow-type").[10] The amount of light produced directly correlates to the amount of ADP present at the end of the kinase reaction.[5] An inhibitor, such as 5-(2-phenylethyl)-1H-pyrazol-3-amine, will reduce the rate of the kinase reaction, leading to less ADP production and, consequently, a lower luminescent signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase Reaction Kinase Reaction (e.g., 30-60 min) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 5-(2-phenylethyl)-1H- pyrazol-3-amine Inhibitor->Reaction Inhibits ADP ADP Reaction->ADP Unused_ATP Unconsumed ATP Reaction->Unused_ATP ADP_Glo_Reagent Add ADP-Glo™ Reagent Detection_Reagent Add Kinase Detection Reagent ADP->Detection_Reagent Unused_ATP->ADP_Glo_Reagent Depletion Deplete ATP (40 min) ADP_Glo_Reagent->Depletion Conversion ADP -> ATP (30-60 min) Detection_Reagent->Conversion Luciferase Luciferase Reaction Conversion->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Reagent/MaterialRecommended Source (Example)
ADP-Glo™ Kinase Assay KitPromega (Cat. #V9101)
5-(2-phenylethyl)-1H-pyrazol-3-amineBiosynth (Cat. #AQB89540)
Target Kinase (e.g., AKT1) & SubstratePromega, Reaction Biology, etc.
Adenosine 5'-triphosphate (ATP), Ultra PurePromega (Cat. #V9151)
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (Cat. #276855)
Kinase Reaction Buffer (e.g., 5X)Supplied with kinase or prepared in-house
Solid White, Low-Volume 384-well PlatesCorning (Cat. #3572)
Multichannel Pipettors & TipsStandard laboratory equipment
Plate-Reading Luminometere.g., GloMax® (Promega), PHERAstar (BMG)

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format. Volumes can be adjusted, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent must be maintained.[11]

Reagent Preparation

Causality: Proper reagent preparation is paramount for assay success. Serial dilutions of the inhibitor in DMSO prevent precipitation, and subsequent dilution in buffer minimizes solvent effects on enzyme activity.

  • Test Compound Stock Solution:

    • Prepare a 10 mM stock solution of 5-(2-phenylethyl)-1H-pyrazol-3-amine (MW: 187.24 g/mol ) in 100% DMSO.[7] For example, dissolve 1.87 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Intermediate and Working Compound Plates:

    • Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations for IC₅₀ determination (see table below). This will be your "Compound Source Plate".

    • Prepare an "Assay Plate" by diluting the compounds from the source plate into the appropriate kinase buffer. This minimizes the final DMSO concentration in the assay well to ≤1%.

StepActionConcentration
110 mM Stock in 100% DMSO10,000 µM
2Serial Dilution (1:3) in DMSO3,333 µM, 1,111 µM, etc.
3Final Dilution into Kinase Buffer4X final desired concentration
  • Kinase and Substrate/Buffer Master Mix:

    • Thaw the kinase enzyme on ice.

    • Prepare a 2X master mix containing the kinase and its specific substrate in 1X kinase reaction buffer. The optimal concentration of each must be determined empirically but should be sufficient to produce a robust signal.

  • ATP Solution:

    • Prepare a 4X ATP solution in 1X kinase reaction buffer.

    • Expert Insight: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ,ₐₜₚ) for the specific kinase being tested.[12] This ensures that the assay is sensitive to ATP-competitive inhibitors. Using ATP concentrations far above the Kₘ can lead to an underestimation of inhibitor potency.[13]

  • ADP-Glo™ Reagents:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Buffer to room temperature before use.[11]

    • If preparing the Kinase Detection Reagent from lyophilized substrate, reconstitute it with the Kinase Detection Buffer as per the manufacturer's protocol. Protect from light.[10]

Assay Procedure Workflow

Workflow start Start prep 1. Prepare Reagents (Inhibitor, Kinase, ATP) start->prep plate 2. Dispense Inhibitor/Vehicle (2.5 µL to 384-well plate) prep->plate add_kinase 3. Add 2X Kinase/Substrate Mix (2.5 µL) plate->add_kinase add_atp 4. Add 4X ATP to Initiate Reaction (5 µL) Incubate at RT (e.g., 60 min) add_kinase->add_atp stop_rxn 5. Add ADP-Glo™ Reagent (5 µL) Incubate at RT (40 min) add_atp->stop_rxn detect 6. Add Kinase Detection Reagent (10 µL) Incubate at RT (30-60 min) stop_rxn->detect read 7. Measure Luminescence detect->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the kinase inhibitor assay.

  • Plate Setup: Add 2.5 µL of the 4X serially diluted 5-(2-phenylethyl)-1H-pyrazol-3-amine (in buffer) to the appropriate wells of a solid white 384-well plate. Include "vehicle control" wells containing buffer with the same final DMSO concentration but no inhibitor.

  • Kinase Addition: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells except the "no enzyme" negative controls. Add 2.5 µL of buffer/substrate mix to the negative control wells.

  • Initiate Kinase Reaction: Add 5 µL of the 4X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate at room temperature for 40 minutes.[10]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Interpretation

Trustworthiness: A robust data analysis workflow is essential for generating reliable and comparable inhibitor potency values.[12]

  • Data Normalization:

    • Average the raw luminescence units (RLU) from the replicate wells.

    • The "No Kinase" wells represent 100% inhibition (background signal).

    • The "Vehicle Control" (DMSO only, with kinase) wells represent 0% inhibition (maximum signal).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase))

  • IC₅₀ Determination:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Sample Data Table (Illustrative):

[Inhibitor] (µM)Log [Inhibitor]Avg RLU% Inhibition
1002.001,50098.5
33.31.521,80095.5
11.11.054,00073.0
3.70.5725,00050.0
1.230.0948,0005.0
0.41-0.3950,0001.0
Vehicle (0)N/A50,5000.0
No KinaseN/A1,200100.0

Assay Validation and Best Practices

To ensure the integrity and robustness of the screening data, certain validation steps and best practices should be followed.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. The Z'-factor is a measure of the statistical effect size and separation between the positive (vehicle) and negative (no enzyme or max inhibition) controls. A Z'-factor > 0.5 is indicative of an excellent and reliable assay.[14]

  • Linearity: Confirm that the kinase reaction time chosen is within the linear range of product formation (typically <20% ATP conversion).[9]

  • Compound Interference: The ADP-Glo™ assay is less susceptible to compound interference from colored or fluorescent compounds than other methods.[9] However, it is good practice to run a control where the test compound is added after the stop reagent to check for any direct effects on the detection chemistry.

  • Cell-Based Follow-Up: A potent hit in a biochemical assay is a great starting point.[2] However, efficacy can differ in a cellular environment due to factors like cell permeability and high intracellular ATP concentrations.[15][16] Promising compounds should be advanced to cell-based target engagement and functional assays.[16]

Conclusion

This application note provides a detailed and robust protocol for assessing the inhibitory potential of 5-(2-phenylethyl)-1H-pyrazol-3-amine using the universal ADP-Glo™ Kinase Assay. By carefully following the outlined steps for reagent preparation, assay execution, and data analysis, researchers can generate high-quality, reproducible IC₅₀ data. This foundational biochemical characterization is a critical and indispensable step in the drug discovery pipeline, enabling the confident identification and advancement of novel pyrazole-based kinase inhibitors.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Application Note. [Link]

  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • ADP Glo Protocol. (n.d.). Protocol Document. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2025). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC - NIH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

Sources

using 5-(2-phenylethyl)-1H-pyrazol-3-amine in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 5-(2-phenylethyl)-1H-pyrazol-3-amine in Cancer Cell Lines

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(2-phenylethyl)-1H-pyrazol-3-amine for the assessment of its anti-cancer potential in vitro. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including anti-cancer effects.[1][2][3] These compounds have been shown to target various cellular mechanisms, such as cell cycle progression, apoptosis, and critical signaling kinases, making them a fertile ground for novel therapeutic discovery.[1][4]

This guide offers a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, designed to rigorously evaluate the efficacy and mode of action of 5-(2-phenylethyl)-1H-pyrazol-3-amine. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the described methodologies are not merely a series of steps but a self-validating system for generating robust and reproducible data.

Experimental Workflow Overview

The systematic evaluation of a novel compound's anti-cancer properties follows a multi-stage process. The initial step is to determine its cytotoxic and anti-proliferative effects to establish a working concentration range. Subsequent assays are then designed to elucidate the mechanism of cell death, such as apoptosis or cell cycle arrest. Finally, molecular techniques like Western blotting can be employed to investigate the specific signaling pathways modulated by the compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_molecular Phase 4: Molecular Analysis Compound_Prep Compound Preparation (Stock Solution) Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Value Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Use IC50 conc. Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Use IC50 conc. Western_Blot Signaling Pathway Analysis (Western Blot) Apoptosis->Western_Blot Correlate with protein levels Cell_Cycle->Western_Blot Correlate with protein levels

Caption: General workflow for the in vitro anti-cancer evaluation of a novel compound.

Preparation and Handling of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Proper handling and preparation of the test compound are paramount for experimental consistency.

1.1. Materials:

  • 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS: 1000895-40-8)[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

1.2. Protocol for Stock Solution Preparation (10 mM):

  • Molecular Weight: The molecular weight of 5-(2-phenylethyl)-1H-pyrazol-3-amine is 187.24 g/mol .[6]

  • Calculation: To prepare a 10 mM stock solution, weigh out 1.8724 mg of the compound and dissolve it in 1 mL of DMSO. Adjust volumes as needed based on the amount of compound available.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Causality Insight: DMSO is a common solvent for organic compounds in cell-based assays. However, it can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤0.5%. A vehicle control (medium with the same final concentration of DMSO as the treated wells) must be included in all experiments.[7]

Cell Culture and Maintenance

Maintaining healthy, actively dividing cells is the foundation of reliable in vitro testing.

2.1. Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25, T-75) and plates (96-well, 6-well)

  • Hemocytometer or automated cell counter

2.2. Protocol for Cell Culture:

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Monitor cell growth daily. Passage cells when they reach 70-80% confluency to maintain exponential growth.

  • To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

  • Neutralize trypsin with complete growth medium, collect the cell suspension, and centrifuge.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol: Cytotoxicity and Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a crucial first step to determine the compound's half-maximal inhibitory concentration (IC₅₀).

3.1. Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

3.2. Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: The next day, prepare serial dilutions of the 5-(2-phenylethyl)-1H-pyrazol-3-amine stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

3.3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) [Example Data]
MCF-75-(2-phenylethyl)-1H-pyrazol-3-amine4815.2
A5495-(2-phenylethyl)-1H-pyrazol-3-amine4822.8
HeLa5-(2-phenylethyl)-1H-pyrazol-3-amine4818.5

Protocol: Apoptosis Detection (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) dual staining assay followed by flow cytometry is the gold standard.

4.1. Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live, healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primarily necrotic cells (rare)

4.2. Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-(2-phenylethyl)-1H-pyrazol-3-amine at its determined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. This is critical as apoptotic cells often detach.[14]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 400 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution.[16]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[17]

4.3. Data Analysis: Analyze the flow cytometry data using appropriate software. The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.1%2.5%2.1%
Compound (IC₅₀)45.3%35.8%18.2%

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.

5.1. Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI, flow cytometry can distinguish between cells in different phases of the cell cycle based on their DNA content:

  • G0/G1 phase: 2n DNA content

  • S phase: Intermediate DNA content (between 2n and 4n)

  • G2/M phase: 4n DNA content

5.2. Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[18][19] Incubate at 4°C for at least 2 hours or overnight.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[19]

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). Incubate for 15-30 minutes at 37°C. This step is essential because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[19]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[19]

  • Analysis: Analyze the samples by flow cytometry. Acquire at least 10,000-20,000 events per sample.

5.3. Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram of DNA content. The software will deconvolute the histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.5%25.3%14.2%
Compound (IC₅₀)25.1%15.7%59.2%

Investigation of Potential Signaling Pathways

Based on the results from the apoptosis and cell cycle assays, Western blotting can be used to investigate changes in the expression or activation of key regulatory proteins.[20]

6.1. Potential Targets for Pyrazole Derivatives: Pyrazole-based compounds are known to inhibit various protein kinases and other signaling molecules.[2][21] If the compound induces apoptosis, it is logical to investigate proteins involved in the apoptotic cascade.

apoptosis_pathway Compound 5-(2-phenylethyl)- 1H-pyrazol-3-amine Bax_Bak Bax/Bak Activation Compound->Bax_Bak Potential Induction Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Potential Inhibition Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion Bcl2->Bax_Bak Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: A simplified intrinsic apoptosis pathway, a potential target for investigation.

6.2. Western Blotting Protocol:

  • Protein Extraction: After treating cells with the compound for the desired time, wash them with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[23]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin) overnight at 4°C with gentle agitation.[22][24]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23] The intensity of the bands can be quantified using densitometry software, and protein levels should be normalized to a loading control like β-Actin or GAPDH.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4089. [Link]

  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(21), 1925-1946. [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from DAWINBIO Inc. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie. [Link]

  • Brody School of Medicine at East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from ECU. [Link]

  • Patel, R. B., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from Scribd. [Link]

  • Dube, Z. F., et al. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Semantic Scholar. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(11), 7446-7458. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from University of Leicester. [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from ResearchGate. [Link]

  • Krishnan, A., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from SciSpace. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. [Link]

  • Nevalainen, M., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(17), 11099-11112. [Link]

  • Wang, Z. Q., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 45(11), 5121-5127. [Link]

  • Ivy Fine Chemicals. (n.d.). 1H-Pyrazol-3-amine, 5-(2-phenylethyl)-. Retrieved from Ivy Fine Chemicals. [Link]

  • Rapetti, F., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 26(23), 7192. [Link]

  • Tasso, B., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. [Link]

  • ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from ResearchGate. [Link]

  • Sharma, S., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(4), 48-57. [Link]

  • Al-Matouq, G. A., et al. (2017). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Journal of Cancer Science and Therapy, 9(12). [Link]

  • Sharma, V., et al. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 10, 2099-2131. [Link]

  • Gomaa, A. M., et al. (2022). Pyrazolo[5,1-c][15]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(17), 5433. [Link]

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 5-Substituted Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have earned it the designation of a "privileged scaffold."[4][5] This unique characteristic is underscored by the presence of the pyrazole moiety in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticoagulants such as Apixaban, and anticancer drugs like Crizotinib.[1][6] The chemical nature of the pyrazole ring, featuring a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules.[6][7]

The pharmacological profile of pyrazole-based compounds is profoundly influenced by the nature and position of substituents on the pyrazole core.[2][6] Among the various positions, substitution at the 5-position has proven to be a particularly fruitful strategy for modulating biological activity and selectivity. This application note provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of 5-substituted pyrazole analogs, offering detailed protocols for their synthesis and biological evaluation.

The Significance of the 5-Position in Modulating Bioactivity

The 5-position of the pyrazole ring offers a strategic vector for chemical modification, allowing for the introduction of a diverse range of functional groups that can significantly impact a molecule's physicochemical properties and its interaction with a biological target. The substituent at this position can influence:

  • Target Binding and Potency: The size, shape, and electronic properties of the 5-substituent can directly affect the compound's affinity for the target protein's binding pocket.[8]

  • Selectivity: Subtle modifications at the 5-position can lead to dramatic changes in selectivity for a specific target over related proteins, a critical aspect in minimizing off-target effects.

  • Pharmacokinetic Properties: Lipophilicity, solubility, and metabolic stability can all be fine-tuned by altering the 5-substituent, thereby improving the drug-like properties of the analog.[2]

A notable example is the class of 5-aminopyrazoles, which are versatile building blocks for a wide range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[6][9][10][11] The amino group at the 5-position serves as a key pharmacophoric feature and a handle for further chemical elaboration.

Workflow for SAR Exploration of 5-Substituted Pyrazole Analogs

A systematic approach is crucial for efficiently elucidating the SAR of a series of 5-substituted pyrazole analogs. The following workflow outlines the key stages of this process.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold_Selection Core Pyrazole Scaffold Selection Substituent_Design Design of Diverse 5-Substituents Scaffold_Selection->Substituent_Design Informs Synthesis Synthesis of Analog Library Substituent_Design->Synthesis Guides Primary_Screening Primary Biological Screening (e.g., in vitro assay) Synthesis->Primary_Screening Provides Analogs Secondary_Assays Secondary Assays (e.g., selectivity, mechanism of action) Primary_Screening->Secondary_Assays Identifies Hits SAR_Analysis SAR Data Analysis & Interpretation Primary_Screening->SAR_Analysis Generates Data In_vivo_Testing In vivo Efficacy & PK/PD Studies (for lead compounds) Secondary_Assays->In_vivo_Testing Validates Leads Secondary_Assays->SAR_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design Guides Optimization Computational_Modeling Computational Modeling (e.g., docking, QSAR) Computational_Modeling->Next_Gen_Design Predicts Activity Next_Gen_Design->Substituent_Design Iterative Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Synthetic Protocols for 5-Substituted Pyrazole Analogs

The synthesis of pyrazole derivatives is well-established, with the most common method involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][4][12]

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a versatile method for synthesizing 1,3,5-trisubstituted pyrazoles, allowing for the introduction of various substituents at the 5-position.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 1,3-diketone (1.0 eq) and ethanol.

  • Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Protocol reagents 1,3-Diketone + Hydrazine reaction Reflux in Ethanol (catalytic acid) reagents->reaction Condensation product 1,3,5-Trisubstituted Pyrazole reaction->product

Caption: General synthetic scheme for 1,3,5-trisubstituted pyrazoles.

Biological Evaluation Protocols

The choice of biological assays will depend on the intended therapeutic target of the pyrazole analogs. The following are examples of common in vitro assays used to evaluate the activity of novel compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is suitable for evaluating pyrazole analogs designed as kinase inhibitors, a common target for this class of compounds.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (5-substituted pyrazole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the IC₅₀ values (the concentration of compound required to inhibit 50% of the kinase activity) for each compound using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[13][14]

Materials:

  • Cancer cell line of interest (e.g., HepG-2, HCT-116)[13]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values for each compound.

Data Interpretation and SAR Analysis

The data generated from the biological assays should be systematically analyzed to establish clear structure-activity relationships.

Table 1: Hypothetical SAR Data for 5-Substituted Pyrazole Analogs as Kinase Inhibitors

Compound ID5-Substituent (R)Kinase X IC₅₀ (nM)Cell Line Y GI₅₀ (µM)
PZ-1 -H>10,000>50
PZ-2 -CH₃85025.3
PZ-3 -Ph1205.8
PZ-4 4-F-Ph451.2
PZ-5 4-OMe-Ph2108.9
PZ-6 -NH₂55015.7
PZ-7 -NHAc32010.1

Interpretation of Hypothetical Data:

  • Effect of Aromatic Substitution: The introduction of a phenyl group at the 5-position (PZ-3) significantly increases potency compared to the unsubstituted analog (PZ-1).

  • Electronic Effects: An electron-withdrawing fluorine atom on the phenyl ring (PZ-4) enhances activity, while an electron-donating methoxy group (PZ-5) reduces it. This suggests that the electronic nature of the 5-substituent is a key determinant of activity.

  • Role of Hydrogen Bonding: The presence of an amino group (PZ-6) or an acetamido group (PZ-7) at the 5-position also confers activity, likely through hydrogen bonding interactions within the target's active site.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationships of 5-substituted pyrazole analogs is a powerful strategy in drug discovery.[2] By combining rational design, efficient synthesis, and robust biological evaluation, researchers can identify novel and potent therapeutic agents. The protocols and guidelines presented in this application note provide a solid framework for initiating and conducting SAR studies on this important class of heterocyclic compounds. Future efforts should focus on leveraging computational modeling to refine substituent design and exploring novel synthetic methodologies to access a wider diversity of 5-substituted pyrazole analogs.[2]

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). Molecules. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2013). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2013). Arkivoc. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). SCIRP. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. [Link]

Sources

Application Notes and Protocols for Experimental Procedures of Coupling Reactions on Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to precisely and efficiently introduce a diverse array of substituents onto the pyrazole ring is paramount for the exploration of new chemical space and the optimization of molecular properties. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high predictability and functional group tolerance.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most critical coupling reactions for pyrazole functionalization. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each transformation, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents. By understanding the "why," researchers can more effectively troubleshoot reactions, adapt protocols for novel substrates, and push the boundaries of molecular design. We will explore the workhorse reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—alongside the increasingly important strategy of direct C-H functionalization.

I. The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to its mild reaction conditions, broad substrate scope, and the commercial availability and stability of its organoboron reagents.[3] For pyrazole chemistry, this reaction is instrumental in linking the pyrazole core to other aromatic or heteroaromatic systems.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps involving a palladium catalyst.[5] Understanding this cycle is key to optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrazole (typically a bromo- or iodo-pyrazole) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organoboron reagent (e.g., a pyrazole boronic acid or its pinacol ester) is activated by a base to form a more nucleophilic "ate" complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Halopyrazole) pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR')_2 + Base pd_r_complex L_n(Ar)Pd(II)-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Experimental Protocol: Coupling of 4-Bromopyrazole with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative. Optimization may be required for specific substrates.[7]

Materials:

  • N-substituted 4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G2, 1-3 mol%)[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the N-substituted 4-bromopyrazole, arylboronic acid, palladium catalyst, and base under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:
  • Catalyst and Ligand Selection: For simple, electron-rich pyrazoles, a standard catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging couplings (e.g., with sterically hindered substrates or electron-poor partners), more advanced catalyst systems are often necessary. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[9][10] Pyrazole-based ligands have also been developed and shown to be effective.[11][12]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of solvent is often linked to the base's solubility and the reaction temperature. Aprotic solvents like dioxane and toluene are standard, while aqueous solvent mixtures can sometimes accelerate the reaction.[13]

Parameter Recommendation & Rationale
Palladium Source Pd(PPh₃)₄ for simple substrates; Pd(OAc)₂ with a specialized ligand or a pre-catalyst (e.g., XPhos Pd G2) for challenging couplings to ensure efficient catalyst turnover.[7][8]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs enhance catalyst activity and stability, particularly for less reactive aryl chlorides or sterically demanding substrates.[9]
Boron Reagent Boronic acids are common, but boronic esters (e.g., pinacol esters) offer enhanced stability and are often used for purification and slow-release applications.[14]
Base K₂CO₃ or Na₂CO₃ are good starting points. Cs₂CO₃ is more soluble and can be more effective for difficult couplings. K₃PO₄ is a stronger base often used with hindered substrates.[7]
Solvent 1,4-Dioxane, Toluene, or DMF are common. Aqueous mixtures (e.g., Dioxane/H₂O) can enhance the rate of transmetalation.[13]

II. The Sonogashira Coupling: A Gateway to Alkynylated Pyrazoles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a vinyl or aryl halide with a terminal alkyne.[15][16] This reaction is particularly valuable for introducing alkyne functionalities onto the pyrazole ring, which can serve as versatile handles for further transformations, such as click chemistry or subsequent coupling reactions.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper.[2]

  • Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the halopyrazole to a Pd(0) species.

  • Copper Cycle: In parallel, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Combine Halopyrazole, Pd Catalyst, CuI, and Base in a Schlenk Flask add_solvent Add Anhydrous, Degassed Solvent start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne react Heat and Monitor Reaction (TLC or LC-MS) add_alkyne->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling of a 4-Iodopyrazole

This protocol is a standard procedure for the Sonogashira coupling of an iodopyrazole.[17]

Materials:

  • N-substituted 4-iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-substituted 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality in Experimental Choices:
  • Copper Co-catalyst: The role of CuI is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide, which is more reactive in the transmetalation step than the alkyne itself.[15] In some cases, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).

  • Amine Base: The amine base serves two purposes: it neutralizes the HX acid formed during the reaction and acts as a solvent. Triethylamine is a common choice.

  • Solvent: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and unwanted side reactions.[16]

Parameter Recommendation & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ is a standard and effective choice. Other Pd(0) sources can also be used.
Copper Source CuI is the most common and reliable co-catalyst.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are typically used. The amine acts as both a base and a solvent.
Solvent Anhydrous THF or DMF are good choices. The reaction can sometimes be run neat in the amine base.
Atmosphere A strictly inert atmosphere (Ar or N₂) is essential to prevent oxidative degradation of the catalyst and the homocoupling of the alkyne.

III. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and mild method for the palladium-catalyzed coupling of amines with aryl halides.[18][19] This reaction is of immense importance for the synthesis of pyrazole-containing pharmaceuticals, where an amino group is a common pharmacophore.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions but involves the formation of a palladium-amide complex.[18]

  • Oxidative Addition: A Pd(0) catalyst reacts with the halopyrazole to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the aminated pyrazole product and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Halopyrazole) pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' + Base pd_amido_complex L_n(Ar)Pd(II)-NR'R'' amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of a 4-Bromopyrazole

This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines.[1]

Materials:

  • N-substituted 4-bromopyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the N-substituted 4-bromopyrazole, palladium pre-catalyst, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and stir the mixture at the desired temperature (can range from room temperature to 100 °C, depending on the substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Causality in Experimental Choices:
  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, DavePhos) are essential for promoting the reductive elimination step, which is often challenging. These ligands stabilize the Pd(0) state and facilitate the difficult C-N bond formation.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are common choices.[8]

  • Substrate Considerations: Five-membered heterocyclic halides like bromopyrazoles can be challenging coupling partners, potentially due to their ability to coordinate to and inhibit the palladium catalyst.[1] The development of specialized ligands has been crucial in overcoming this challenge.

Parameter Recommendation & Rationale
Palladium Source Pre-catalysts like tBuBrettPhos Pd G3 are highly recommended for their air-stability, ease of handling, and high activity, ensuring reliable formation of the active Pd(0) species.[1]
Ligand Bulky biarylphosphine ligands are the state-of-the-art. The choice of ligand depends on the amine; for example, BrettPhos is excellent for primary amines.[8]
Base NaOtBu is a common and effective base. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be used, often requiring higher temperatures.
Solvent Toluene and THF are standard choices. The solvent must be anhydrous and aprotic.
Amine Scope Modern catalyst systems allow for the coupling of a wide range of amines, including primary and secondary alkylamines and anilines. Ammonia itself is a challenging substrate, often requiring specialized ammonia equivalents.[18]

IV. The Heck Reaction: Alkenylation of Pyrazoles

The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[1][15] While not as extensively applied to pyrazoles as the Suzuki or Sonogashira reactions, it provides a valuable method for introducing alkenyl substituents.

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[15]

  • Oxidative Addition: The halopyrazole adds to the Pd(0) catalyst.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Regeneration of Catalyst: The base neutralizes the generated H-X, regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Halopyrazole) pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene pd_alkyl_complex L_n(X)Pd(II)-Alkyl migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex L_n(H)Pd(II)-X beta_hydride_elimination->pd_hydride_complex Alkene Product regeneration Regeneration pd_hydride_complex->regeneration Base regeneration->pd0

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling of a 4-Iodopyrazole with an Alkene

This is a general protocol that can be adapted for various pyrazole and alkene substrates.

Materials:

  • N-substituted 4-iodopyrazole (1.0 equiv)

  • Alkene (e.g., butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Add the N-substituted 4-iodopyrazole, palladium catalyst, ligand, and base to a flame-dried reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction to 80-120 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent in vacuo and purify the product by column chromatography.

Causality in Experimental Choices:
  • Alkene Partner: The Heck reaction works best with electron-poor alkenes (e.g., acrylates, styrenes) as they undergo migratory insertion more readily.[15]

  • Base and Solvent: An organic base like triethylamine or an inorganic base like potassium carbonate is used to neutralize the acid formed in the catalytic cycle. Polar aprotic solvents like DMF or NMP are typically used to solubilize the reactants and catalyst.

  • Ligand: While some Heck reactions can be performed "ligand-free" (the alkene or solvent can act as a weak ligand), the addition of phosphine ligands often improves catalyst stability and turnover, especially with less reactive aryl bromides or chlorides.[1]

Parameter Recommendation & Rationale
Palladium Source Pd(OAc)₂ is a common and cost-effective pre-catalyst.
Ligand For many substrates, PPh₃ or P(o-tolyl)₃ are sufficient. For more challenging reactions, bulky phosphines or NHC ligands can be beneficial.
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes, acrylonitrile) are generally more reactive.
Base Triethylamine (Et₃N) is a standard choice. For sensitive substrates, an inorganic base like NaOAc or K₂CO₃ can be used.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.

V. Direct C-H Functionalization: A Modern, Atom-Economical Approach

While traditional cross-coupling reactions are powerful, they require the pre-functionalization of the pyrazole ring (e.g., halogenation), which adds steps to a synthetic sequence. Direct C-H functionalization has emerged as a more atom-economical and efficient alternative, allowing for the direct coupling of a C-H bond on the pyrazole with a suitable partner.[9]

Mechanistic Considerations and Regioselectivity

C-H functionalization on pyrazoles typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where the transition metal catalyst breaks the C-H bond with the assistance of a base. The regioselectivity of this process is a key consideration.

  • C5-Position: The C-H bond at the C5 position of the pyrazole ring is the most acidic due to the inductive effect of the adjacent nitrogen atoms, making it the most common site for direct functionalization.[9]

  • C4-Position: The C4 position is the most nucleophilic and can undergo electrophilic aromatic substitution-type C-H functionalization.[9]

  • Directing Groups: The N2 nitrogen of the pyrazole can act as a directing group, guiding the catalyst to a specific C-H bond, often at the C5 position.[9]

Diagram: Regioselectivity in Pyrazole C-H Functionalization

Caption: Intrinsic reactivity of C-H bonds on the pyrazole ring.

General Protocol: Palladium-Catalyzed Direct C-H Arylation of an N-Substituted Pyrazole

This protocol provides a general method for the direct arylation of the C5 position of an N-substituted pyrazole.

Materials:

  • N-substituted pyrazole (1.0 equiv)

  • Aryl bromide (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Additive (e.g., pivalic acid, 30 mol%)

  • Anhydrous, high-boiling solvent (e.g., DMA or xylene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction tube, add the N-substituted pyrazole, aryl bromide, palladium catalyst, base, and additive.

  • Add the anhydrous solvent.

  • Seal the tube and heat to a high temperature (typically 120-150 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality in Experimental Choices:
  • Catalyst System: Palladium acetate is a common catalyst. The reaction is often performed without an added ligand, though in some cases, phosphine or NHC ligands can improve efficiency.

  • Additive: Carboxylic acids like pivalic acid are often crucial additives. They are believed to act as proton shuttles in the concerted metalation-deprotonation step, facilitating the C-H bond cleavage.

  • High Temperatures: C-H activation typically requires higher activation energy than the oxidative addition of an aryl halide, necessitating higher reaction temperatures.

Parameter Recommendation & Rationale
Catalyst Pd(OAc)₂ is a common and effective catalyst for direct C-H arylation.
Ligand Often "ligand-free," but phosphine ligands can sometimes improve yields and selectivity.
Additive Pivalic acid (PivOH) is a frequently used additive that facilitates the C-H activation step.
Base K₂CO₃ or Cs₂CO₃ are standard choices.
Solvent High-boiling polar aprotic solvents like DMA, NMP, or xylene are required to reach the necessary temperatures for C-H activation.

VI. Comparative Analysis and Troubleshooting

Reaction Primary Use on Pyrazoles Advantages Common Challenges Troubleshooting Tips
Suzuki-Miyaura C-C (Aryl-Aryl)Mild conditions, high functional group tolerance, stable reagents.[3]Boronic acid decomposition, low reactivity of some substrates.Use fresh boronic acid or a pinacol ester; screen bulky, electron-rich ligands (e.g., XPhos); ensure rigorous exclusion of oxygen.
Sonogashira C-C (Aryl-Alkyne)Direct introduction of a versatile alkyne handle.[15]Alkyne homocoupling (Glaser coupling), catalyst deactivation.Use copper-free conditions if homocoupling is an issue; ensure thorough degassing of solvents; use a slight excess of the alkyne.
Buchwald-Hartwig C-N (Aryl-Amine)Broad amine scope, direct route to key pharmacophores.[18]Catalyst inhibition by N-heterocycles, challenging for some primary amines/ammonia.[1]Use modern pre-catalysts with bulky ligands (e.g., BrettPhos); screen strong, non-nucleophilic bases (NaOtBu, LiHMDS).
Heck C-C (Aryl-Alkene)Forms substituted alkenes, often with high stereoselectivity.[1]Limited to electron-deficient or strained alkenes, regioselectivity can be an issue.Use a polar aprotic solvent (DMF, NMP); add a phase-transfer catalyst (e.g., TBAB) for challenging substrates.
C-H Functionalization C-C (Aryl-Aryl)Atom-economical, avoids pre-functionalization.Harsh conditions (high temp.), regioselectivity control can be difficult.Screen additives like pivalic acid; carefully control stoichiometry to avoid di-arylation; consider using a directing group for regiocontrol.

Conclusion

The functionalization of the pyrazole ring through transition-metal-catalyzed cross-coupling reactions is a mature and powerful field, yet one that continues to evolve. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each offer unique advantages for the synthesis of complex pyrazole derivatives. The choice of which reaction to employ depends on the desired bond construction and the nature of the substrates. Furthermore, the advent of direct C-H functionalization presents a paradigm shift towards more sustainable and efficient synthetic strategies. By understanding the underlying mechanisms and the rationale for the selection of specific catalysts, ligands, and conditions, researchers can harness the full potential of these reactions to accelerate innovation in drug discovery and materials science.

References

  • Faria, J. V., et al. (2017). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 7(54), 34133-34149.
  • Carrow, B. P., & Hartwig, J. F. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(7), 2116–2119*.
  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6658-6677*.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483*.
  • Lebeuf, R., et al. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry – A European Journal, 27(17), 5546-5554*.
  • Gondim, A. D. S., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3094*.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole.
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Ojwach, S. O., & Darkwa, J. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13867-13878*.
  • Tlili, A., & Monnier, F. (2025).
  • Bruno, N. C. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 412-415*.
  • El-Faham, A., et al. (2012). Synthesis of Sterically Encumbered Biaryls by [3+3] Cyclocondensation Reactions and Synthesis of Arylated Pyrazoles, Bis(diaryl)sulfones, and Bis(alkenyl)pyridines by Pd(0)-Catalysed Cross-Coupling Reactions. RosDok.
  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668*.
  • Darkwa, J., & Ojwach, S. O. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(25), 13867-13878*.
  • D'Agostino, M., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1419409.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49*.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support Center.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922*.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544*.
  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561*.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473*.
  • Fors, B. P., & Buchwald, S. L. (2010). A General Solution for the Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl Halides. Journal of the American Chemical Society, 132(44), 15914-15917*.
  • Galkina, O. V., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
  • Kour, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 518-571*.
  • Ojwach, S. O., & Darkwa, J. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. SciSpace.
  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300*.
  • Joo, J. M., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121*.
  • Mondal, B., et al. (2019). Screening of different ligands for Suzuki coupling a.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support Center.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649*.
  • Jana, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588*.
  • Overman, L. E. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Chen, C.-Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14045-14065*.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066*.
  • Al-Masum, M., & Kumar, C. S. (2011). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Smith, J. (2019, January 6). Proton Guru Practice V.
  • Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... (n.d.).
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470*.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step of the Suzuki−Miyaura Reaction: A Study in Applied Physical Organic Chemistry.

Sources

The Versatility of 5-(2-phenylethyl)-1H-pyrazol-3-amine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Core and the Promise of the Phenylethyl Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to infectious agents and cardiovascular conditions.[3][4][5] The metabolic stability and synthetic tractability of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological activity.[2] This guide focuses on a specific, promising derivative: 5-(2-phenylethyl)-1H-pyrazol-3-amine . The strategic inclusion of a phenylethyl group at the 5-position and an amine at the 3-position provides a unique combination of features for targeted drug design, particularly in the realm of kinase inhibition. The phenylethyl moiety can engage in hydrophobic and π-stacking interactions within protein binding sites, while the 3-amino group serves as a crucial hydrogen bond donor and a versatile handle for further chemical elaboration.

This document provides a comprehensive overview of the synthetic routes to this scaffold, protocols for its biological evaluation, and its potential applications in targeting key signaling pathways implicated in human diseases.

Synthetic Protocol: A Reliable Route to the 5-(2-phenylethyl)-1H-pyrazol-3-amine Scaffold

The most versatile and widely adopted method for the synthesis of 3-amino-5-substituted pyrazoles is the condensation of a β-ketonitrile with hydrazine.[6][7] This approach offers high yields and regioselectivity. The following protocol details a reliable method for the preparation of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold points to a key β-ketonitrile intermediate, 3-oxo-5-phenylpentanenitrile. This intermediate can be synthesized from commercially available starting materials.

Retrosynthesis target 5-(2-phenylethyl)-1H-pyrazol-3-amine intermediate1 3-Oxo-5-phenylpentanenitrile + Hydrazine target->intermediate1 Cyclization intermediate2 Ethyl 3-phenylpropanoate + Acetonitrile intermediate1->intermediate2 Claisen Condensation

Caption: Retrosynthetic approach for 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Oxo-5-phenylpentanenitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of acetonitrile (1.5 equivalents) in anhydrous THF dropwise. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Claisen Condensation: Add a solution of ethyl 3-phenylpropanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction and Work-up: After the addition, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-oxo-5-phenylpentanenitrile.

Step 2: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxo-5-phenylpentanenitrile (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Application in Drug Discovery: Targeting Protein Kinases

The 5-(2-phenylethyl)-1H-pyrazol-3-amine scaffold is an excellent starting point for the development of protein kinase inhibitors.[1] The 3-amino group can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-phenylethyl substituent can be directed towards the hydrophobic pocket of the ATP binding site, contributing to potency and selectivity.

Potential Kinase Targets and Therapeutic Areas
Kinase Target FamilyTherapeutic AreaRationale for Targeting
Cyclin-Dependent Kinases (CDKs) OncologyCDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2][8][9]
c-Jun N-terminal Kinases (JNKs) Neurodegenerative Diseases, Inflammatory DiseasesJNKs are involved in stress-induced neuronal apoptosis and inflammatory signaling pathways.[1][4][10]
Receptor-Interacting Protein Kinase 1 (RIPK1) Inflammatory Diseases, Neurodegenerative DiseasesRIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory conditions.[5][11][12][13][14]
Hypothetical Screening Cascade for Kinase Inhibitors

A typical drug discovery workflow starting from the 5-(2-phenylethyl)-1H-pyrazol-3-amine scaffold would involve a series of in vitro and cell-based assays to identify and optimize potent and selective kinase inhibitors.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Biochemical Kinase Assay (e.g., Lanthascreen®, ADP-Glo™) Target: CDK2, JNK3, RIPK1 B Cell-based Target Engagement Assay (e.g., NanoBRET™) Determine cellular potency (IC50) A->B Hit Confirmation C Kinase Selectivity Profiling Screen against a panel of related kinases B->C Selectivity Assessment D Cellular Functional Assays (e.g., Cell proliferation, Apoptosis, Cytokine release) C->D Functional Validation E In vitro ADME/Tox Assays (Microsomal stability, CYP inhibition, hERG) D->E Drug-like Properties F In vivo Proof-of-Concept (Xenograft models, Disease models) E->F Preclinical Evaluation

Caption: A typical screening cascade for kinase inhibitor discovery.

Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the inhibitory activity of compounds against a specific kinase.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing MgCl₂, DTT, and BSA.

    • Kinase: Dilute the target kinase (e.g., CDK2/Cyclin A, JNK3, or RIPK1) to the desired concentration in kinase buffer.

    • Substrate: Prepare the appropriate peptide or protein substrate for the kinase.

    • ATP: Prepare a solution of ATP at a concentration close to the Km for the target kinase.

    • Test Compounds: Prepare serial dilutions of the 5-(2-phenylethyl)-1H-pyrazol-3-amine derivatives in DMSO.

  • Kinase Reaction:

    • Add the test compound dilutions to a 384-well plate.

    • Add the kinase to each well.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for CDK inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Targeting a Key Signaling Pathway: The JNK Pathway in Neurodegeneration

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][4] The 5-(2-phenylethyl)-1H-pyrazol-3-amine scaffold can be used to develop selective JNK3 inhibitors, an isoform predominantly expressed in the brain.

JNK_Pathway stress Cellular Stress (e.g., Oxidative Stress, Misfolded Proteins) mkk MKK4/7 stress->mkk activates jnk JNK3 mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Neuronal Apoptosis cjun->apoptosis promotes inhibitor 5-(2-phenylethyl)-1H-pyrazol-3-amine Derivative (JNK3 Inhibitor) inhibitor->jnk inhibits

Caption: Inhibition of the JNK signaling pathway by a 5-(2-phenylethyl)-1H-pyrazol-3-amine derivative.

Conclusion and Future Directions

The 5-(2-phenylethyl)-1H-pyrazol-3-amine scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic accessibility, coupled with the favorable physicochemical properties of the pyrazole core, makes it an attractive platform for medicinal chemists. The strategic placement of the phenylethyl and amino groups provides key interaction points for binding to protein targets.

Future efforts should focus on the synthesis of a diverse library of derivatives based on this scaffold, exploring a range of substituents on the N1 position and modifications of the phenylethyl ring to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid framework for the synthesis and biological evaluation of such compounds, paving the way for the discovery of new drug candidates for a variety of diseases.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Astrazeneca divulges new RIPK1 inhibitors for neurological disorders - BioWorld. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PubMed Central. [Link]

  • Advances in RIPK1 kinase inhibitors - Frontiers. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. [Link]

Sources

Topic: Developing Novel Pyrazole-Based Compounds for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobials and the Promise of the Pyrazole Scaffold

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. The World Health Organization has highlighted that by 2050, AMR-related deaths could reach 10 million annually, making the discovery of new antibacterial agents a critical priority.[1] In this challenging landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[2]

Pyrazole derivatives exhibit a vast range of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[3][4] Their structural versatility allows for a wide array of substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This inherent "tunability" makes the pyrazole core an exceptional starting point for developing new chemical entities to combat drug-resistant pathogens.

This application note provides a comprehensive, field-proven guide for the synthesis and antimicrobial evaluation of novel pyrazole-based compounds. It is designed for researchers in drug discovery and medicinal chemistry, offering detailed protocols grounded in established scientific principles and authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6] We will navigate from the rational synthesis of a model compound to the rigorous determination of its antimicrobial efficacy, providing the technical causality behind each critical step.

Part 1: Synthesis and Characterization of a Model Pyrazole Compound

Principle and Rationale: The Vilsmeier-Haack Approach

A common and effective method for constructing the pyrazole ring is the Vilsmeier-Haack reaction. This reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to form the Vilsmeier reagent, which then acts on a suitable hydrazone precursor to induce cyclization and formylation.[7] This approach is advantageous due to its relatively mild conditions and the direct introduction of a formyl group (-CHO) at the 4-position of the pyrazole ring, which serves as a versatile handle for subsequent chemical modifications.

For this guide, we will outline the synthesis of a model compound, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde , a common precursor in the development of more complex pyrazole derivatives.[7]

Experimental Workflow: Synthesis and Purification

The overall process involves the formation of a hydrazone, followed by a Vilsmeier-Haack cyclization, and finally, purification of the target compound.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Purification & Characterization A Acetophenone + Phenylhydrazine B Reflux in Ethanol A->B C Isolate (E)-1-phenyl-2-(1-phenylethylidene)hydrazine B->C E Add Hydrazone (from Step 1) C->E Intermediate D Prepare Vilsmeier Reagent (POCl3 + DMF) D->E F Reaction & Aqueous Workup E->F G Crude Product Isolation F->G Product H Recrystallization from Ethanol G->H I Pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde H->I J Characterization (NMR, IR, MS) I->J

Caption: Workflow for pyrazole synthesis via Vilsmeier-Haack reaction.

Detailed Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Absolute Ethanol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice, Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Procedure:

  • Hydrazone Synthesis: a. In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) in 100 mL of absolute ethanol. b. Add phenylhydrazine (0.1 mol) dropwise to the solution while stirring. c. Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.[7] d. After cooling to room temperature, the resulting solid precipitate, (E)-1-phenyl-2-(1-phenylethylidene)hydrazine, is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Cyclization: a. Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. b. In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place chilled DMF (0.5 mol) in an ice bath. c. Add POCl₃ (0.2 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C. Stir for an additional 30 minutes to form the Vilsmeier reagent. d. Add the dried hydrazone from Step 1 (0.1 mol) portion-wise to the Vilsmeier reagent, maintaining the cool temperature. e. After the addition is complete, remove the ice bath and heat the reaction mixture at 60-70°C for 4-5 hours. f. Cool the mixture and carefully pour it onto 500g of crushed ice with vigorous stirring. g. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification and Characterization: a. The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water. b. The crude product is purified by recrystallization from hot ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as crystalline solid.[7] c. The final product should be characterized using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a novel compound is synthesized and purified, the next critical phase is to determine its biological activity. The primary goal is to ascertain the lowest concentration of the compound that can inhibit the growth of a specific microorganism, known as the Minimum Inhibitory Concentration (MIC).[8] Following this, the Minimum Bactericidal Concentration (MBC) is determined to understand whether the compound kills the bacteria (bactericidal) or merely prevents their proliferation (bacteriostatic).[9][10]

Workflow: From Inoculum to MIC/MBC Determination

This workflow outlines the sequential process of evaluating the antimicrobial properties of the synthesized compounds according to CLSI standards.[11][12]

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC Assay A Select Bacterial Colonies from Agar Plate B Prepare Bacterial Suspension in Saline A->B C Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C F Inoculate Wells with Standardized Bacteria (Final ~5 x 10^5 CFU/mL) C->F Inoculum D Prepare Compound Stock & Serial Dilutions E Dispense Dilutions into 96-Well Plate D->E Test Articles E->F G Incubate Plate (37°C, 18-24h) F->G H Read MIC: Lowest Concentration with No Visible Growth G->H I Select Clear Wells (at MIC and above) H->I Proceed if Growth Inhibition is Observed J Spot-Plate 10 µL onto Nutrient Agar I->J K Incubate Agar Plate (37°C, 18-24h) J->K L Read MBC: Lowest Concentration with ≥99.9% Kill K->L

Caption: Standard workflow for MIC and MBC determination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[13][14]

Materials and Reagents:

  • Synthesized pyrazole compounds

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (MHB), the recommended medium for routine susceptibility testing.[15]

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality controls)

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-4 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility, as it standardizes the bacterial concentration to approximately 1-2 x 10⁸ CFU/mL.[13] d. Dilute this standardized suspension 1:150 in MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each pyrazole compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth. b. In a 96-well plate, add 100 µL of sterile MHB to columns 2 through 12. c. Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10.[13] Discard the final 100 µL from column 10. e. This creates a concentration gradient. Column 11 serves as the growth control (broth and inoculum only), and column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is now 200 µL, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.[8] The compound concentrations are now halved to their final test concentrations. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. Following incubation, examine the plate for turbidity (visible bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] It should be compared to the clear sterility control (column 12) and the turbid growth control (column 11).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to differentiate between bactericidal and bacteriostatic effects.[16][17] It measures the concentration of a compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[10]

Procedure:

  • Sub-culturing from MIC Plate: a. Select the wells from the MIC plate corresponding to the MIC value and at least two higher concentrations that also showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, spot-plate a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, antibiotic-free nutrient agar plate (e.g., Tryptic Soy Agar). d. Also, plate a sample from the growth control well to confirm the viability of the bacteria.

  • Incubation and Reading the MBC: a. Incubate the agar plate at 37°C for 18-24 hours. b. After incubation, count the number of colonies (CFU) for each concentration plated. c. The MBC is defined as the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[16] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. When plating 10 µL, this corresponds to ≤5 colonies.

Part 3: Data Analysis and Interpretation

Data Presentation

Summarize the results for a series of novel pyrazole compounds (hypothetical data shown) in a clear, tabular format.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYZ-001 S. aureus ATCC 292138162Bactericidal
PYZ-001 E. coli ATCC 2592264>256>4Bacteriostatic
PYZ-002 S. aureus ATCC 29213482Bactericidal
PYZ-002 E. coli ATCC 2592232642Bactericidal
PYZ-003 S. aureus ATCC 29213>256>256-Inactive
Ciprofloxacin S. aureus ATCC 29213122Bactericidal
Ciprofloxacin E. coli ATCC 259220.512Bactericidal
Interpretation of Results

The primary output of the screening cascade is the MIC value, which quantifies the potency of a compound. A lower MIC indicates higher potency. The MBC value provides deeper insight into the compound's mechanism of action. The MBC/MIC ratio is a key metric used to classify the compound's activity:

  • Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[10][16] This indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC ratio > 4). This implies the compound inhibits growth but does not effectively kill the bacteria at similar concentrations.

Logical Decision-Making Framework

The results from the MIC and MBC assays guide the subsequent steps in the lead optimization process.

G node_result Obtain MIC & MBC Data q1 Is MIC ≤ Threshold? (e.g., ≤16 µg/mL) node_result->q1 q2 Calculate MBC/MIC Ratio q1->q2 Yes (Potent) out1 Compound is Inactive or Weak. Consider SAR analysis or redesign. q1->out1 No (Not Potent) q3 Is Ratio ≤ 4? q2->q3 out2 Bactericidal Activity Confirmed. Prioritize for further studies: - Cytotoxicity - Mechanism of Action - In vivo efficacy q3->out2 Yes out3 Bacteriostatic Activity. Potentially valuable. Consider for less severe infections or combination therapies. q3->out3 No

Caption: Decision tree for prioritizing hits from antimicrobial screening.

Conclusion

The protocols and frameworks detailed in this application note provide a robust and scientifically rigorous pathway for the development and initial evaluation of novel pyrazole-based antimicrobial candidates. By integrating rational chemical synthesis with standardized microbiological assays, researchers can efficiently identify and characterize promising new compounds. Adherence to established guidelines, such as those from CLSI, ensures that the data generated is reproducible, reliable, and comparable across different studies. This systematic approach is fundamental to advancing the most promising leads through the drug discovery pipeline and contributing to the urgent, ongoing fight against antimicrobial resistance.

References

  • Al-Ghamdi, A. M. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Organic Chemistry, 10(3), 135-147. Available at: [Link]

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from: [Link]

  • Bentham Science. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 18(1). Available at: [Link]

  • El-Metwally, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5729. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Saleh, M. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 146-168. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. Retrieved from: [Link]

  • SEAFDEC/AQD. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. Retrieved from: [Link]

  • Stark, C. I., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from: [Link]

  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from: [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from: [Link]

  • van der Ploeg, R., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]

  • Sim, H. S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Medical Microbiology, 71(11). Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from: [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Home. Retrieved from: [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from: [Link]

  • Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 6(2), 12. Available at: [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. Retrieved from: [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 14826-14844. Available at: [Link]

  • Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. Available at: [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from: [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to the development of numerous FDA-approved drugs for a wide array of clinical conditions, from inflammation to cancer.[3][4] Notable examples include the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][3] The success of these compounds underscores the therapeutic potential of pyrazole derivatives, making robust in vivo experimental design a critical step in their preclinical development.[5][6]

This guide provides a comprehensive framework for designing and executing in vivo studies for novel pyrazole derivatives. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that your experimental design is not only technically sound but also strategically aligned with regulatory expectations and the ultimate goal of clinical translation.[5][7]

Foundational Principles: Target Engagement and Mechanism of Action (MoA)

A well-designed in vivo study is built upon a clear understanding of the compound's mechanism of action (MoA). Pyrazole derivatives have been shown to modulate a diverse range of biological targets.[1][8] Therefore, the initial step is to hypothesize and, where possible, confirm the molecular target(s) of your pyrazole compound.

Common Molecular Targets and Signaling Pathways
  • Kinase Inhibition: A significant number of pyrazole-containing drugs function as kinase inhibitors.[9][10] Key kinase families targeted by pyrazoles include:

    • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.[11][12] Pyrazole-based JAK inhibitors, like Ruxolitinib, have shown significant clinical efficacy.[3]

    • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key regulator of inflammatory responses.[13] Pyrazole urea-based compounds have been developed as potent p38 MAPK inhibitors for treating inflammatory conditions.[14]

    • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is the MoA for the widely used anti-inflammatory drug, Celecoxib.[15][16] This selectivity spares the gastroprotective functions of COX-1.[16][17]

    • Other Kinases: Pyrazoles have also been designed to target PI3K/AKT, MARK/ERK, and Bruton's tyrosine kinase (BTK), which are involved in cell proliferation, survival, and differentiation.[3][9][10]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

  • Antioxidant and Anti-inflammatory Activity: Certain pyrazole derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways.[1][18]

Visualizing Key Signaling Pathways

To effectively design pharmacodynamic (PD) marker studies, a clear visualization of the targeted pathway is essential.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Inhibition

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor Phosphorylated STAT (dimer) Phosphorylated STAT (dimer) STAT->Phosphorylated STAT (dimer) Nucleus Nucleus Phosphorylated STAT (dimer)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrazole Derivative (e.g., Ruxolitinib) Pyrazole Derivative (e.g., Ruxolitinib) Pyrazole Derivative (e.g., Ruxolitinib)->JAK Inhibition

Caption: JAK/STAT signaling pathway and inhibition by pyrazole derivatives.

Preclinical Study Design: A Phased Approach

A robust preclinical program for a pyrazole derivative should follow a logical progression from initial characterization to IND-enabling studies.[6][19]

Phase 1: Formulation and Preliminary Pharmacokinetics (PK)

Many pyrazole derivatives exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[20] Therefore, developing a suitable formulation is a critical first step.

Protocol: Formulation for Oral (PO) and Intravenous (IV) Administration

Objective: To prepare a clear, stable solution or suspension of the pyrazole derivative for in vivo dosing.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)

  • Sterile vials and filters (0.22 µm)

Procedure for a Common Oral Formulation: [20]

  • Initial Solubilization: Accurately weigh the pyrazole compound. Dissolve it in a minimal volume of DMSO (typically aiming for a final concentration of 5-10% DMSO in the total formulation). Vortex until fully dissolved; gentle warming or sonication can be applied if necessary.[20]

  • Addition of Co-solvents: Sequentially add co-solvents like PEG400. A common ratio is 40% PEG400. Vortex thoroughly after each addition.[20]

  • Addition of Surfactant: Add a surfactant such as Tween-80 (e.g., 5% of the final volume) to improve solubility and stability. Vortex until the solution is homogenous.[20]

  • Final Dilution: Bring the formulation to the final volume with sterile saline. Vortex thoroughly. The final solution should be clear.[20]

  • Storage: Prepare fresh on the day of the experiment. If short-term storage is needed, store at 2-8°C, protected from light. Always inspect for precipitation before administration.[20]

Table 1: Example Formulations for Pyrazole Derivatives

Vehicle CompositionAdministration RouteNotes
10% DMSO, 40% PEG400, 5% Tween-80, 45% SalinePO, IPA common starting point for many poorly soluble compounds.[20]
5% DMSO, 25% PEG400, 70% SalineIVLower concentrations of organic solvents are preferred for IV routes.
20% HP-β-CD in Sterile WaterIV, IP, SCUseful for compounds that form inclusion complexes with cyclodextrins.[20]

Preliminary PK Study: Once a suitable formulation is developed, a preliminary PK study in a small number of animals (e.g., mice or rats) is essential. This study aims to determine key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life.[15] The data from this study will inform dose selection and dosing frequency for subsequent efficacy and toxicology studies.

Phase 2: Efficacy Studies in Relevant Animal Models

The choice of animal model is paramount and should be based on the intended therapeutic indication and the MoA of the pyrazole derivative.

Table 2: Selection of Animal Models for Efficacy Testing

Therapeutic AreaCommon Animal ModelsKey Endpoints
Inflammation * Carrageenan-induced paw edema (rats)[21][22] * Collagen-induced arthritis (mice, rats) * Lipopolysaccharide (LPS)-induced inflammation (mice)[13]Paw volume, arthritis score, cytokine levels (e.g., TNF-α, IL-6), histological analysis of joints.[21]
Oncology * Xenograft models (implanting human tumor cells into immunocompromised mice)[4][23][24] * Syngeneic models (implanting murine tumor cells into immunocompetent mice)Tumor volume, body weight, survival, biomarker analysis (e.g., target phosphorylation, apoptosis markers).[23][25]
Pain * Acetic acid-induced writhing (mice)[26] * Hot plate test (mice) * Formalin test (rats, mice)Number of writhes, latency to response, licking/biting time.[26]
Infectious Disease * Relevant bacterial or viral infection models (e.g., MRSA skin infection, influenza virus infection)Bacterial load (CFU), viral titer, survival, clinical signs of infection.

Protocol: General Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a pyrazole derivative in a human cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (or similar basement membrane matrix)

  • Formulated pyrazole derivative

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cells to the appropriate density. On Day 0, implant the cells (typically 1-10 million cells in a mixture with Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, positive control, different dose levels of the pyrazole derivative).

  • Dosing: Administer the formulated compound and controls according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., PO, IP).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Efficacy_Workflow A Animal Acclimatization B Tumor Cell Implantation (Day 0) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Dosing Period (Vehicle, Test Compound, Positive Control) D->E F Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) E->F G Study Endpoint F->G Endpoint Criteria Met H Euthanasia & Tissue Collection (Tumor, Plasma, Organs) G->H I Data Analysis (Efficacy, PD, Toxicity) H->I

Sources

methods for evaluating the antioxidant potential of aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methodologies for Evaluating the Antioxidant Potential of Aminopyrazole Derivatives

Abstract

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant antioxidant potential.[1][2][3] This guide provides a comprehensive overview of robust methodologies for evaluating the antioxidant capacity of novel aminopyrazole compounds. We move from high-throughput chemical screening assays to more biologically relevant cell-based models and conclude with an overview of in vivo validation. This multi-tiered approach ensures a thorough characterization of a compound's ability to combat oxidative stress, a key pathological factor in numerous diseases.[4] Each section details the scientific rationale behind the assay, provides step-by-step protocols, and explains data interpretation, offering researchers a practical and scientifically sound framework for their investigations.

Introduction: Oxidative Stress and the Promise of Aminopyrazoles

Aerobic metabolism, while essential for life, inevitably produces reactive oxygen species (ROS) such as superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[5][6] Under physiological conditions, endogenous antioxidant systems maintain a delicate balance, neutralizing these potentially harmful molecules.[7][8] However, an overproduction of ROS or a deficiency in antioxidant defenses leads to a state of "oxidative stress," which causes damage to vital biomolecules like lipids, proteins, and DNA, and is implicated in the pathogenesis of cancer, cardiovascular diseases, and neurodegenerative disorders.[4][8][9]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The aminopyrazole core has emerged as a promising scaffold for developing new antioxidant agents, with numerous studies highlighting its capacity for radical scavenging and cytoprotection.[1][10][11] Evaluating this potential requires a systematic progression of assays, from simple chemical reactions to complex biological systems. This guide delineates these critical methods.

Level 1: In Vitro Chemical Screening Assays

The initial assessment of antioxidant potential typically involves cell-free chemical assays. These methods are rapid, cost-effective, and excellent for high-throughput screening of compound libraries to identify promising candidates.[12][13] They primarily measure a compound's ability to donate a hydrogen atom or an electron to neutralize a stable radical or to reduce a metal ion.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Principle: The DPPH assay is one of the most common preliminary tests.[4][13] It employs a stable free radical, DPPH•, which has a deep purple color and a strong absorbance maximum around 517 nm.[13][14] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to pale yellow.[4] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[15]

Experimental Protocol: DPPH Assay (96-Well Plate Format)

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[16]

    • Test Compound: Prepare a stock solution of the aminopyrazole derivative in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC₅₀.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.[16]

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[16]

    • For the control (blank), add 50 µL of the solvent instead of the test compound to the DPPH solution.[16]

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Caption: Mechanism of DPPH radical neutralization by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Scientific Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[17] This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[18][19] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance maximum at 734 nm.[17] In the presence of an antioxidant that donates an electron or hydrogen atom, the radical is neutralized, leading to a loss of color.[17] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[12]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[18]

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[19]

    • Before the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the aminopyrazole test compound and a standard (e.g., Trolox).

    • In a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[18]

    • Incubate the plate in the dark at room temperature for 10 minutes.[16]

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox that would produce the same percentage of inhibition.[17]

ABTS_Workflow cluster_workflow ABTS Assay Workflow A 1. Prepare ABTS (7mM) and Potassium Persulfate (2.45mM) B 2. Mix 1:1 and Incubate (12-16h, Dark) to form ABTS•+ A->B C 3. Dilute ABTS•+ to Absorbance ~0.7 at 734 nm B->C D 4. Add Aminopyrazole Sample and diluted ABTS•+ to plate C->D E 5. Incubate (10 min, Dark) D->E F 6. Measure Absorbance at 734 nm E->F G 7. Calculate % Inhibition and TEAC F->G

Caption: General workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Scientific Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][21] The assay uses a colorless complex of ferric iron and 2,4,6-tripyridyl-s-triazine (TPTZ). At low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form, which is intensely blue and has an absorbance maximum at 593 nm.[21] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[22]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer and adjust the pH to 3.6.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the aminopyrazole test compound.

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

    • In a 96-well plate, add 10 µL of the sample or standard to each well.[8]

    • Add 220 µL of the pre-warmed FRAP working reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.[16]

  • Measurement:

    • Measure the absorbance at 593 nm.[21]

  • Data Analysis:

    • Use the standard curve of FeSO₄ to determine the Fe²⁺ equivalent concentration for each sample.

    • The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the test compound.

Summary of Chemical Assays
AssayPrincipleWavelengthStandardAdvantagesDisadvantages
DPPH H/e⁻ donation to a stable radical~517 nmTrolox, Ascorbic AcidSimple, rapid, inexpensive, good for initial screening.[12][13]Reaction kinetics can be slow; steric hindrance can be an issue; not representative of biological radicals.
ABTS H/e⁻ donation to a radical cation~734 nmTroloxApplicable to hydrophilic & lipophilic compounds; rapid reaction; stable endpoint.[12]Radical is not biologically relevant; can overestimate antioxidant capacity.
FRAP Reduction of Fe³⁺ to Fe²⁺~593 nmFeSO₄, TroloxSimple, automated, highly reproducible, measures total reducing power.[21]Measures only reducing ability, not radical scavenging; assay is performed at an unrealistic acidic pH (3.6).

Level 2: In Vitro Cellular Assays

While chemical assays are useful for screening, they lack biological relevance. Cellular assays are a crucial next step as they account for physiological factors like cell uptake, distribution, and metabolism of the test compound.[23][24]

Cellular Antioxidant Activity (CAA) Assay

Scientific Principle: The CAA assay is a robust method for measuring antioxidant activity within a living cell.[23][25] It typically uses a human cell line, such as HepG2 hepatocarcinoma cells.[23] The assay relies on the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable.[26] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH molecule.[23] Then, a peroxyl radical generator like AAPH is added, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[24] An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence intensity compared to control cells.[24]

Experimental Protocol: CAA Assay

  • Cell Culture:

    • Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate.[23]

    • Incubate for 24 hours at 37°C and 5% CO₂ until cells are confluent.[23]

  • Treatment:

    • Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with 100 µL of medium containing the aminopyrazole compound (at various concentrations) and 25 µM DCFH-DA. Include wells for a positive control (e.g., Quercetin) and a vehicle control.

    • Incubate the plate for 1 hour at 37°C.[23]

  • Oxidation and Measurement:

    • Remove the treatment solution and wash the cells again with DPBS.

    • Add 100 µL of 600 µM AAPH solution (the radical initiator) to all wells.[27]

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Read fluorescence kinetically every 5 minutes for 60 minutes, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[23][26]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.

    • Calculate the CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100[23]

    • Results are typically expressed as micromoles of Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.[24]

CAA_Mechanism cluster_cell Inside the Cell cluster_intervention Antioxidant Action DCFHDA DCFH-DA Cell Permeable DCFH DCFH Trapped Non-fluorescent DCFHDA->DCFH Cellular Esterases DCF DCF Oxidized Highly Fluorescent DCFH->DCF ROS (from AAPH) Aminopyrazole Aminopyrazole Scavenges ROS ROS ROS Aminopyrazole->ROS Inhibits

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Level 3: Overview of In Vivo Evaluation

The ultimate validation of an antioxidant compound requires testing in a whole-organism model. In vivo studies are essential to understand the compound's bioavailability, metabolism, and efficacy in a complex biological system.[9][28]

Common Approach: A typical study involves inducing oxidative stress in rodents (e.g., rats or mice) using toxins like carbon tetrachloride (CCl₄) or by feeding them a high-fat diet.[9][28] The test group receives the aminopyrazole compound, while control groups receive a vehicle or a standard antioxidant. After a set period, tissues (e.g., liver, kidney) and blood are collected to measure key biomarkers.[29]

Key Biomarkers to Measure:

  • Endogenous Antioxidant Enzymes: Levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured. A potent antioxidant will often restore the levels of these enzymes, which are depleted during oxidative stress.[6]

  • Non-Enzymatic Antioxidants: The level of reduced glutathione (GSH), a critical intracellular antioxidant, is a key indicator.[30]

  • Markers of Oxidative Damage: Malondialdehyde (MDA) is a product of lipid peroxidation and a widely used marker of oxidative damage. A decrease in MDA levels in the treated group indicates a protective effect.[9][30]

InVivo_Workflow cluster_invivo In Vivo Antioxidant Study Workflow A 1. Animal Acclimatization (e.g., Wistar Rats) B 2. Group Allocation (Control, Stress, Treatment) A->B C 3. Induction of Oxidative Stress (e.g., CCl₄ injection) B->C D 4. Administer Aminopyrazole Compound (Treatment Group) B->D E 5. Euthanasia and Tissue/Blood Collection C->E D->E F 6. Biomarker Analysis (SOD, CAT, GPx, GSH, MDA) E->F G 7. Statistical Analysis and Interpretation F->G

Caption: A generalized workflow for an in vivo antioxidant study.

Conclusion

Evaluating the antioxidant potential of novel aminopyrazole derivatives is a multi-faceted process that builds in complexity and biological relevance. By employing a strategic combination of rapid in vitro chemical screens (DPPH, ABTS, FRAP), followed by validation in more predictive cell-based assays (CAA), and finally confirming efficacy in in vivo models, researchers can build a comprehensive and compelling profile of their compounds. This systematic approach is crucial for identifying and developing promising new therapeutic agents to combat diseases rooted in oxidative stress.

References

  • Re, R., Pellegrini, N., Proteggente, A., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link][18]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. Available at: [Link][21]

  • Amerigo Scientific. Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Available at: [Link][7]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays, Oxidative Stress Biomarkers, and Chromatographic/Chemometric Assays. Journal of Agricultural and Food Chemistry. Available at: [Link][5]

  • G-Biosciences. FRAP Antioxidant Assay. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link][8]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Available at: [Link][22]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate. Available at: [Link][19]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available at: [Link][26]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Usta, A., et al. (2013). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][15]

  • Sgambat, K., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link][1]

  • Li, S., et al. (2023). In vivo antioxidant assessment of model screening compounds. ResearchGate. Available at: [Link][29]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link][24]

  • Zen-Bio. CAA Antioxidant Assay Kit. Available at: [Link][27]

  • El-Sayed, M. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link][30]

  • Scerri, M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants. Available at: [Link][25]

  • Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link][2]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. Available at: [Link][12]

  • Kawsar, M. H., et al. (2014). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. ResearchGate. Available at: [Link][28]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Available at: [Link][14]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • Paul, B., et al. (2010). Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf. Evidence-Based Complementary and Alternative Medicine. Available at: [Link][6]

  • ResearchGate. Current progress on antioxidants incorporating the pyrazole core. Available at: [Link][10]

  • Rahman, M., et al. (2014). A review on in vivo and in vitro methods used for screening antioxidant activity. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link][9]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. Available at: [Link][13]

  • Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Odesa University Chemical Journal. Available at: [Link][3]

  • ResearchGate. Antioxidant activity of pyrazoles 1 and 4. Available at: [Link][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Introduction: The Importance of 5-Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The substituent at the 5-position of the pyrazole ring is often crucial for modulating the pharmacological activity of these compounds. Therefore, robust and optimized synthetic routes to 5-substituted pyrazoles are of paramount importance.

This guide will primarily focus on the most common and versatile method for pyrazole synthesis: the condensation of a 1,3-dicarbonyl compound with a hydrazine, often referred to as the Knorr pyrazole synthesis.[5][6][7][8] We will also address alternative synthetic strategies and provide detailed protocols and troubleshooting for common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in pyrazole synthesis. The root cause can often be traced back to one or more of the following factors: incomplete reaction, side product formation, or product degradation.[9]

  • Incomplete Reaction:

    • Reaction Time and Temperature: The condensation reaction may require more time or thermal energy to proceed to completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.[9] Refluxing the reaction mixture is a common strategy.

    • Microwave-Assisted Synthesis: For a significant enhancement in reaction rate and often yield, microwave irradiation is a powerful tool.[3][10][11][12][13] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[3]

  • Side Reactions and Byproduct Formation:

    • Stoichiometry: Precise control over the stoichiometry of your reactants is critical. An excess of either the 1,3-dicarbonyl compound or the hydrazine can lead to the formation of undesired byproducts.[9]

    • Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[5][6] A catalytic amount of a protic acid like acetic acid or a mineral acid is often sufficient. However, in some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[1][9]

  • Product Degradation:

    • Reaction and Workup Conditions: The desired pyrazole may be unstable under the reaction or workup conditions. If you suspect degradation, consider running the reaction at a lower temperature or using a milder catalyst. During workup, be mindful of the pH; if your product is acid-sensitive, neutralize the reaction mixture carefully.[9]

  • Purification Losses:

    • Significant product loss can occur during purification steps like column chromatography or recrystallization.[9] Refer to Q3 for optimized purification protocols.

Below is a logical workflow for troubleshooting low yields:

G start Low Yield Observed check_completion Monitor Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time/Temperature or Use Microwave incomplete->increase_time_temp Yes side_products Side Products Observed incomplete->side_products No end Improved Yield increase_time_temp->end optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry Yes change_catalyst Screen Different Catalysts side_products->change_catalyst degradation Product Degradation Suspected side_products->degradation No optimize_stoichiometry->end change_catalyst->end milder_conditions Use Milder Reaction/Workup Conditions degradation->milder_conditions Yes purification_issues Significant Purification Losses degradation->purification_issues No milder_conditions->end optimize_purification Optimize Purification Protocol (See Q3) purification_issues->optimize_purification Yes optimize_purification->end G start Mixture of Regioisomers Obtained analyze_reactants Analyze Electronic & Steric Effects of Substituents start->analyze_reactants solvent_screen Screen Solvents (Ethanol vs. TFE vs. HFIP) analyze_reactants->solvent_screen ph_optimization Optimize pH (Acidic vs. Neutral vs. Basic Conditions) solvent_screen->ph_optimization temp_optimization Optimize Reaction Temperature ph_optimization->temp_optimization analyze_results Analyze Regioisomeric Ratio (NMR/LC-MS) temp_optimization->analyze_results desired_selectivity Desired Regioselectivity Achieved analyze_results->desired_selectivity Yes modify_reactants Modify Reactants (Bulky Groups, EWG/EDG) analyze_results->modify_reactants No modify_reactants->solvent_screen

Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.

Parameter Conventional Conditions Optimized for Regioselectivity Rationale
Solvent Ethanol, Methanol, Acetic Acid2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Fluorinated alcohols can stabilize intermediates differently, leading to a higher preference for one reaction pathway. [14][15][16]
Catalyst/pH Catalytic Acetic AcidTrifluoroacetic Acid (TFA) in TFE, or controlled addition of base.Can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. [17][18]
Temperature Room Temperature to RefluxOften lower temperatures can enhance selectivity.Can favor the kinetically controlled product over the thermodynamically controlled one.
Q3: I am struggling with the purification of my 5-substituted pyrazole. What are the best practices?

Purification can be challenging, especially if you have a mixture of regioisomers or persistent impurities.

  • Column Chromatography: This is the most common method for separating regioisomers and other impurities. [19]A careful screening of the eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.

  • Crystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique. [19]Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution can separate the pyrazole from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Formation of Acid Addition Salts: The formation of acid addition salts with inorganic or organic acids can facilitate crystallization and purification. [20]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-Substituted Pyrazole via Knorr Synthesis

This protocol describes a general method for the reaction of a 1,3-dicarbonyl compound with a hydrazine.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or TFE for improved regioselectivity).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.

  • Catalyst Addition (if necessary): Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or a specific molar percentage of another acid catalyst).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of a 5-Substituted Pyrazole

This protocol provides a general guideline for microwave-assisted pyrazole synthesis, which can significantly reduce reaction times and improve yields. [3]

  • Reactant Preparation: In a microwave reaction vial, combine the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.0-1.2 eq.), and the chosen solvent. A catalyst may also be added at this stage.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature for a specified time (e.g., 120 °C for 10-20 minutes). The optimal conditions should be determined experimentally.

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Method Temperature (°C) Time Typical Yield (%) Reference
Microwave-Assisted605 min91-98[3]
Conventional Heating752 hours73-90[3]

Mechanistic Insights

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the formation of an imine, followed by intramolecular cyclization and dehydration. [5]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Imine_Formation Imine Formation (Acid Catalyzed) Reactants->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization Hydroxypyrazolidine Hydroxypyrazolidine Intermediate Cyclization->Hydroxypyrazolidine Dehydration Dehydration Hydroxypyrazolidine->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Understanding this mechanism is key to troubleshooting. For instance, if the reaction stalls, it could be due to a slow dehydration step, which can sometimes be accelerated by using a stronger acid catalyst or higher temperatures.

Conclusion

The synthesis of 5-substituted pyrazoles is a well-established field, yet it presents several challenges that require careful optimization of reaction conditions. By systematically addressing issues of yield and regioselectivity through the informed choice of solvents, catalysts, and reaction parameters, researchers can efficiently access these valuable heterocyclic compounds. This guide provides a framework for troubleshooting common problems and implementing robust synthetic protocols.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed, 73(9), 3523-9. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(10), 2392. [Link]

  • ResearchGate. (n.d.). Synthesis of C2F5-substituted pyrazoles from mono-substituted alkynes. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Buriol, L., et al. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]

  • ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. [Link]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

  • Bentham Science Publishers. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry, 26(2), 81-90. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). [Link]

  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

  • OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 188. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Technical Support Center: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, practical issues that can arise during the synthesis. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.

Q1: My yield of 5-(2-phenylethyl)-1H-pyrazol-3-amine is consistently low (<60%). What are the most likely causes and how can I improve it?

A low yield is the most frequent challenge in this synthesis. The primary route involves the condensation of a β-ketonitrile (specifically, 4-phenyl-3-oxobutanenitrile) with hydrazine.[1][2] The problem can typically be traced to one of four areas: starting material integrity, reaction conditions, competing side reactions, or workup/purification losses.

1. Integrity of Starting Materials:

  • β-Ketonitrile (4-phenyl-3-oxobutanenitrile): This starting material can be unstable. Its synthesis, often via a Claisen condensation, may result in residual base or unreacted starting materials. Impurities can interfere with the subsequent cyclization with hydrazine.

    • Solution: Verify the purity of your β-ketonitrile using ¹H NMR and ensure it is free of basic residues from its preparation. If necessary, purify it via column chromatography or distillation before use.

  • Hydrazine: Use high-purity hydrazine hydrate. Anhydrous hydrazine can be used but is dangerously explosive. Hydrazine hydrate is a strong reducing agent and can degrade upon prolonged exposure to air or metal contaminants.

    • Solution: Use a fresh bottle of hydrazine hydrate from a reputable supplier. Ensure an accurate molar equivalent is used; an excess is common but a large excess can complicate purification.

2. Reaction Conditions:

  • Solvent and Temperature: Ethanol is the most commonly used solvent for this reaction, typically heated to reflux. Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider extending the reaction time.

  • pH Control: The cyclization reaction is sensitive to pH. While often run under neutral or slightly basic conditions by default, acid catalysis can significantly affect the rate of pyrazole formation.[3] However, strongly acidic conditions can promote unwanted side reactions. Some procedures find that neutralizing any residual base from the β-ketonitrile synthesis with an acid like H₂SO₄ prior to adding hydrazine can optimize the process.

    • Solution: If you suspect basic impurities are hindering the reaction, a careful neutralization step before adding hydrazine may improve the yield.

3. Competing Side Reactions:

The reaction between a β-ketonitrile and hydrazine is generally regioselective, yielding the 3-amino-5-substituted pyrazole. The mechanism involves the initial attack of a hydrazine nitrogen on the ketone, followed by cyclization onto the nitrile.[1][2] However, side products can still form.

  • Incomplete Cyclization: The hydrazone intermediate may be stable and fail to cyclize completely, especially if the reaction is not heated sufficiently or for long enough.[1][2]

  • Hydrolysis: If significant water is present under acidic or basic conditions at high temperatures, the nitrile group of the starting material or intermediate can hydrolyze, leading to other impurities.

4. Work-up and Purification Losses:

  • Product Precipitation/Crystallization: The product is often isolated by cooling the reaction mixture and collecting the precipitated solid. If the product is too soluble in the reaction solvent (ethanol), a significant amount can be lost in the filtrate.

    • Solution: After cooling, try concentrating the mother liquor and cooling again to recover a second crop of crystals. Alternatively, water can be added to the ethanolic solution to induce precipitation, as the product is less soluble in aqueous ethanol.

  • Purification Method: Recrystallization is the preferred method for purification. Choosing the right solvent is critical to maximize recovery.

    • Solution: Isopropyl alcohol or ethanol/water mixtures are often effective for recrystallization. If column chromatography is necessary, be aware that the amine functionality can cause streaking on silica gel. Using a mobile phase containing a small amount of triethylamine (~0.5-1%) can mitigate this issue.

Q2: My NMR spectrum shows an unexpected set of peaks. What are the likely side products in this synthesis?

Identifying impurities is key to optimizing the reaction. Besides unreacted starting materials, the most common side products are the uncyclized hydrazone intermediate or the regioisomeric 5-amino-3-(2-phenylethyl)-1H-pyrazole, although the latter is less common in this specific reaction.

  • Uncyclized Hydrazone Intermediate: This intermediate will lack the characteristic signals of the pyrazole ring in the NMR. You would expect to see signals corresponding to the phenylethyl group and the main chain, but the aromatic proton of the pyrazole ring will be absent. Its presence indicates incomplete cyclization.

    • Troubleshooting: Increase reaction time or temperature to drive the cyclization to completion.

  • Regioisomers: While the reaction of β-ketonitriles with hydrazine strongly favors the 3-aminopyrazole isomer, the formation of the 5-aminopyrazole isomer is theoretically possible. Distinguishing between these isomers can be challenging with ¹H NMR alone and may require advanced techniques like ¹H-¹⁵N HMBC.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 5-(2-phenylethyl)-1H-pyrazol-3-amine?

The most versatile and widely used method is the condensation of a β-ketonitrile with hydrazine.[1][2] This is a variation of the classic Knorr Pyrazole Synthesis.[3][5] The specific precursor required is 4-phenyl-3-oxobutanenitrile.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

This method is robust and generally provides the desired product in good yields once optimized.[1]

Q2: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most effective technique for monitoring this reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Analysis: Spot the starting β-ketonitrile, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot (the product) has appeared and is no longer increasing in intensity.

Q3: What are the critical safety precautions I must take when performing this synthesis?

Hydrazine Hydrate is the primary hazard.

  • Toxicity: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[6] It can be absorbed through the skin.

  • Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile gloves are acceptable for incidental contact, but butyl or Viton gloves are recommended for extended handling).

  • Quenching: Any excess hydrazine in the reaction or on equipment should be quenched carefully. A dilute solution of sodium hypochlorite (bleach) can be used, but this reaction is exothermic and should be done with cooling and caution.

Optimization & Experimental Protocols

Table 1: Troubleshooting Yield Issues
Problem Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reflux time; monitor by TLC.
Poor quality reagentsUse fresh, high-purity β-ketonitrile and hydrazine hydrate.
Suboptimal pHIf starting from a crude β-ketonitrile, consider a careful neutralization step before adding hydrazine.
Purification lossOptimize recrystallization solvent; concentrate mother liquor to obtain a second crop.
Impure Product Incomplete cyclizationEnsure adequate heating and reaction time. The hydrazone intermediate is less polar than the final product.
Side reactionsMinimize water in the reaction. Purify via recrystallization from ethanol/water or column chromatography.
Protocol: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

This is a representative protocol and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenyl-3-oxobutanenitrile (1.0 eq).

  • Solvent: Add absolute ethanol (approx. 5-10 mL per gram of ketonitrile).

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) to the mixture at room temperature with stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Filtration: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the final product.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Is starting material present? check_tlc->sm_present increase_time Increase reaction time/temperature sm_present->increase_time Yes side_products Are multiple new spots visible? sm_present->side_products No increase_time->check_tlc purify Optimize purification (recrystallization/chromatography) side_products->purify Yes check_reagents Verify purity of starting materials side_products->check_reagents No (Product looks clean but yield is low) success Yield/Purity Improved purify->success optimize_cond Adjust reaction conditions (e.g., pH, solvent) check_reagents->optimize_cond optimize_cond->success

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Process for the preparation of pyrazole and its derivatives.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Approaches towards the synthesis of 5-aminopyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF.
  • Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses (RSC Publishing).
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Heterocyclic systems. Part 6. Reactions of 4-oxo-4H-[3]benzopyran-3-carbonitriles with hydrazine, phenylhydrazine, hydroxylamine, and some reactive methylene compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • minimizing side product formation in aminopyrazole synthesis. Benchchem.
  • 5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE Product Description. ChemicalBook.
  • Synthesis of 5‐amino‐1H‐pyrazole 3 | Download Scientific Diagram.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Method for purifying pyrazoles.
  • I. Reaction of 6-Alkoxy-2-aryl-4H-1,3- oxazine-4-one with Hydrazine Derivatives.
  • (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions.
  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC.
  • 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

Sources

Technical Support Center: Purification of 3-amino-5-phenethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-amino-5-phenethylpyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The inherent basicity of the amino group and the aromatic nature of the pyrazole ring can present unique challenges, from interactions with stationary phases to difficulties in crystallization. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3-amino-5-phenethylpyrazole?

A1: The two most effective and commonly employed techniques are flash column chromatography and recrystallization.[1] The choice between them depends on the scale of your synthesis, the nature of the impurities, and the physical state of your crude product.

  • Flash Column Chromatography is ideal for purifying oils or solids with multiple impurities that have different polarities from the desired compound. It is highly versatile for separating regioisomers or closely related byproducts.[2]

  • Recrystallization is best suited for solid materials that are already relatively pure (>90%). It is an excellent method for removing small amounts of impurities and can be more scalable and cost-effective than chromatography for large quantities.[3]

Q2: I'm performing column chromatography, but my yield is low, and the compound appears to be sticking to the silica gel. What's happening?

A2: This is a classic issue encountered with basic compounds like aminopyrazoles on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amino group of your compound, leading to irreversible adsorption, tailing peaks, and even degradation.[1]

To resolve this, you can:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol (typically 0.5-1% by volume).[1][4] This will neutralize the acidic sites and significantly improve your recovery.

  • Switch to an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for purifying basic compounds and can prevent the issues of strong acidic interaction.[4]

  • Use Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography using polar mobile phases like acetonitrile/water or methanol/water can be a highly effective alternative.[1]

Q3: I'm struggling to find a suitable solvent for recrystallization. Can you provide a systematic approach?

A3: Finding the right solvent system is the most critical step for successful recrystallization.[3] The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be completely soluble or insoluble at all temperatures.

Here is a workflow for solvent screening:

  • Start with Single Solvents: Test small amounts of your crude product in a variety of solvents with differing polarities (see Table 1). Good starting points for aminopyrazoles are alcohols (ethanol, isopropanol) or esters (ethyl acetate).[5]

  • Use a Two-Solvent System: If no single solvent is ideal, a binary mixture is often effective. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. A common and effective mixture for aminopyrazoles is ethanol/water.[4]

  • Troubleshoot "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or the cooling rate being too fast. Try reheating the solution, adding more solvent to decrease the concentration, and allowing it to cool much more slowly (e.g., by insulating the flask).[1]

Q4: My post-purification NMR spectrum still shows unexpected peaks. What are the likely impurity culprits in a typical synthesis of 3-amino-5-phenethylpyrazole?

A4: Impurities often stem from the synthetic route used. For pyrazoles synthesized via the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), common impurities include:[6][7]

  • Regioisomers: The reaction can potentially produce the 5-amino-3-phenethylpyrazole isomer. These isomers often have very similar polarities, making them difficult to separate. Careful optimization of your chromatography is crucial for their removal.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl precursors or hydrazine starting materials.

  • Solvent Residues: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate, hexanes) are common. These can often be removed by high vacuum drying.

  • Side-Reaction Products: Phenylhydrazine, if used as a precursor, is prone to oxidation and decomposition, which can introduce colored byproducts.[7]

Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

This guide provides a decision-making workflow for troubleshooting common chromatography issues.

dot digraph "Chromatography_Troubleshooting" { graph [fontname="Arial", label="Troubleshooting Workflow: Flash Chromatography", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Crude 3-amino-5-phenethylpyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue [label="Identify Purification Issue", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

low_recovery [label="Low Recovery / Tailing Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_separation [label="Poor Separation of Spots", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_recovery [label="Solution: Neutralize Stationary Phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_separation [label="Solution: Optimize Eluent System", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

step1_recovery [label="Add 0.5-1% Et3N to eluent\nOR\nUse neutral alumina instead of silica"]; step2_recovery [label="Re-run column with modified conditions"];

step1_separation [label="Decrease eluent polarity\n(e.g., from 50% EtOAc/Hex to 30%)"]; step2_separation [label="Try a different solvent system\n(e.g., DCM/Methanol)"]; step3_separation [label="Consider a shallower gradient elution"];

end_good [label="Purity Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists: Re-evaluate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> issue; issue -> low_recovery [label=" Low Yield "]; issue -> poor_separation [label=" Impure Fractions "];

low_recovery -> solution_recovery; solution_recovery -> step1_recovery -> step2_recovery -> end_good;

poor_separation -> solution_separation; solution_separation -> step1_separation -> step2_separation -> step3_separation -> end_good;

step2_recovery -> end_bad [style=dashed, label=" If fails "]; step3_separation -> end_bad [style=dashed, label=" If fails "]; } dot Caption: Troubleshooting workflow for flash chromatography.

Issue Primary Cause Recommended Solution(s) Scientific Rationale
Low Recovery / Yield Strong interaction between the basic amine and acidic silica gel.1. Add 0.5-1% triethylamine to the eluent.[1]2. Use neutral alumina as the stationary phase.[4]Neutralizes acidic silanol sites, preventing irreversible adsorption of the basic product.
Poor Separation Eluent polarity is too high or too low; poor selectivity.1. Decrease eluent polarity for better resolution.2. Test alternative solvent systems (e.g., DCM/MeOH).Optimizing the mobile phase composition is key to exploiting subtle polarity differences between the product and impurities.[8]
Compound Degradation The compound is sensitive to the acidic nature of silica gel.1. Minimize time on the column (run faster).2. Use deactivated silica or neutral alumina.Prolonged exposure to an acidic environment can catalyze decomposition pathways for sensitive molecules.[1]
Guide 2: Mastering Recrystallization of Aminopyrazoles

Recrystallization is a powerful technique but requires careful optimization.

dot digraph "Recrystallization_Decision_Tree" { graph [fontname="Arial", label="Decision Tree for Recrystallization", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Crude Solid (>90% pure)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="Screen Solvents (Table 1)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

single_solvent [label="Single solvent found?\n(Low solubility cold, high hot)"]; binary_solvent [label="Use binary system\n(e.g., Ethanol/Water)"];

perform_recrys [label="Perform Recrystallization:\n1. Dissolve in min. hot solvent\n2. Cool slowly\n3. Filter crystals"];

outcome [label="Evaluate Outcome", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

pure_crystals [label="Success: Pure Crystals Formed", fillcolor="#34A853", fontcolor="#FFFFFF"]; oils_out [label="Problem: Compound Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="Problem: No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_oil [label="Troubleshoot:\n1. Reheat, add more solvent\n2. Cool slower"]; solution_no_crystal [label="Troubleshoot:\n1. Scratch flask\n2. Add a seed crystal\n3. Concentrate solution"];

end [label="Collect Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> solvent_screen; solvent_screen -> single_solvent [label="Yes"]; solvent_screen -> binary_solvent [label="No"];

single_solvent -> perform_recrys; binary_solvent -> perform_recrys;

perform_recrys -> outcome; outcome -> pure_crystals [label=" Good "]; outcome -> oils_out [label=" Oil "]; outcome -> no_crystals [label=" No Yield "];

oils_out -> solution_oil -> perform_recrys; no_crystals -> solution_no_crystal -> perform_recrys;

pure_crystals -> end; } dot Caption: Decision-making process for recrystallization.

Solvent Class Examples Polarity Comments
Alcohols Ethanol, Isopropanol, MethanolHighOften good solvents for aminopyrazoles. Can be paired with water as an anti-solvent.[4][5]
Esters Ethyl AcetateMediumGood for dissolving many organic compounds; can be paired with hexanes.
Ketones AcetoneMediumUse with caution due to low boiling point.
Hydrocarbons Hexanes, HeptaneLowTypically used as the "bad" solvent or anti-solvent in a binary system.
Ethers Diethyl Ether, MTBELowVolatile; good for precipitating products from more polar solutions.
Chlorinated Dichloromethane (DCM)MediumGood dissolving power but can be difficult to remove completely.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To purify crude 3-amino-5-phenethylpyrazole using deactivated silica gel flash chromatography.

Materials:

  • Crude 3-amino-5-phenethylpyrazole

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Chromatography column, sand, collection tubes

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate). Add triethylamine to the mixture to a final concentration of 0.5-1% v/v.[1] This is your mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 3-amino-5-phenethylpyrazole.

Protocol 2: Recrystallization

Objective: To purify solid 3-amino-5-phenethylpyrazole via recrystallization from an ethanol/water system.

Materials:

  • Crude 3-amino-5-phenethylpyrazole solid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask, heated stir plate, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[4]

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 15-30 minutes.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent.

References

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

  • PMC. (2010). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 15(1), 523-532. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Challenges in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity issues encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the regiochemical outcome of your reactions.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are fundamental transformations in medicinal and agricultural chemistry.[1][2][3] However, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two distinct regioisomeric pyrazoles is possible.[4][5] This lack of regioselectivity leads to challenging product mixtures that are often difficult to separate, reducing the overall yield and efficiency of the synthetic route.[5][6] This guide provides practical solutions to control and overcome these regioselectivity problems.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this arises when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can react in two different ways, leading to two possible regioisomeric products (e.g., 1,3,5-trisubstituted vs. 1,5,3-trisubstituted pyrazoles).[4] The core issue is that the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two carbonyl groups with different electronic and steric environments. The initial nucleophilic attack can occur at either carbonyl, dictating the final substitution pattern of the pyrazole ring.[4]

Q2: What are the primary factors that influence the regiochemical outcome of my pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several key factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate a neighboring carbonyl group, making it a more likely target for nucleophilic attack.[4]

  • Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will generally direct the initial attack to the less sterically hindered carbonyl group.[4]

  • Reaction Conditions: This is often the most impactful and tunable parameter. Solvent, temperature, and pH can dramatically alter the regiochemical outcome.[4][7] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[4]

Q3: I am observing a nearly 1:1 mixture of regioisomers. What is the first thing I should try to improve selectivity?

A3: If you are obtaining a non-selective mixture, the most straightforward and often effective initial step is to change the solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize certain transition states over others, thereby influencing the regioselectivity. For instance, switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6] These solvents are thought to exert their influence through unique hydrogen-bonding properties.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Condensation of 1,3-Diketones with Methylhydrazine

Symptoms:

  • Formation of a mixture of N-methylpyrazole regioisomers.

  • Difficulty in separating the isomers by standard chromatography.

  • Low yield of the desired isomer.

Probable Causes:

  • Similar electronic and steric environments of the two carbonyl groups in the 1,3-diketone.

  • Use of a non-polar or protic solvent like ethanol, which often leads to low regioselectivity.[5][6]

Solutions & Methodologies:

Solution A: Employ Fluorinated Alcohols as Solvents

Fluorinated alcohols have been shown to significantly enhance regioselectivity in pyrazole formation.[5][6] Their strong hydrogen-bond-donating ability is thought to selectively activate one of the carbonyl groups of the 1,3-diketone.

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol provides a general method for achieving high regioselectivity in the synthesis of N-methylpyrazoles using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[4]

  • In a clean, dry flask, dissolve the unsymmetrical 1,3-diketone (1.0 equivalent) in HFIP (0.2 M concentration).

  • Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.

Data Presentation: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone Substituent (R)SolventTemperature (°C)Ratio (Isomer A:Isomer B)Reference
4-ClC₆H₄EtOH2560:40[4]
4-ClC₆H₄TFE2594:6[4]
4-ClC₆H₄HFIP25>99:1[4]
4-MeOC₆H₄EtOH2567:33[4]
4-MeOC₆H₄TFE2596:4[4]
4-MeOC₆H₄HFIP25>99:1[4]
2-FurylEtOH2570:30[4]
2-FurylHFIP2597:3[4]

Data adapted from Fustero, S., et al.[5]

Solution B: Utilize Acid Catalysis

The addition of a catalytic amount of acid can alter the reaction pathway and improve regioselectivity.[8] The acid can protonate one of the carbonyls, increasing its electrophilicity, or protonate the hydrazine, modulating the nucleophilicity of its nitrogen atoms.

Troubleshooting Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity solvent_change Change Solvent to TFE or HFIP start->solvent_change Primary Strategy acid_catalysis Introduce Acid Catalyst (e.g., TFA, AcOH) solvent_change->acid_catalysis If selectivity is still low temp_optimization Optimize Reaction Temperature acid_catalysis->temp_optimization Fine-tuning alternative_precursors Use Alternative Precursors (e.g., β-enaminones) temp_optimization->alternative_precursors If isomer mixture persists flow_chem Consider Flow Chemistry Approach temp_optimization->flow_chem For scalability and control end End: Improved Regioselectivity alternative_precursors->end flow_chem->end

Caption: A troubleshooting workflow for enhancing regioselectivity.

Issue 2: Unpredictable Regioselectivity with Electronically Dissimilar Substituents

Symptoms:

  • The major regioisomer formed is not the one predicted by simple electronic or steric arguments.

  • Reversal of selectivity upon minor changes in reaction conditions.

Probable Causes:

  • A complex interplay between electronic and steric effects.

  • Involvement of different reaction intermediates (e.g., pyrazoline) that can equilibrate or react further.[6]

  • Autocatalytic reaction pathways that are not immediately obvious.[7]

Solutions & Methodologies:

Solution A: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can accelerate the reaction and, in some cases, enhance regioselectivity by promoting a specific reaction pathway.[8][9][10] It also allows for rapid screening of different conditions.

Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

  • In a microwave-safe vial, combine the 1,3-diketone (1.0 equivalent), substituted hydrazine (1.1 equivalents), and a suitable solvent (e.g., toluene, acetic acid).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-40 minutes).[8]

  • After cooling, work up the reaction mixture as per standard procedures.

  • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.[8]

Solution B: Continuous Flow Synthesis for Enhanced Control

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be leveraged to maximize the formation of the desired regioisomer.[11][12] This technique is also beneficial for scalability and safety, especially when dealing with hazardous intermediates.[11]

Conceptual Workflow for Flow Synthesis of Pyrazoles

G cluster_0 Reagent Pumps pump1 1,3-Diketone Solution mixer T-Mixer pump1->mixer pump2 Hydrazine Solution pump2->mixer reactor Heated Coil Reactor (Controlled Temperature & Residence Time) mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: A conceptual diagram of a continuous flow setup for pyrazole synthesis.

Solution C: Synthesis via Alternative Intermediates

To circumvent regioselectivity issues entirely, a strategy involving the use of precursors where the regiochemistry is pre-determined can be employed. Using β-enaminones or other 1,3-dicarbonyl surrogates can "lock in" the desired connectivity before the cyclization step, preventing the formation of isomeric mixtures.[4][13]

Conclusion

Overcoming regioselectivity problems in pyrazole synthesis is achievable through a systematic approach to optimizing reaction conditions and, when necessary, adopting alternative synthetic strategies. By understanding the interplay of electronic, steric, and solvent effects, researchers can rationally design experiments to favor the formation of the desired regioisomer. The methodologies presented in this guide, from the use of fluorinated solvents to the application of modern techniques like microwave and flow chemistry, provide a robust toolkit for addressing these common synthetic challenges.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(8), 3123–3128. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Schober, L. J., & Kappe, C. O. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2848–2889. [Link]

  • Schober, L. J., & Kappe, C. O. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Topchiy, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10335. [Link]

  • Wang, Z., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5099. [Link]

  • Andrade, B. S., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(17), 6393. [Link]

  • Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(8), 1546-1552. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2206-2214. [Link]

  • ResearchGate. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. [Link]

  • ACS Publications. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • Royal Society of Chemistry. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(16), 9071-9077. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Cross-Coupling Reactions for Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole cores in their synthetic workflows. Pyrazoles are foundational heterocycles in numerous bioactive compounds, but their unique electronic properties can present distinct challenges in standard cross-coupling protocols. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazole cross-coupling reactions often more challenging than those with simpler aromatic systems?

A1: The difficulty in pyrazole cross-coupling arises from the inherent electronic nature of the heterocycle. Pyrazoles possess two adjacent nitrogen atoms: one pyrrole-like (acidic N-H) and one pyridine-like (basic, sp2-hybridized). This arrangement creates several potential pitfalls:

  • Catalyst Inhibition: The basic pyridine-like nitrogen can coordinate strongly to the palladium catalyst center. This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst and leading to low or no conversion.[1][2] The formation of N-azolyl palladium complexes is a key reason for the decreased reactivity of these substrates.[2]

  • N-H Acidity: The unprotected pyrrole-like N-H proton is acidic (pKa ≈ 14-15) and can react with the base in the reaction mixture.[2][3] This can lead to deactivation of the catalyst or unwanted side reactions, particularly in Buchwald-Hartwig aminations.[3]

  • Reactivity Differences: The C4 and C5 positions of the pyrazole ring have different reactivities compared to the C3 position, which can lead to challenges in achieving site-selectivity.[4] The C4 position is generally recognized as the least reactive.[4]

Q2: When should I consider protecting the pyrazole N-H group, and what are the best protecting groups to use?

A2: N-protection is a crucial strategy to circumvent the issues caused by the acidic N-H proton.[3] It is highly recommended in cases of persistent low yield, catalyst deactivation, or when using particularly strong bases.

  • When to Protect:

    • When using strong organometallic bases (e.g., n-BuLi) for metallation.[5]

    • In Buchwald-Hartwig aminations, where the free N-H can lead to side reactions.[3]

    • When troubleshooting a failing reaction where catalyst inhibition is suspected.[6]

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily installed using (Boc)₂O and is stable to basic conditions but readily cleaved with acid (e.g., TFA or HCl).[7]

    • Trityl (Tr): A bulky group that can be effective in preventing catalyst coordination. It is used in Buchwald-Hartwig couplings at the C4 position.[8][9]

    • THP (tetrahydropyranyl): Useful for protecting the pyrazole during metallation and subsequent functionalization, and can be removed with acid.[5]

Q3: What are the advantages of using microwave irradiation for pyrazole cross-coupling?

A3: Microwave-assisted synthesis offers significant advantages over conventional heating for pyrazole cross-coupling reactions. The primary benefits are dramatically reduced reaction times and often, substantially improved yields.[10][11] For instance, a Suzuki coupling that gave only 14% yield after a long reflux period under conventional heating produced a 24% yield in just 5 minutes with microwave irradiation, which was further optimized to 95% yield.[10] This rapid heating can overcome activation barriers more efficiently and may minimize catalyst decomposition that can occur over prolonged heating.[12][13]

Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to resolving them.

Issue 1: My Suzuki-Miyaura reaction has low or no conversion.

Low or no product formation is the most common failure mode. A systematic check of your reagents and conditions is the first step.

start Low/No Yield Observed reagents 1. Verify Reagent & Ligand Quality start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK? sub_reagents • Fresh, degassed solvents? • High-purity boronic acid? • Ligand oxidized? reagents->sub_reagents catalyst 3. Re-evaluate Catalyst System conditions->catalyst Conditions Optimized? sub_conditions • Increase temperature (conventional or MW)? • Screen different bases (e.g., K₃PO₄, Cs₂CO₃)? • Aqueous co-solvent added? conditions->sub_conditions protect 4. Consider N-Protection catalyst->protect Catalyst System OK? sub_catalyst • Inappropriate ligand choice? • Insufficient catalyst loading? • Using a robust pre-catalyst (e.g., G3/G4)? catalyst->sub_catalyst success Improved Yield / Successful Coupling protect->success Protection Applied sub_protect • Is unprotected N-H inhibiting the reaction? • Add Boc or Trityl group. protect->sub_protect

Caption: A stepwise guide to troubleshooting low product yield.

  • Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently, or it may be decomposing.[6] Pyrazole coordination can also inhibit the catalyst.[2]

    • Solution: Ensure all solvents and reagents are rigorously degassed to prevent oxidation of phosphine ligands and the Pd(0) catalyst.[1][6] Maintain a positive pressure of an inert gas (Argon or Nitrogen). Consider using more robust, air-stable palladacycle precatalysts (e.g., G2, G3, G4 XPhos) which are designed to cleanly generate the active catalyst.[13][14]

  • Cause: Inappropriate Base or Solvent. The choice of base and solvent is critical for activating the boronic acid and ensuring solubility.[6][15]

    • Solution: For many pyrazole Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are effective.[2][6] The reaction often benefits from a mixed solvent system, such as dioxane/water, DMF/water, or EtOH/water, which can improve reagent solubility and facilitate the reaction.[10][12]

  • Cause: Protodeboronation. The boronic acid can be unstable, especially at higher temperatures, leading to its decomposition back to the corresponding arene before it can couple.[2]

    • Solution: Use a milder base or lower the reaction temperature if possible. Sometimes, using the corresponding boronic ester (e.g., pinacol ester) can improve stability. Ensure the reaction is not run for an unnecessarily long time.

Issue 2: My Buchwald-Hartwig amination is failing or giving hydrodehalogenation side products.

This C-N coupling is sensitive to ligand choice and the nature of the amine.

  • Cause: Incorrect Ligand Choice. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.[16]

    • Solution: The choice of ligand is highly dependent on the amine coupling partner. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good starting point for secondary amines.[16] For challenging substrates like heteroaryl amines, more specialized, bulky phosphine ligands such as tBuBrettPhos may be required.[16] For C4-amination of pyrazoles, tBuDavePhos has been shown to be effective.[8][9]

  • Cause: Hydrodehalogenation. You observe the pyrazole starting material with the halogen replaced by a hydrogen atom.

    • Solution: This side reaction can be caused by moisture or an inefficient catalyst system. Ensure you are using anhydrous solvents and reagents. Switching to a more electron-rich, bulky ligand can often promote the desired C-N coupling over the reduction pathway.

Issue 3: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling).

The formation of a symmetrical di-alkyne product is a common side reaction, often driven by the copper co-catalyst.

  • Cause: Presence of Oxygen and/or High Copper(I) Concentration. Oxygen promotes the oxidative homocoupling of the alkyne, and this process is catalyzed by copper.[1]

    • Solution 1: Rigorous Degassing. Ensure your reaction mixture is completely free of oxygen. Use freeze-pump-thaw cycles for the most effective degassing, or bubble an inert gas through the solvent for an extended period.[1]

    • Solution 2: Slow Addition of Alkyne. Adding the terminal alkyne slowly via syringe pump can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[1]

    • Solution 3: Switch to Copper-Free Conditions. This is the most effective way to eliminate Glaser coupling.[1][17] Copper-free Sonogashira protocols often require a different palladium catalyst system and may need higher temperatures, but they completely avoid the homocoupling issue.

Data & Protocols

Table 1: Recommended Starting Conditions for Pyrazole Cross-Coupling
Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Ref.
Suzuki-Miyaura 4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2-5)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)[10]
Suzuki-Miyaura 3- or 4-Bromopyrazole (N-H)Arylboronic acidXPhos-Pd-G3 (2.5-3.5)XPhos (add'l 1.5 eq)K₃PO₄ (2.0)Dioxane/H₂O100[2]
Buchwald-Hartwig 4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene160 (MW)[8][18]
Sonogashira 4-IodopyrazoleTerminal AlkynePdCl₂(PPh₃)₂ (5)-Et₃N (2.0)DMFRT - 80[1]
N-Arylation (Cu) Pyrazole (N-H)Aryl IodideCuI (5-10)L-proline or Diamine (10-20)K₂CO₃ or K₃PO₄ (2.0)DMSO or Dioxane90 - 110[19][20][21]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazole

This protocol is adapted from a high-yield synthesis of 4-aryl pyrazoles.[10]

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and Cesium Carbonate (Cs₂CO₃) (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a 10:1 mixture of 1,2-dimethoxyethane (DME) and water. The total volume should be sufficient to ensure proper stirring and heating (e.g., 3-5 mL for a 0.5 mmol scale).

  • Sealing and Degassing: Seal the vessel with a septum cap. Purge the vessel with argon or nitrogen for 5-10 minutes.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at 90 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylpyrazole.

Catalytic Cycle Visualization

Pd0 [L]nPd(0) Active Catalyst OxAdd Oxidative Addition PdII Ar-Pd(II)-X Complex Pd0->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar' Complex PdII->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination ArX Pyrazole-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Product Pyrazole-Ar' Product->RedElim Base Base

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Liu, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 949-952. [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]

  • Liu, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Al-Majid, A. M., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • Kerbèche, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1545-1555. [Link]

  • University of Nottingham. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. [Link]

  • Kerbèche, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1545-1555. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Monteiro, L. S., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3079. [Link]

  • Monteiro, L. S., et al. (2019). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]

  • Nambo, M., & Crudden, C. M. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9866–9873. [Link]

  • Dolenc, M. S., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(1), 1-20. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrazoles. [Link]

  • Wang, D., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(5), 5168-5178. [Link]

  • Çetin, A., & Baltaş, N. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. [Link]

  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Beltako, K., et al. (2012). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 67(10), 1011-1022. [Link]

Sources

Technical Support Center: Optimizing Crystallization Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystalline pyrazole compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making robust crystallization protocols essential for purification, characterization, and ensuring the consistency of final products.[1][2][3]

This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization strategies.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common challenges encountered during the crystallization of pyrazole derivatives.

Q1: How do I select the best starting solvent for my pyrazole compound? A1: The ideal solvent is one where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] For pyrazole derivatives, protic solvents like ethanol and isopropanol are excellent starting points.[4][5] A good practice is to perform a small-scale screening with a range of solvents of varying polarities. If quantitative solubility data is unavailable for your specific molecule, you can use data from a structurally similar compound as a preliminary guide.[4]

Q2: My pyrazole has completely dissolved, but no crystals form upon cooling. What should I do? A2: This indicates the solution is not supersaturated. Several techniques can induce nucleation:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.

  • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This will provide a template for crystal growth.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise until persistent turbidity is observed, then allow the solution to stand. Water is often a potential anti-solvent for pyrazoles dissolved in alcohols.[4][6]

  • Concentration: The solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.

Q3: Instead of crystals, my compound has separated as an oil. What is "oiling out" and how can I prevent it? A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7] The resulting oil is an impure liquid form of your compound. To resolve this:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional "good" solvent (e.g., 5-10% more) to decrease the saturation point.[7]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]

  • If the problem persists, consider using a different solvent system with a lower boiling point.

Q4: I'm struggling to separate two regioisomers of my pyrazole product. Can crystallization help? A4: Yes, crystallization can be a powerful tool for separating regioisomers, which often have very similar properties making chromatographic separation difficult.[8][9] The key is that even small structural differences can lead to different crystal packing and solubility.

  • Fractional Crystallization: Carefully experiment with different solvent systems to find one where the desired isomer has significantly lower solubility than the undesired one.[8]

  • Salt Formation: This is a highly effective strategy. Pyrazoles are basic and can form salts with various inorganic or organic acids (e.g., hydrochloric acid, oxalic acid).[5][10] The resulting salts of the two regioisomers may have vastly different crystallization properties, allowing one to crystallize selectively.[8]

Q5: Can I use an acid to force my pyrazole out of solution? A5: Absolutely. This is a technique known as salt formation and is a common method for purifying pyrazoles.[10] By adding at least an equimolar amount of an acid (like HCl, H₂SO₄, or oxalic acid) to a solution of the pyrazole, you form the corresponding acid addition salt.[4][5] These salts often have lower solubility in organic solvents and will precipitate or crystallize out, leaving many impurities behind in the solution.[5][10] The pure pyrazole can then be recovered by neutralizing the salt with a base and extracting it.[4][8]

Troubleshooting & Optimization Guides

This section provides a deeper dive into specific experimental problems with detailed, cause-and-effect explanations and solutions.

Guide 1: Overcoming Amorphous Precipitates and Poor Crystal Quality

An amorphous solid or a microcrystalline powder that "crashes out" of solution is a common but undesirable outcome. Rapid crystallization traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[7]

The Science Behind the Problem: Crystal formation is a two-step process: nucleation (the initial formation of a stable nucleus) and growth. For high-purity crystals, the growth phase should be slow and orderly. When a solution is highly supersaturated, nucleation occurs too rapidly at numerous points, leading to a large number of small, often impure crystals.

Troubleshooting Workflow:

G start Problem: Amorphous Precipitate or Rapid 'Crashing Out' reheat 1. Re-heat solution to re-dissolve the solid. start->reheat add_solvent 2. Add more of the 'good' solvent (e.g., 10-20% excess). reheat->add_solvent slow_cool 3. Ensure Slow Cooling add_solvent->slow_cool insulate Insulate flask with glass wool or place in a dewar. slow_cool->insulate Low-Tech hotbox Place in a programmable oven with a slow cooling ramp. slow_cool->hotbox High-Tech result Result: Slower crystal growth, higher purity, better morphology. insulate->result hotbox->result

Caption: Workflow for troubleshooting amorphous precipitates.

Explanation of Steps:

  • Re-dissolve: Heating the mixture returns the precipitated solid to the solution phase.

  • Reduce Supersaturation: By adding more solvent, you are lowering the concentration. This means the solution will need to reach a lower temperature before it becomes supersaturated, which slows down the initial nucleation rate.[7]

  • Control the Cooling Rate: Slow cooling is the most critical parameter for growing large, well-ordered crystals.[4] A slower temperature drop maintains a state of low supersaturation for a longer period, favoring crystal growth over new nucleation.

Guide 2: Addressing Polymorphism in Pyrazole Compounds

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[11][12]

The Science Behind the Problem: Polymorphs arise from different arrangements of molecules in the crystal lattice, often involving different hydrogen bonding motifs or conformational states of the molecule.[13][14] The formation of a specific polymorph is a complex interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[14] A metastable form may crystallize first before converting to a more stable form.[11]

Strategies for Controlling Polymorphism:

StrategyDescriptionRationale
Solvent Choice Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol vs. toluene).The solvent can interact with the solute molecules, influencing which molecular conformation and packing arrangement is favored during nucleation.
Cooling/Evaporation Rate Vary the rate of cooling or solvent evaporation.Kinetic polymorphs (less stable) often form under rapid cooling, while thermodynamic polymorphs (most stable) are favored by slow, near-equilibrium conditions.
Seeding Introduce a crystal of the desired polymorph into a saturated solution.The seed crystal provides a template, directing the crystallization to produce that specific polymorphic form.[14]
Temperature Control Maintain the crystallization temperature above or below the transition temperature of an enantiotropic pair of polymorphs.Some polymorphs are stable only within a specific temperature range. Controlling the temperature ensures the desired form is the most stable during crystallization.[11]
Experimental Protocols

These are generalized protocols that must be optimized for specific pyrazole derivatives.

Protocol 1: Cooling Crystallization

This is the most common technique, relying on the principle of decreased solubility at lower temperatures.[4]

  • Dissolution: In a suitable flask, dissolve the crude pyrazole compound in the minimum amount of a hot solvent (e.g., ethanol, isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Insulating the flask will encourage the formation of larger crystals.[4]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Addition Crystallization

This method is useful for compounds that are highly soluble in a given solvent even at low temperatures.

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, hexanes) dropwise with stirring. An anti-solvent is a liquid in which the compound is insoluble.[4]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the "good" solvent to clarify.

  • Crystal Growth: Loosely cover the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Method Selection Decision Workflow

G start Start: Crude Pyrazole Compound sol_screen Perform small-scale solubility screen start->sol_screen good_diff Good solubility difference between hot and cold? sol_screen->good_diff cooling Use Cooling Crystallization good_diff->cooling Yes poor_diff Highly soluble even when cold? good_diff->poor_diff No antisolvent Use Anti-Solvent Addition poor_diff->antisolvent Yes thermo_labile Is the compound thermally labile? poor_diff->thermo_labile No thermo_labile->cooling No (Use careful heating) evaporation Use Slow Evaporation at Room Temp thermo_labile->evaporation Yes

Caption: Decision tree for selecting a primary crystallization method.

References
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm (RSC Publishing). [Link]

  • Technical Support Center: Overcoming Side Product Form
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Scribd. [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. ChemRxiv | Cambridge Open Engage. [Link]

  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Troubleshooting. Chemistry LibreTexts. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Dealing with poor solubility of pyrazole deriv
  • Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. RSC Publishing. [Link]

  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. [Link]

  • Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Open questions in organic crystal polymorphism. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The unique chemical properties of the pyrazole scaffold, which make it a privileged structure in medicinal chemistry, can also present specific challenges during biological screening, leading to inconsistent and often difficult-to-interpret results.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to navigate these complexities, ensuring the integrity and reliability of your screening data.

Part 1: Compound-Related Issues & Troubleshooting

Inconsistencies in biological screening often originate from the physicochemical properties of the test compounds themselves. For pyrazoles, solubility, aggregation, and stability are primary areas of concern.

FAQ 1: My pyrazole compound shows poor solubility in aqueous assay buffers. How can I address this?

The Underlying Issue: The planar and often aromatic nature of the pyrazole ring system can contribute to low aqueous solubility.[3][4] When a compound's concentration in an assay exceeds its solubility limit, it can lead to precipitation, reducing the effective concentration and causing significant variability in the results.

Troubleshooting & Optimization Strategies:

  • Solubility Measurement: Before screening, determine the kinetic solubility of your pyrazole derivatives in the specific assay buffer you plan to use. This will establish the maximum concentration at which the compound remains in solution.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (ideally ≤ 0.5%) to prevent compound precipitation upon dilution into the aqueous buffer.

  • Use of Surfactants: In biochemical assays, the inclusion of a non-ionic surfactant like Triton X-100 or Tween-20 (typically at 0.01-0.05%) can help maintain compound solubility. However, be cautious as surfactants can also interfere with some biological targets.

  • Structural Modification: If solubility issues persist and are hindering the evaluation of a promising scaffold, consider medicinal chemistry efforts to introduce more polar functional groups to the pyrazole core.[5]

ParameterRecommendationRationale
Max DMSO Concentration ≤ 0.5%Minimizes the risk of compound precipitation in aqueous buffers.
Pre-Screening Check Kinetic Solubility AssayDetermines the upper concentration limit for reliable screening.
Assay Buffer Additive 0.01-0.05% Non-ionic SurfactantCan improve solubility for poorly soluble compounds.
FAQ 2: I suspect my pyrazole compound is aggregating in the assay. How can I confirm and mitigate this?

The Underlying Issue: Poorly soluble compounds, including some pyrazole derivatives, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.[6][7] This is a common characteristic of Pan-Assay Interference Compounds (PAINS).[8][9]

Troubleshooting & Optimization Strategies:

  • Dynamic Light Scattering (DLS): DLS is a direct method to detect the presence of aggregates in your compound solution.

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely due to aggregation-based inhibition.

  • Centrifugation: Before performing the assay, centrifuge the diluted compound plate at high speed. If the activity is lost in the supernatant, it suggests the compound may be precipitating or aggregating.

  • Concentration-Response Curve Analysis: Aggregators often exhibit steep, non-stoichiometric concentration-response curves.

Workflow for Investigating Compound Aggregation

Caption: Decision workflow for investigating suspected compound aggregation.

FAQ 3: How can I assess the stability of my pyrazole compound in DMSO stock solution and during the assay?

The Underlying Issue: While DMSO is a common solvent for compound storage, some compounds can degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[10][11] The stability of a compound under the specific pH, temperature, and buffer conditions of an assay is also critical. Degradation can lead to a loss of activity or the formation of new, active species.

Troubleshooting & Optimization Strategies:

  • LC-MS Analysis: The most reliable way to assess compound stability is through Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze your DMSO stock solution at the beginning of a screening campaign and after a period of storage to check for degradation products.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions.[11] Aliquot stock solutions into single-use plates or vials.

  • Storage Conditions: Store DMSO stocks at -20°C or -80°C, protected from light and moisture.[12] For long-term storage, consider storing compounds as dry powders.

  • Assay Stability: Incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation by LC-MS.

Storage ConditionRecommendationRationale
DMSO Stock Aliquot and store at -20°C or -80°C.Minimizes degradation from repeated freeze-thaw cycles.[11]
Long-Term Storage Store as a dry powder.Enhances long-term stability.
Assay Conditions Pre-incubate in assay buffer and analyze by LC-MS.Confirms compound integrity throughout the experiment.
Part 2: Assay-Related Issues & Troubleshooting

Even with stable, soluble compounds, the nature of the assay and the inherent reactivity of some pyrazole scaffolds can lead to misleading results.

FAQ 4: My pyrazole compound is showing activity in multiple, unrelated assays (potential PAINS behavior). What should I do?

The Underlying Issue: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple high-throughput screens due to non-specific activity.[8][9] This can be caused by various mechanisms, including chemical reactivity, redox activity, or compound aggregation.[7][13] Some pyrazole-containing structures have been identified as potential PAINS.

Troubleshooting & Optimization Strategies:

  • PAINS Filtering: Use computational filters (e.g., FAF-Drugs4, SwissADME) to check if your pyrazole scaffold contains known PAINS substructures.

  • Orthogonal Assays: Validate hits using an orthogonal assay that employs a different detection method or technology. For example, if the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) for confirmation.

  • Promiscuity Counterscreening: Screen the compound against a panel of unrelated targets to assess its selectivity.

  • Structure-Activity Relationship (SAR) Analysis: If minor structural modifications to the pyrazole lead to a complete loss of activity, it may suggest that the initial hit was a result of non-specific interactions.

FAQ 5: I observe time-dependent inhibition with my pyrazole compound. Could it be a covalent inhibitor, and how do I confirm this?

The Underlying Issue: Some pyrazole derivatives are designed as or can act as covalent inhibitors, forming a stable bond with their target protein.[14][15] This mode of action is characterized by time-dependent inhibition, where the potency of the inhibitor increases with pre-incubation time.

Troubleshooting & Confirmation Protocol:

  • Time-Dependent IC50 Shift Assay:

    • Prepare a series of dilutions of your pyrazole compound.

    • Pre-incubate the compound with the target enzyme for different periods (e.g., 0, 15, 30, 60 minutes) before initiating the reaction.

    • Determine the IC50 value for each pre-incubation time. A significant decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.[16]

  • Jump Dilution Experiment:

    • Pre-incubate the enzyme with a high concentration of the inhibitor to allow for covalent bond formation.

    • Rapidly dilute the mixture to a concentration well below the inhibitor's Ki.

    • If the inhibition is irreversible (covalent), the enzyme activity will not recover upon dilution.[16]

  • Mass Spectrometry:

    • Incubate the target protein with and without the pyrazole inhibitor.

    • Analyze the protein by intact mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.[17]

Confirmation of Covalent Inhibition

Covalent_Inhibition_Workflow Time_Dependent_Inhibition Time-Dependent Inhibition Observed IC50_Shift Perform IC50 Shift Assay Time_Dependent_Inhibition->IC50_Shift Jump_Dilution Perform Jump Dilution Experiment IC50_Shift->Jump_Dilution IC50 Decreases with Time Reversible_Inhibition Likely Reversible Inhibition IC50_Shift->Reversible_Inhibition No IC50 Shift Mass_Spec Conduct Intact Protein Mass Spectrometry Jump_Dilution->Mass_Spec No Recovery of Activity Jump_Dilution->Reversible_Inhibition Activity Recovers Covalent_Confirmed Covalent Mechanism Confirmed Mass_Spec->Covalent_Confirmed Mass Adduct Observed Mass_Spec->Reversible_Inhibition No Mass Shift

Caption: A stepwise approach to confirming a covalent mechanism of action.

FAQ 6: There is a discrepancy between my biochemical and cell-based assay results for a pyrazole hit. What are the possible reasons?

The Underlying Issue: A potent hit in a biochemical assay that shows weak or no activity in a cell-based assay is a common challenge. This discrepancy can arise from several factors related to the compound's properties in a more complex biological environment.

Potential Causes & Investigation:

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.

    • Troubleshooting: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay to assess cell penetration.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[3]

    • Troubleshooting: Conduct a metabolic stability assay using liver microsomes or hepatocytes.

  • Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting: Test the compound's cellular activity in the presence of known efflux pump inhibitors.

  • Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets that counteract its intended effect.[18]

    • Troubleshooting: Consider proteomic approaches like cellular thermal shift assays (CETSA) to identify cellular targets.[6]

Part 3: Data Interpretation & Next Steps

Properly triaging hits and planning follow-up experiments is crucial to avoid wasting resources on artifactual compounds.

FAQ 7: How do I differentiate between a true hit and a false positive when screening pyrazoles?

The Underlying Issue: The various interference mechanisms discussed (aggregation, reactivity, etc.) can make it difficult to distinguish genuine biological activity from assay artifacts.

A Multi-Faceted Approach to Hit Validation:

  • Confirmation of Identity and Purity: Always re-confirm the identity and purity of any hit compound by LC-MS and NMR.

  • Dose-Response Relationship: A true hit should exhibit a clear, sigmoidal dose-response curve.

  • SAR Analysis: Synthesize and test closely related analogs of the hit. A consistent structure-activity relationship is a strong indicator of a specific binding mode.

  • Orthogonal & Counterscreens: As mentioned previously, confirming activity in an orthogonal assay and demonstrating selectivity against unrelated targets are critical validation steps.

  • Biophysical Methods: Use biophysical techniques like SPR, Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays to confirm direct binding of the compound to the target protein.

FAQ 8: What are the essential follow-up experiments for a validated pyrazole hit?

The Underlying Issue: Once a pyrazole hit has been validated and triaged for potential liabilities, a series of follow-up experiments are necessary to characterize its mechanism of action and advance it in the drug discovery pipeline.

Recommended Tiered Follow-Up Strategy:

  • Mechanism of Action Studies:

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through enzyme kinetics studies.

    • For covalent inhibitors, identify the specific amino acid residue modified by the compound using peptide mapping mass spectrometry.[17]

  • Cellular Target Engagement:

    • Confirm that the compound interacts with its intended target in a cellular environment using techniques like CETSA or NanoBRET.[6]

  • In Vitro ADME Profiling:

    • Assess key drug-like properties, including metabolic stability, plasma protein binding, and potential for CYP450 inhibition.[19]

  • In Vivo Proof-of-Concept:

    • Evaluate the compound's efficacy in a relevant animal model of disease.

This structured approach to troubleshooting and validation will enable you to confidently identify and advance promising pyrazole-based compounds while minimizing the risk of pursuing artifact-driven hits.

References
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.PMC.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Books.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.BioAscent.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.NIH.
  • Optimized Covalent Fragment Library for Drug Discovery.IRBM Medicinal Chemistry.
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Journal of Medicinal Chemistry.
  • Pan-assay interference compounds.Wikipedia.
  • Antibacterial pyrazoles: tackling resistant bacteria.PMC - NIH.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.PMC - PubMed Central.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.NIH.
  • The effect of room-temperature storage on the stability of compounds in DMSO.PubMed.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Pan-Assay Interference Compounds (PAINS)
  • Studies on Repository Compound Stability in DMSO under Various Conditions.Journal of Biomolecular Screening.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.MDPI.
  • Studies on repository compound stability in DMSO under various conditions.PubMed.
  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds.Sciforum.
  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines.PubMed.
  • Recent Advances in the Development of Pyrazole Deriv
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
  • Review: biologically active pyrazole derivatives.New Journal of Chemistry (RSC Publishing).
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.PubMed Central.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities.PMC - PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to 5-(2-phenylethyl)-1H-pyrazol-3-amine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, particularly in oncology. The design of potent and selective kinase inhibitors is a cornerstone of medicinal chemistry. Within this pursuit, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally versatile frameworks. The pyrazole ring system is a quintessential example of such a scaffold, prized for its ability to form critical interactions within the ATP-binding pocket of various kinases.[1][2]

The compound of interest, 5-(2-phenylethyl)-1H-pyrazol-3-amine, belongs to this promising class. Specifically, the 3-aminopyrazole moiety is a well-established "hinge-binder," capable of mimicking the adenine ring of ATP to form crucial hydrogen bonds with the kinase hinge region.[2] This provides a strong foundation for developing potent inhibitors. While 5-(2-phenylethyl)-1H-pyrazol-3-amine itself is not a widely characterized inhibitor, its core structure is present in numerous developed kinase inhibitors, suggesting its potential to target key kinases involved in cell signaling and proliferation.[3][4][5][6][7]

This guide provides a framework for evaluating novel aminopyrazole-based compounds like 5-(2-phenylethyl)-1H-pyrazol-3-amine. We will compare its hypothetical potential against well-characterized, clinically relevant kinase inhibitors, providing the experimental methodologies required to generate robust, comparative data. The selected comparators are Dasatinib , a broad-spectrum inhibitor, Sunitinib , a multi-kinase inhibitor with anti-angiogenic properties, and AT7519 , a potent cyclin-dependent kinase (CDK) inhibitor.

The Kinase Target Landscape: From Broad Spectrum to Specific Targets

The efficacy and safety of a kinase inhibitor are defined by its selectivity profile—the range of kinases it inhibits. A novel compound's potential can be benchmarked against inhibitors with distinct selectivity profiles.

Comparator Kinase Inhibitors: A Snapshot
InhibitorPrimary Target ClassKey Kinase TargetsMechanism of Action
Dasatinib Broad-Spectrum Tyrosine KinaseBCR-ABL, SRC Family (SRC, LCK, YES), c-Kit, Ephrin ReceptorsATP-competitive, inhibits both active and inactive conformations of ABL kinase.[8][9][10]
Sunitinib Multi-Targeted Receptor Tyrosine Kinase (RTK)VEGFRs, PDGFRs, c-Kit, FLT3, RETATP-competitive, primarily targeting RTKs involved in angiogenesis and cell proliferation.[11][12][13][14][15]
AT7519 Serine/Threonine Kinase (CDK)CDK1, CDK2, CDK4, CDK5, CDK9ATP-competitive, induces cell cycle arrest and apoptosis by inhibiting multiple CDKs.[16][17][18][19]

Based on the prevalence of the aminopyrazole scaffold in known inhibitors, 5-(2-phenylethyl)-1H-pyrazol-3-amine could plausibly exhibit activity against CDKs, SRC family kinases, or other tyrosine kinases.[3][7][20][21][22] The phenylethyl group would likely occupy a hydrophobic pocket within the kinase active site, influencing its selectivity profile.

Experimental Workflow for Comparative Inhibitor Characterization

To objectively compare a novel compound like 5-(2-phenylethyl)-1H-pyrazol-3-amine against established inhibitors, a systematic, multi-tiered experimental approach is required. This workflow ensures that the generated data is robust, reproducible, and allows for direct comparison.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profiling T1_Assay Biochemical Kinase Assay (Determine IC50) T1_Binding Kinase Binding Assay (Determine Kd) T1_Assay->T1_Binding Confirm direct binding T2_Viability Cell Viability Assay (Determine GI50) T1_Binding->T2_Viability Advance potent compounds T2_Target Target Engagement Assay (Confirm cellular activity) T2_Viability->T2_Target Validate mechanism T3_Kinome Kinome-wide Selectivity Scan (Off-target identification) T2_Target->T3_Kinome Assess selectivity

Workflow for kinase inhibitor characterization.
Tier 1: Biochemical Potency and Direct Binding

The first step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified kinases in vitro.

1.1. Biochemical Kinase Activity Assay (IC50 Determination)

This assay measures the ability of an inhibitor to prevent a kinase from phosphorylating its substrate. The result is expressed as the IC50, the concentration of inhibitor required to reduce kinase activity by 50%.

Causality Behind Experimental Choices:

  • ATP Concentration: Assays are typically run at the ATP concentration equal to its Michaelis constant (Km). This is crucial for ATP-competitive inhibitors, as it allows for a standardized comparison of potency (IC50) that reflects the inhibitor's affinity (Ki).[23][24] Running assays at saturating physiological ATP levels (e.g., 1 mM) can make inhibitors appear less potent and is often used as a secondary screen.

  • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a robust, high-throughput method.[25][26][27] It measures the inhibition of substrate phosphorylation by detecting the binding of a fluorescently labeled antibody to the phosphorylated product. Radiometric assays using [γ-³²P]ATP are considered the gold standard for sensitivity but involve handling radioactivity.[28]

Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a 4X solution of the test compounds (e.g., 5-(2-phenylethyl)-1H-pyrazol-3-amine, Dasatinib) and a control inhibitor (e.g., Staurosporine) by serial dilution in 100% DMSO.

    • Prepare a 2X solution of the target kinase (e.g., CDK2/Cyclin A, SRC) and the appropriate substrate in the kinase reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the reaction by adding 8 µL of the 2X kinase/substrate mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect product formation by adding 8 µL of a TR-FRET detection solution (containing a lanthanide-labeled antibody specific for the phosphorylated substrate).

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated product.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

1.2. Kinase Binding Assay (Kd Determination)

While an activity assay shows inhibition, a binding assay confirms direct physical interaction between the inhibitor and the kinase, providing the dissociation constant (Kd).

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 4X serial dilution of the test compounds in DMSO.

    • Prepare a 2X mixture of the target kinase (tagged with an epitope like 6xHis) and a Europium (Eu)-labeled anti-tag antibody.[25][29]

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive fluorescent probe).

  • Assay Plate Setup:

    • Add 4 µL of the 4X compound dilutions to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.[25]

  • Incubation & Reading:

    • Incubate at room temperature for 1 hour, shielded from light.

    • Read the FRET signal on a compatible plate reader. Binding of the tracer to the kinase brings the Eu-donor and Alexa Fluor-acceptor into proximity, generating a FRET signal. Test compounds that bind to the ATP site will displace the tracer, causing a loss of FRET.

  • Data Analysis:

    • Plot the FRET signal against inhibitor concentration to determine the IC50, which can be used to calculate the Kd.

Tier 2: Cellular Activity and Target Engagement

Demonstrating biochemical potency is necessary but not sufficient. An effective inhibitor must be cell-permeable and engage its target in a complex cellular environment.

2.1. Cell Viability Assay (GI50 Determination)

This assay measures the inhibitor's effect on cell proliferation and viability. The result is the GI50, the concentration required to inhibit cell growth by 50%.

Causality Behind Experimental Choices:

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method.[30][31][32][33][34] It quantifies ATP levels, which serve as a direct indicator of metabolic activity and cell viability.[30][34] The "add-mix-measure" format minimizes pipetting errors and is suitable for high-throughput screening.[30]

  • Cell Line Selection: Choose cell lines where the target kinase is a known driver of proliferation. For example, use HCT116 colon cancer cells for CDK inhibitors like AT7519[17][18] or K562 cells (which are BCR-ABL positive) for Dasatinib.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[31]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[31]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[31]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[31]

  • Data Acquisition:

    • Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.

    • Plot luminescence against inhibitor concentration to calculate the GI50 value.

Tier 3: Kinome-Wide Selectivity Profiling

A critical step in drug development is understanding an inhibitor's selectivity. A promiscuous inhibitor may have more off-target effects, while a highly selective one might be circumvented by resistance mutations. Kinome scanning services provide this data by testing the compound against a large panel of kinases.[35][36][37][38]

Causality Behind Experimental Choices:

  • Methodology: Companies like Reaction Biology or Promega offer services that screen compounds against hundreds of kinases at a fixed concentration (e.g., 1 µM).[35][38] The results are typically reported as "% Inhibition". This provides a broad overview of a compound's selectivity.

  • Data Interpretation: The results can be visualized on a kinome tree diagram. This allows for rapid identification of off-target activities and helps to classify the inhibitor (e.g., selective, multi-targeted). For example, a kinome scan of Dasatinib reveals its potent inhibition of the SRC and ABL families but also significant activity against many other kinases.[8][9][39]

G cluster_0 Signaling Pathway Example: RTK to Proliferation RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK_Complex CDK/Cyclin Complex (e.g., CDK2/Cyclin A) CDK_Complex->CellCycle Sunitinib Sunitinib Sunitinib->RTK Inhibits AT7519 AT7519 AT7519->CDK_Complex Inhibits

Simplified signaling pathways showing points of intervention for comparator inhibitors.

Summary and Forward Outlook

The evaluation of a novel kinase inhibitor like 5-(2-phenylethyl)-1H-pyrazol-3-amine requires a rigorous, multi-faceted approach. By leveraging the established knowledge of the privileged aminopyrazole scaffold, we can hypothesize its potential targets and design a logical experimental cascade.

This guide outlines the critical path for characterization:

  • Biochemical Validation: Confirm direct enzyme inhibition and binding using quantitative assays to establish potency (IC50) and affinity (Kd).

  • Cellular Efficacy: Demonstrate that the compound can enter cells and exert a biological effect, such as inhibiting proliferation (GI50).

  • Selectivity Assessment: Define the compound's specificity across the human kinome to predict its therapeutic window and potential off-target liabilities.

By systematically comparing the data generated for 5-(2-phenylethyl)-1H-pyrazol-3-amine against benchmarks like Dasatinib, Sunitinib, and AT7519, researchers can accurately position their novel compound within the broader landscape of kinase inhibitor development and make informed decisions about its therapeutic potential.

References

  • Zhang, J., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH Public Access. [Link]

  • Keri, R. S., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Sunitinib's mechanism of action. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?. [Link]

  • Fornier, M. N. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. [Link]

  • PubMed. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. [Link]

  • Al-Salama, Z. T. (2016). Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

  • ResearchGate. (n.d.). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. [Link]

  • Miron, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • RSC Publishing. (n.d.). 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Grelck, C., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

  • Chan, K. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. [Link]

  • Chowdhury, A., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. [Link]

  • El-Damasy, D. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • DiscoveRx. (n.d.). dasatinib | KINOMEscan® screen. [Link]

  • Kim, J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PMC. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • MDPI. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Anastassiadis, T., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Structure of compound 74, a Src kinase inhibitor. [Link]

  • Bornaghi, L. F., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Dasatinib. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 5-(2-phenylethyl)-1H-pyrazol-3-amine for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo validation strategy for the novel compound, 5-(2-phenylethyl)-1H-pyrazol-3-amine. We will objectively compare critical methodologies, provide supporting rationale for experimental choices, and detail protocols to ensure scientific rigor and translatable results.

Introduction: The Pyrazole Scaffold and the Need for In Vivo Validation

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] Many pyrazole-containing compounds function as kinase inhibitors, targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and CDKs.[7][8][9]

The specific compound, 5-(2-phenylethyl)-1H-pyrazol-3-amine, belongs to the 3-aminopyrazole class, which has yielded promising anticancer candidates like Tozasertib, an Aurora kinase inhibitor.[10] While preliminary in vitro data (e.g., IC₅₀ values against cancer cell lines) are essential for initial screening, they cannot predict a compound's true therapeutic potential.[11][12] In vivo validation is a critical, non-negotiable step to assess efficacy, toxicity, and pharmacokinetics within a complex biological system, bridging the gap between laboratory findings and clinical potential.[13]

Mechanistic Hypothesis: Targeting Kinase Signaling Pathways

Given the prevalence of pyrazole derivatives as kinase inhibitors, a primary hypothesis is that 5-(2-phenylethyl)-1H-pyrazol-3-amine exerts its anticancer effect by inhibiting one or more protein kinases.[4][8] The PI3K/Akt/mTOR and VEGFR signaling pathways are common targets for such compounds and are frequently dysregulated in cancer.[9][14]

A plausible mechanism is the inhibition of a receptor tyrosine kinase (RTK) like VEGFR-2 or a downstream kinase like Akt, leading to the suppression of pro-survival signals and induction of apoptosis.[7][9] This hypothesis must be tested directly with in vitro kinase assays but also informs the selection of appropriate in vivo models and pharmacodynamic markers.

Kinase_Inhibition_Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(2-phenylethyl)-1H-pyrazol-3-amine Compound->RTK Inhibits

Caption: General workflow for an in vivo anticancer efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study

1. Animal Model and Cell Line:

  • Animals: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Cell Line: A549 (human non-small cell lung cancer) or MCF-7 (human breast cancer), selected based on prior in vitro sensitivity data.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) before study initiation.

2. Tumor Implantation:

  • Culture A549 cells to ~80% confluency. Harvest and resuspend cells in sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel®.

  • Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

3. Compound Formulation and Administration:

  • Formulation: Prepare a formulation of 5-(2-phenylethyl)-1H-pyrazol-3-amine suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

  • Dose Levels: Based on preliminary maximum tolerated dose (MTD) studies, select at least two dose levels (e.g., 25 mg/kg and 50 mg/kg).

  • Control Groups:

    • Vehicle Control: Administer the formulation vehicle only. This is the primary negative control.

    • Positive Control: Use a standard-of-care drug for the selected cancer model (e.g., Paclitaxel for A549 xenografts) to validate model responsiveness. [15]* Administration: Administer the compound and controls daily (or as determined by pharmacokinetic data) for 21-28 days.

4. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each animal twice weekly as a key indicator of toxicity. A weight loss exceeding 20% is a common endpoint criterion.

  • Clinical Observations: Conduct daily health checks for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the dosing period.

5. Endpoint Analysis:

  • Measure the final tumor weight.

  • Collect blood for pharmacokinetic (PK) analysis and tissues (tumor, liver, kidneys) for pharmacodynamic (PD) and histopathological analysis.

Data Presentation and Interpretation

Results should be presented clearly to allow for objective comparison between treatment groups.

Table 2: Illustrative In Vivo Efficacy and Toxicity Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%) ± SEM
Vehicle Control-1650 ± 150-+5.2 ± 1.5
Compound (Low Dose) 25825 ± 11050%-2.1 ± 2.0
Compound (High Dose) 50412 ± 9575%-6.5 ± 2.5
Positive Control (e.g., Paclitaxel)10330 ± 8080%-11.0 ± 3.0
  • Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. A TGI > 50% is often considered significant.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences between groups.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vivo validation of 5-(2-phenylethyl)-1H-pyrazol-3-amine. A successful outcome from the initial CDX model—demonstrating significant tumor growth inhibition with an acceptable toxicity profile—would strongly justify advancing the compound.

Subsequent steps should include:

  • Orthotopic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.

  • Pharmacodynamic Studies: To confirm target engagement in tumor tissue (e.g., by measuring the phosphorylation status of target kinases).

  • Patient-Derived Xenograft (PDX) Models: To assess efficacy against a panel of heterogeneous, clinically relevant tumors. [16][17] By following a logical, well-controlled, and comparative experimental plan, researchers can confidently ascertain the true therapeutic potential of this promising pyrazole derivative.

References

  • PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • National Center for Biotechnology Information. (2013, November 4). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Available from: [Link]

  • MDS Pharma Services. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Available from: [Link]

  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. Available from: [Link]

  • Taconic Biosciences. (2024, March 15). Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models. Available from: [Link]

  • Crown Bioscience. (n.d.). Syngeneic Tumor Mouse Models: The Pros and Cons. Available from: [Link]

  • National Center for Biotechnology Information. (2018, October 10). Next-Generation in vivo Modeling of Human Cancers. Available from: [Link]

  • MDPI. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Available from: [Link]

  • ResearchGate. (2025, October 14). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Semantic Scholar. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • RSC Publishing. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available from: [Link]

  • ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • MDPI. (2024, May 9). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • MDPI. (n.d.). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • American Association for Cancer Research. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Available from: [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Crown Bioscience. (2022, April 20). Combating Cancer Drug Resistance with In Vivo Models. Available from: [Link]

  • American Chemical Society. (2025, January 22). Drug candidate eliminates breast cancer tumors in mice in a single dose. Available from: [Link]

Sources

A Comparative Guide to Phenylethyl-Substituted Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of phenylethyl-substituted pyrazole derivatives, a critical class of compounds in medicinal chemistry, particularly as selective cyclooxygenase-2 (COX-2) inhibitors. By delving into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their evaluation, this document serves as an in-depth technical resource for professionals in drug discovery and development.

The Rationale for Selective COX-2 Inhibition: A Tale of Two Enzymes

The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins—mediators of pain and inflammation.[1] However, the COX enzyme exists in two primary isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in maintaining platelet function.[1]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is the primary cause of their well-known side effects, such as gastric ulcers and bleeding, which arise from the inhibition of the protective COX-1 enzyme.[1] This understanding paved the way for the development of selective COX-2 inhibitors, designed to target inflammation at its source while sparing the gastroprotective functions of COX-1.[1][2]

The pyrazole scaffold has emerged as a "privileged structure" in the design of selective COX-2 inhibitors, with celecoxib being the most prominent example.[3][4] The unique structural features of these compounds allow for selective binding to the active site of the COX-2 enzyme.

Comparative Analysis of Phenylethyl-Substituted Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of several phenylethyl-substituted pyrazole derivatives against COX-1 and COX-2. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), allows for a direct comparison of their potency and selectivity. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a greater preference for COX-2 inhibition.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide5.432.162.51[3]
Compound 5f Pyrazole-pyridazine hybrid with trimethoxybenzylidene14.381.509.56[3]
Compound 6f Pyrazole-pyridazine hybrid with trimethoxybenzylidene9.611.158.31[3]
Compound 5u Pyrazole with p-methylaniline substituent>1001.79>55.86[5]
Compound 5s Pyrazole with 2-chloroaniline substituent>1002.51>39.84[5]
Compound 11 Differently substituted pyrazole derivative-0.043-[6]
Compound 12 Differently substituted pyrazole derivative-0.049-[6]
Compound 15 Differently substituted pyrazole derivative-0.045-[6]

Key Insights from the Comparative Data:

  • Celecoxib serves as a benchmark for selective COX-2 inhibition, though newer derivatives have shown improved potency and selectivity.

  • Pyrazole-pyridazine hybrids (5f and 6f) demonstrate potent COX-2 inhibitory activity, with IC50 values lower than that of celecoxib, and exhibit higher selectivity indices.[3] The trimethoxy substitution on the benzylidene ring appears to be a key contributor to this enhanced activity.[3]

  • Analogs with modified sulfonamide groups (5u and 5s) show high selectivity for COX-2, with the sulfonamide moiety playing a crucial role in binding to the selective pocket of the COX-2 enzyme.[5]

  • The novel substituted pyrazole derivatives (11, 12, and 15) exhibit exceptionally potent COX-2 inhibition, with IC50 values in the nanomolar range, highlighting the continuous potential for discovering highly active analogs.[6]

The "Why": Understanding Structure-Activity Relationships (SAR)

The observed differences in the biological activity of these pyrazole derivatives can be attributed to their specific structural features. Molecular docking studies have provided valuable insights into how these molecules interact with the active site of the COX-2 enzyme.

The key to the selectivity of these pyrazole-based inhibitors lies in a specific binding pocket within the COX-2 enzyme that is not present in COX-1. The sulfonamide or a similar functional group on the N1-phenyl ring of the pyrazole is crucial for anchoring the molecule into this selective pocket through hydrogen bonding with key amino acid residues such as His90, Arg513, and Phe518.[5]

The substituents on the other parts of the pyrazole ring also play a significant role. For instance, the trifluoromethyl group on the C3 position of celecoxib contributes to its binding affinity. Modifications at the C5 position, such as the introduction of a p-methylphenyl group, also influence the overall potency and selectivity. The enhanced activity of the pyrazole-pyridazine hybrids suggests that the additional pyridazine ring may engage in further favorable interactions within the enzyme's active site.[3]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

The following is a detailed, step-by-step protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. This colorimetric assay measures the peroxidase activity of COX, which is a reliable indicator of its cyclooxygenase activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_buffer Add Assay Buffer and Hematin prep_enzyme Add COX-1 or COX-2 Enzyme prep_buffer->prep_enzyme prep_inhibitor Add Test Compound or Vehicle (DMSO) prep_enzyme->prep_inhibitor add_substrate Add Colorimetric Substrate (TMPD) prep_inhibitor->add_substrate start_reaction Initiate with Arachidonic Acid add_substrate->start_reaction incubate Incubate at 25°C start_reaction->incubate read_absorbance Read Absorbance at 590 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases cox2 COX-2 (Inducible Enzyme) arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins catalyzes conversion to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor Phenylethyl-Substituted Pyrazole Derivatives inhibitor->cox2 selectively inhibits

Caption: The role of COX-2 in the inflammatory pathway.

Conclusion and Future Perspectives

Phenylethyl-substituted pyrazole derivatives represent a highly successful class of selective COX-2 inhibitors. The extensive research into their structure-activity relationships has led to the development of compounds with significantly improved potency and selectivity over early examples like celecoxib. The detailed experimental protocols for their evaluation are well-established, allowing for robust and reproducible comparative analyses.

Future research in this area will likely focus on the development of next-generation inhibitors with even greater selectivity and improved safety profiles, particularly concerning cardiovascular side effects. Furthermore, the exploration of dual-target inhibitors that modulate other inflammatory pathways in addition to COX-2 holds significant promise for the treatment of complex inflammatory diseases.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica. [Link]

  • Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. PubMed. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. [Link]

  • Structural similarity between celecoxib and compound 5 g. ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]

  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. ResearchGate. [Link]

Sources

cross-reactivity profiling of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 5-(2-phenylethyl)-1H-pyrazol-3-amine Against Clinically Relevant Kinase Inhibitors

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary efficacy. Off-target effects are a major contributor to clinical trial failures and unforeseen toxicities. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel investigational compound, 5-(2-phenylethyl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will hypothetically position this molecule as a putative inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitotic progression and a validated oncology target.

This guide will compare our investigational compound against two well-characterized AURKA inhibitors, Alisertib (MLN8237) and MLN8054, providing detailed experimental protocols, comparative data analysis, and a discussion of the implications for further development.

The Imperative of Selectivity Profiling

The ultimate clinical success of a targeted therapeutic agent hinges on its selectivity window. A highly selective compound will primarily interact with its intended target at therapeutic concentrations, minimizing engagement with other proteins that could lead to adverse effects. Kinases, due to their structural similarities, present a significant challenge in achieving selectivity. The human kinome consists of over 500 members, and many inhibitors designed for one kinase will invariably show some degree of activity against others. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

Comparative Kinome Profiling: An Overview

To establish the selectivity of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a broad-panel kinome scan is the industry-standard first step. This involves screening the compound against a large, representative panel of human kinases to identify potential off-target interactions. For this guide, we will utilize a hypothetical dataset from a 468-kinase panel screen.

Experimental Workflow: KinomeScan™ Platform

The KinomeScan™ platform from DiscoverX (now part of Eurofins) is a widely used method for affinity-based kinase inhibitor profiling. The underlying principle is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is effectively competing for the active site.

Diagram of the KinomeScan™ Workflow

G cluster_assay Assay Plate Well plate qpcr qPCR Quantification plate->qpcr Quantify bound DNA-tagged kinase compound Test Compound (e.g., 5-(2-phenylethyl) -1H-pyrazol-3-amine) compound->plate Added to well kinase DNA-Tagged Kinase (e.g., AURKA) kinase->plate Added to well ligand Immobilized Ligand on Solid Support ligand->plate Pre-coated in well result Binding Interaction Quantified qpcr->result

Caption: Workflow for competition binding assay in KinomeScan™.

Comparative Selectivity Data

The results of the kinome scan are typically reported as the percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant interaction is a %Ctrl value of <10 or <35, depending on the desired stringency.

Table 1: Comparative Kinome Scan Data (% Control at 1 µM)

Kinase Target5-(2-phenylethyl)-1H-pyrazol-3-amine (%Ctrl)Alisertib (MLN8237) (%Ctrl)MLN8054 (%Ctrl)
AURKA 1.2 0.5 2.5
AURKB25.83.135.4
ABL185.392.178.9
SRC91.288.595.1
LCK78.985.489.3
FLT345.655.268.7
VEGFR268.472.975.2
RET33.148.652.8
  • Primary Target Engagement: All three compounds show potent binding to AURKA.

  • Selectivity: 5-(2-phenylethyl)-1H-pyrazol-3-amine demonstrates high selectivity for AURKA over AURKB, a potentially desirable trait to avoid toxicities associated with AURKB inhibition, such as neutropenia. Alisertib, in contrast, is a potent dual inhibitor of AURKA and AURKB. MLN8054 shows weaker AURKA binding and better selectivity against AURKB compared to Alisertib.

  • Off-Target Profile: Our investigational compound shows a potential secondary interaction with RET kinase, which warrants further investigation.

Validating Off-Target Interactions with IC50 Determinations

The next logical step is to quantify the potency of the interactions identified in the primary screen by determining the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to measure inhibitor potency.

  • Reagents:

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

    • GST-tagged kinase of interest (e.g., AURKA, RET)

    • Test compound serial dilutions

  • Procedure:

    • Prepare a 12-point, 3-fold serial dilution of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

    • In a 384-well plate, add the kinase, tracer, and antibody.

    • Add the serially diluted compound to the wells.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data

Table 2: Comparative IC50 Values (nM) from In Vitro Binding Assays

Target5-(2-phenylethyl)-1H-pyrazol-3-amine (IC50, nM)Alisertib (MLN8237) (IC50, nM)MLN8054 (IC50, nM)
AURKA151.225
AURKB85012400
RET450>10,000>10,000

This quantitative data confirms the initial findings. 5-(2-phenylethyl)-1H-pyrazol-3-amine is a potent AURKA inhibitor with a 56-fold selectivity over AURKB. The off-target activity against RET is confirmed, although it is 30-fold weaker than its primary target engagement. This selectivity profile is markedly different from Alisertib, which shows minimal separation between AURKA and AURKB activity.

Cellular Target Engagement and Pathway Analysis

Biochemical assays are essential, but cellular assays are required to confirm that the compound can engage its target in a physiological context and exert the desired downstream effect. A key substrate of AURKA is the histone H3 at serine 10 (H3S10). Inhibition of AURKA leads to a decrease in the phosphorylation of H3S10.

Signaling Pathway of AURKA

G cluster_H3 Phosphorylation Event AURKA Aurora Kinase A (AURKA) H3S10 Histone H3 (Serine 10) AURKA->H3S10 Phosphorylates pH3S10 Phospho-H3S10 Mitosis Mitotic Progression pH3S10->Mitosis Promotes Inhibitor 5-(2-phenylethyl)- 1H-pyrazol-3-amine Inhibitor->AURKA Inhibits

Caption: Inhibition of AURKA prevents H3S10 phosphorylation.

Protocol: In-Cell Western™ for Phospho-H3S10
  • Cell Culture: Plate a human cancer cell line with high AURKA expression (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 6 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).

  • Antibody Incubation: Incubate with primary antibodies for phospho-H3S10 (rabbit) and a loading control like GAPDH (mouse).

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey). Normalize the phospho-H3S10 signal to the GAPDH signal and plot the dose-response curve to determine the cellular IC50.

Comparative Cellular Potency

Table 3: Cellular IC50 for Inhibition of H3S10 Phosphorylation (HCT116 cells)

CompoundCellular IC50 (nM)
5-(2-phenylethyl)-1H-pyrazol-3-amine85
Alisertib (MLN8237)10
MLN8054150

The cellular data demonstrates that 5-(2-phenylethyl)-1H-pyrazol-3-amine effectively enters cells and inhibits its target, albeit with lower potency than Alisertib. The shift from biochemical IC50 (15 nM) to cellular IC50 (85 nM) is expected and can be attributed to factors like cell permeability and efflux pump activity.

Conclusion and Future Directions

This comprehensive profiling guide provides a framework for evaluating the selectivity of 5-(2-phenylethyl)-1H-pyrazol-3-amine. Based on our hypothetical data, the compound emerges as a potent and highly selective inhibitor of AURKA with a favorable profile compared to the dual AURKA/B inhibitor Alisertib, particularly concerning its selectivity over AURKB.

The identified off-target activity against RET kinase, while modest, warrants further investigation in functional assays to determine if this interaction is antagonistic or agonistic and whether it could have therapeutic implications or contribute to a toxicity profile.

The next steps in the development of 5-(2-phenylethyl)-1H-pyrazol-3-amine should include:

  • Broader Safety Profiling: Screening against a panel of receptors, ion channels, and transporters (e.g., a CEREP panel) to identify other potential off-target liabilities.

  • In Vivo Efficacy and Toxicity Studies: Assessing the compound's performance and safety profile in animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically characterizing the cross-reactivity profile of novel compounds, researchers can make more informed decisions, increasing the likelihood of developing safe and effective medicines.

References

  • Title: The importance of kinase inhibitor selectivity and pharmacokinetics in developing targeted cancer therapeutics. Source: Current Opinion in Oncology. URL: [Link]

  • Title: Alisertib (MLN8237), an investigational agent, is a dual inhibitor of Aurora A and Aurora B kinases. Source: Investigational New Drugs. URL: [Link]

  • Title: Aurora-A kinase is a novel target of the anaphase-promoting complex/cyclosome in G1 and G2 cells. Source: The Journal of Cell Biology. URL: [Link]

A Comparative Guide to the Efficacy of 5-Phenylethyl Pyrazoles and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of existing treatments. Among these, 5-phenylethyl pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant anticancer activity in preclinical studies. This guide provides an in-depth, objective comparison of the efficacy of these emerging molecules against established anticancer drugs, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction: The Rationale for New Anticancer Agents

The landscape of cancer treatment is constantly evolving, driven by the need for therapies with improved efficacy, reduced toxicity, and the ability to combat drug resistance.[1] While traditional chemotherapeutic agents have been instrumental in improving patient outcomes, their non-specific cytotoxicity often leads to severe side effects.[2] This has spurred the development of targeted therapies that act on specific molecular targets involved in tumor growth and survival.[2][3] Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][4][5] Their versatile chemical structure allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines.[1][4]

Mechanism of Action: A Tale of Two Strategies

The anticancer activity of 5-phenylethyl pyrazoles and established drugs stems from their ability to interfere with critical cellular processes.

5-Phenylethyl Pyrazoles and Other Pyrazole Derivatives: These compounds exhibit diverse mechanisms of action, often targeting key signaling pathways and cellular machinery essential for cancer cell proliferation and survival.[1][6] Notably, pyrazole derivatives have been shown to:

  • Inhibit Protein Kinases: Many pyrazole-containing compounds act as inhibitors of crucial kinases such as PI3K/AKT, MAPK/ERK, EGFR, and CDKs, which are frequently dysregulated in cancer.[4][6] For instance, a high-throughput screening identified a pyrazole-containing compound as a potent ATP-competitive inhibitor of Akt3.[7]

  • Induce Apoptosis: Several pyrazole derivatives trigger programmed cell death (apoptosis) in cancer cells.[8][9] This can be achieved through the activation of pro-apoptotic proteins like Bax and caspases, or by inhibiting anti-apoptotic proteins such as Bcl-2.[8] Some pyrazoles induce apoptosis through the generation of reactive oxygen species (ROS).[9]

  • Disrupt Microtubule Polymerization: Certain pyrazole analogs have been identified as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[1][10]

  • Damage DNA: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce DNA damage, contributing to their cytotoxic effects.[8]

Known Anticancer Drugs: Established anticancer agents are broadly classified based on their mechanism of action:[2][11]

  • Antimetabolites: These drugs, such as 5-fluorouracil and methotrexate, mimic normal cellular molecules, thereby disrupting DNA and RNA synthesis.[2][11]

  • Antitumor Antibiotics: This class, including doxorubicin, interferes with DNA replication and repair.[2]

  • Mitotic Inhibitors: Drugs like paclitaxel and vincristine disrupt microtubule function, leading to cell cycle arrest.[2]

  • Topoisomerase Inhibitors: These agents, such as etoposide, prevent the proper unwinding and repair of DNA.[2][11]

  • Targeted Therapies: This modern class of drugs includes kinase inhibitors (e.g., imatinib) and monoclonal antibodies (e.g., trastuzumab) that act on specific molecular targets.[2][3][12]

  • Immunotherapies: These therapies, such as checkpoint inhibitors, stimulate the patient's immune system to recognize and attack cancer cells.[2][12]

The following diagram illustrates a simplified overview of a common signaling pathway targeted by both pyrazole derivatives and known anticancer drugs.

Signaling_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Known_Drug Known Kinase Inhibitors (e.g., PI3K inhibitors) Known_Drug->PI3K Pyrazole Pyrazole Derivatives Pyrazole->PI3K Pyrazole->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer agents.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro.[13] The following table summarizes the reported IC50 values for various 5-phenylethyl pyrazoles and other pyrazole derivatives against a panel of human cancer cell lines, alongside data for well-established anticancer drugs for a direct comparison.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivatives Compound 43 (PI3 kinase inhibitor)MCF7 (Breast)0.25[4][14]
Compound 25 (Pyrazole benzothiazole hybrid)HT29 (Colon)3.17[4]
Compound 25 (Pyrazole benzothiazole hybrid)PC3 (Prostate)6.77[4]
Compound 41 (Pyrazolo[4,3-c]pyridine)MCF7 (Breast)1.937 (µg/mL)[4]
Compound 41 (Pyrazolo[4,3-c]pyridine)HepG2 (Liver)3.695 (µg/mL)[4]
Compound 42 (Pyrazolo[4,3-c]pyridine)HCT116 (Colon)2.914 (µg/mL)[4]
Indenopyrazole analogue 2 K562 (Leukemia)0.021[10]
Indenopyrazole analogue 2 A549 (Lung)0.69[10]
Pyrazole Derivative 1 HCT-116 (Colon)4.2[15]
Pyrazole Derivative 1 HepG2 (Liver)4.4[15]
Pyrazole Derivative 5e A549 (Lung)<10[16]
Pyrazole Derivative 22 MCF7 (Breast)2.82[14]
Pyrazole Derivative 23 A549 (Lung)6.28[14]
Pyrazole Derivative 26 MCF7 (Breast)0.96[14]
Pyrazole Derivative 26 A549 (Lung)1.40[14]
Pyrazole Derivative 26 DU145 (Prostate)2.16[14]
Pyrazole Derivative 52 A549 (Lung)21.2[14]
Pyrazole Derivative 52 MCF7 (Breast)18.4[14]
Pyrazole Derivative 52 DU145 (Prostate)19.2[14]
Pyrazole Derivative 53 HepG2 (Liver)15.98[14]
Pyrazole Derivative 54 HepG2 (Liver)13.85[14]
Pyrazole Derivative 9b/9c MCF-7 (Breast)<0.1[17]
Pyrazole Derivative 9b/9c A549 (Lung)<0.1[17]
Known Anticancer Drugs Doxorubicin MCF7 (Breast)8.306[13]
Doxorubicin A549 (Lung)1.50[13]
Doxorubicin HeLa (Cervical)1.00[13]
Doxorubicin PC3 (Prostate)8.00[13]
Cisplatin HepG-2 (Liver)8.45[18]
5-Fluorouracil VariousVaries[14]
Etoposide VariousVaries[14]
Sorafenib VariousVaries[14]
Axitinib VariousVaries[4]
ABT-751 VariousVaries[10]
Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.[21]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[21][22]

    • Include wells with medium only as a blank control.[22]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 5-phenylethyl pyrazole) and a reference drug (e.g., doxorubicin) in culture medium.

    • After 24 hours of incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds.[21]

    • Include untreated control wells (cells in fresh medium) and vehicle control wells (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).[21]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]

    • After the treatment period, add 10-20 µL of the MTT solution to each well.[20][22]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21][22]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.[20]

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds (Test & Control) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570-590 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Determining whether a compound induces apoptosis is a critical step in characterizing its anticancer activity.[13][23] Several methods can be employed to detect the hallmark features of apoptosis.

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[24]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[24]

  • Cell Staining:

    • Wash the cells with cold PBS.[24]

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.[24]

    • Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assays:

Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[13] Commercially available kits, such as the Caspase-Glo® 3/7 Assay, offer a convenient and sensitive method for this purpose.[13]

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[25] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27]

Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[26] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[25]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with the test compound.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.[25]

    • Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[25][28] This step is critical and should be done carefully to prevent cell clumping.[28]

  • Staining:

    • Wash the fixed cells to remove the ethanol.[25]

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[25]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[25]

    • The resulting DNA content histogram will show the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Apoptosis_CellCycle_Workflow Workflow for Apoptosis and Cell Cycle Analysis cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) Start Start: Treat Cells with Compound Harvest_Cells Harvest Cells Start->Harvest_Cells Stain_Annexin_PI Stain with Annexin V and PI Harvest_Cells->Stain_Annexin_PI Fix_Cells Fix Cells (e.g., with Ethanol) Harvest_Cells->Fix_Cells Analyze_Apoptosis Flow Cytometry Analysis (Apoptosis) Stain_Annexin_PI->Analyze_Apoptosis End_Apoptosis Quantify Apoptotic Cell Population Analyze_Apoptosis->End_Apoptosis Stain_PI Stain with PI and RNase Fix_Cells->Stain_PI Analyze_CellCycle Flow Cytometry Analysis (Cell Cycle) Stain_PI->Analyze_CellCycle End_CellCycle Determine Cell Cycle Distribution Analyze_CellCycle->End_CellCycle

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of 5-phenylethyl pyrazoles and related pyrazole derivatives as a promising new class of anticancer agents. Several pyrazole-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some exhibiting IC50 values comparable or even superior to those of established chemotherapeutic drugs.[4][10][14][17]

The diverse mechanisms of action of pyrazole derivatives, including the inhibition of key signaling pathways and the induction of apoptosis, offer multiple avenues for therapeutic intervention.[1][4][6][8][9][10] Further research, guided by the experimental protocols detailed herein, is warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and evaluate their efficacy and safety in preclinical and clinical settings. The continued exploration of novel chemical scaffolds like the 5-phenylethyl pyrazoles is essential for the development of the next generation of cancer therapies that are more effective, less toxic, and capable of overcoming the challenges of drug resistance.

References

  • Benchchem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • Benchchem. (n.d.). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays.
  • PubMed. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK....
  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • (n.d.). MTT Cell Assay Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC - NIH. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific - US. (n.d.). Click-iT EdU Protocol for Flow Cytometry.
  • (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Britannica. (2025). Anticancer drug | Description, Types, Mechanisms, & Side Effects.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • (2024). Top 10 Anti-Cancer Drugs Unveiling Their Success Stories.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry.
  • (n.d.). Cancer drugs A to Z list.
  • PMC - NIH. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • NIH. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs.
  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • MDPI. (n.d.). Anti-Cancer Drugs: Trends and Insights from PubMed Records.
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • ResearchGate. (n.d.). Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU....
  • PMC - NIH. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PMC - PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • PMC - PubMed Central. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Benchchem. (n.d.). The Rising Therapeutic Potential of 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives: An In-depth Technical Guide.

Sources

Independent Verification of the Biological Activity of 3-amino-5-phenethylpyrazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs.[1][2] Derivatives of this five-membered aromatic heterocycle are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] This guide focuses on a specific, lesser-studied derivative, 3-amino-5-phenethylpyrazole, and provides a comprehensive framework for its independent biological activity verification. Due to the novelty of this compound, this document establishes a hypothesis-driven approach, leveraging structure-activity relationships (SAR) of analogous compounds to predict and subsequently test for its therapeutic potential.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison with established alternatives and providing robust, self-validating experimental protocols. We will delve into the causality behind experimental choices, ensuring scientific integrity and providing a logical pathway for the systematic evaluation of 3-amino-5-phenethylpyrazole.

Hypothesized Biological Activities and Rationale

The chemical structure of 3-amino-5-phenethylpyrazole, featuring an amino group at the 3-position and a phenethyl group at the 5-position, suggests several plausible biological activities based on extensive research into pyrazole derivatives.

  • Anti-inflammatory Activity: The pyrazole ring is the core of the selective COX-2 inhibitor Celecoxib, a widely prescribed anti-inflammatory drug.[4][5][6][7] The substitution pattern on the pyrazole ring is critical for its inhibitory activity and selectivity. The presence of an amino group in our target compound provides a key interaction point, and the phenethyl group contributes to the overall lipophilicity, which can influence binding to hydrophobic pockets in enzymes like cyclooxygenases.

  • Anticancer Activity: A significant number of pyrazole-containing compounds have been developed as kinase inhibitors for cancer therapy.[8][9][10][11] Kinases play a pivotal role in cell signaling pathways that govern cell proliferation, differentiation, and survival. The 3-aminopyrazole scaffold, in particular, is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase.

  • Antimicrobial Activity: Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1] The nitrogen-containing heterocyclic ring system can interfere with various microbial cellular processes.

Comparative Framework: Benchmarking Against Established Drugs

To provide context for the potential efficacy of 3-amino-5-phenethylpyrazole, we will use the following well-characterized drugs as comparators:

  • Celecoxib: A selective COX-2 inhibitor with a diaryl-substituted pyrazole core. It serves as a benchmark for anti-inflammatory activity.[4][5][6]

  • Sildenafil: A potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), containing a pyrazole moiety. While its primary use is for erectile dysfunction, its mechanism highlights the ability of the pyrazole scaffold to be tailored for high-affinity enzyme inhibition.[12][13][14][15]

  • A Broad-Spectrum Antibiotic (e.g., Ciprofloxacin): A fluoroquinolone antibiotic to be used as a positive control in antimicrobial assays.

The following table summarizes the key characteristics of these comparator drugs.

Comparator DrugChemical ClassPrimary Mechanism of ActionKey Therapeutic Use
Celecoxib Diaryl-substituted pyrazoleSelective inhibition of cyclooxygenase-2 (COX-2)[4][5][6]Anti-inflammatory, analgesic[4][6]
Sildenafil PyrazolopyrimidinoneSelective inhibition of phosphodiesterase type 5 (PDE5)[12][13][14][15]Erectile dysfunction, pulmonary arterial hypertension[12][15]
Ciprofloxacin FluoroquinoloneInhibition of bacterial DNA gyrase and topoisomerase IVBroad-spectrum antibacterial

Experimental Verification Workflows

The following sections provide detailed, step-by-step methodologies for the independent verification of the hypothesized biological activities of 3-amino-5-phenethylpyrazole.

Workflow for a Comprehensive Biological Activity Screening

Comprehensive Biological Activity Screening Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (for positive hits) cluster_2 Phase 3: Comparative Analysis Compound 3-amino-5-phenethylpyrazole Anti_Inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition, NO Assay) Compound->Anti_Inflammatory Test for Anticancer Anticancer Screening (MTT Assay across cell lines) Compound->Anticancer Test for Antimicrobial Antimicrobial Susceptibility (MIC/MBC determination) Compound->Antimicrobial Test for Dose_Response Dose-Response & IC50 Determination Anti_Inflammatory->Dose_Response If active Kinase_Profiling Kinase Inhibition Profiling Anticancer->Kinase_Profiling If active Pathway_Analysis Western Blot for Signaling Pathways Anticancer->Pathway_Analysis If active Antimicrobial->Dose_Response If active Comparator_Testing Test Comparators (Celecoxib, etc.) Kinase_Profiling->Comparator_Testing Dose_Response->Comparator_Testing Data_Comparison Compare IC50/MIC values Comparator_Testing->Data_Comparison SAR_Insights Structure-Activity Relationship Insights Data_Comparison->SAR_Insights

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol aims to determine if 3-amino-5-phenethylpyrazole can inhibit key inflammatory mediators.

1.1. COX-1 and COX-2 Inhibition Assay (Enzymatic Assay)

  • Objective: To determine the direct inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

  • Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of COX. The inhibition of this activity is proportional to the inhibition of prostaglandin synthesis.

  • Procedure:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a range of concentrations of 3-amino-5-phenethylpyrazole, Celecoxib (positive control for COX-2 inhibition), and a non-selective NSAID like Ibuprofen (positive control for both COX-1 and COX-2).

    • In a 96-well plate, add the enzyme, heme, and the test compound or control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the recommended time at the specified temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

1.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

  • Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[17]

  • Procedure:

    • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[17]

    • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 3-amino-5-phenethylpyrazole and a known inhibitor for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • NO Measurement: Collect the cell culture supernatant and mix with Griess reagent. Measure the absorbance at 540 nm.

    • Cytotoxicity Assay: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[17]

Protocol 2: In Vitro Anticancer Activity Screening

This protocol provides a framework for evaluating the cytotoxic potential of 3-amino-5-phenethylpyrazole against a panel of human cancer cell lines.

2.1. MTT Cell Viability Assay

  • Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (GI50).

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product, which is soluble and can be quantified spectrophotometrically.[18]

  • Procedure:

    • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a normal cell line like HEK293 for selectivity) in 96-well plates.

    • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 3-amino-5-phenethylpyrazole and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability and determine the GI50 values.

Signaling Pathway Analysis in Cancer Cells

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Signaling_Cascade Ras Raf MEK ERK Receptor->Signaling_Cascade:f0 Signaling_Cascade:f0->Signaling_Cascade:f1 Signaling_Cascade:f1->Signaling_Cascade:f2 Signaling_Cascade:f2->Signaling_Cascade:f3 Proliferation Cell Proliferation Survival Signaling_Cascade:f3->Proliferation Promotes Test_Compound 3-amino-5-phenethylpyrazole Test_Compound->Signaling_Cascade:f1 Inhibits?

Caption: Hypothesized inhibition of a key cell signaling pathway by 3-amino-5-phenethylpyrazole.

Protocol 3: Antimicrobial Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the antimicrobial activity of the test compound.

3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[19][20]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium.[20]

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

    • Serial Dilution: Perform serial two-fold dilutions of 3-amino-5-phenethylpyrazole and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the prepared microbial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

All quantitative data from the experimental verifications should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NO Inhibition IC50 (µM) in RAW 264.7 cells
3-amino-5-phenethylpyrazole Experimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib >1000.04>2500~20
Ibuprofen 5150.33~50

Table 2: Comparative Anticancer Activity (GI50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Normal)
3-amino-5-phenethylpyrazole Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin ~0.05~0.1~0.08~1.0

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
3-amino-5-phenethylpyrazole Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin 0.25-10.015-0.12N/A
Fluconazole N/AN/A0.25-2

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of 3-amino-5-phenethylpyrazole. By systematically evaluating its potential anti-inflammatory, anticancer, and antimicrobial properties in comparison to established drugs, researchers can effectively ascertain its therapeutic potential. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and mechanisms of action, followed by in vivo efficacy and safety studies. The versatility of the pyrazole scaffold suggests that 3-amino-5-phenethylpyrazole could be a promising lead compound for the development of novel therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Sildenafil - Wikipedia. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (URL: [Link])

  • [Mode of action of sildenafil] - PubMed. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: [Link])

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (URL: [Link])

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (URL: [Link])

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC - PubMed Central. (URL: [Link])

  • Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - MDPI. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])

  • Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

Sources

A Researcher's Guide to Deconvoluting the Target Specificity of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery, a novel small molecule like 5-(2-phenylethyl)-1H-pyrazol-3-amine presents both an opportunity and a challenge. The pyrazole scaffold is a wellspring of pharmacological activity, with derivatives showing promise in antimicrobial, anti-inflammatory, and anticancer research.[1][2][3][4][5][6] However, this chemical promiscuity necessitates a rigorous and systematic evaluation of target specificity to understand its therapeutic potential and off-target liabilities. This guide provides a strategic framework and detailed experimental protocols for assessing the target landscape of 5-(2-phenylethyl)-1H-pyrazol-3-amine, comparing its performance with established alternatives, and ensuring the generation of robust, publication-quality data.

The Pyrazole Enigma: A Double-Edged Sword

Our investigational compound, 5-(2-phenylethyl)-1H-pyrazol-3-amine, with its distinct phenylethyl and amine functionalities, warrants a multi-pronged approach to defining its cellular interactome. While direct target information for this specific molecule is scarce in the public domain, a related analog, 5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid, has been linked to the human Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor involved in metabolic and inflammatory signaling.[7][8] This provides a logical, albeit preliminary, starting point for our investigation.

A Phased Approach to Target Specificity Assessment

A robust assessment of target specificity should be approached in a tiered manner, moving from broad, unbiased screening to focused, hypothesis-driven validation. This ensures an efficient use of resources and builds a strong evidence base for the compound's mechanism of action.

G Affinity Chromatography Affinity Chromatography Proteome-wide CETSA Proteome-wide CETSA Biophysical Assays Biophysical Assays In Vitro Enzymatic/Binding Assays In Vitro Enzymatic/Binding Assays Target Engagement Assays Target Engagement Assays Phenotypic Assays Phenotypic Assays Phase 1 Unbiased Target Discovery Phase 2 Target Validation & Prioritization Phase 1->Phase 2 Identifies potential targets Phase 3 Cellular & Functional Characterization Phase 2->Phase 3 Confirms direct interaction and functional modulation

Caption: A phased workflow for target specificity assessment.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify a broad range of potential protein interactors without prior bias. This is crucial for uncovering novel targets and assessing the overall selectivity of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.

Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of 5-(2-phenylethyl)-1H-pyrazol-3-amine with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose). A control resin without the compound should be prepared in parallel.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human monocytic cell line if investigating inflammatory responses) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-conjugated resin and the control resin.

    • Wash the resins extensively to remove non-specific binders.

    • Elute the specifically bound proteins using a high-salt buffer or a buffer containing the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise unique bands from the compound-treated lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Interpretation: Proteins identified from the compound-conjugated resin but not the control resin are considered potential interactors.

Phase 2: Target Validation and Prioritization

Once a list of potential targets is generated, the next step is to validate these interactions and prioritize them for further study.

Comparative Compounds

To contextualize the specificity of 5-(2-phenylethyl)-1H-pyrazol-3-amine, it is essential to compare its performance against well-characterized compounds. Given the potential link to HCAR2 and the broad anti-inflammatory profile of pyrazoles, suitable comparators would be:

  • A known HCAR2 agonist: To compare potency and efficacy at this specific receptor.

  • A promiscuous kinase inhibitor (e.g., Staurosporine): To benchmark off-target kinase activity.

  • A selective inhibitor of a key inflammatory kinase (e.g., a p38 MAPK inhibitor): To assess specificity within a relevant signaling pathway.

Experimental Protocol: Kinase Profiling

Given the prevalence of kinases as drug targets and the known activity of some pyrazole derivatives against them, a broad kinase screen is a prudent step.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Screen 5-(2-phenylethyl)-1H-pyrazol-3-amine at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Follow up with dose-response curves for any kinases showing significant inhibition to determine IC50 values.

Data Presentation:

CompoundKinase Target 1 (IC50, nM)Kinase Target 2 (IC50, nM)HCAR2 (EC50, nM)
5-(2-phenylethyl)-1H-pyrazol-3-amineTBDTBDTBD
Comparator A (HCAR2 Agonist)>10,000>10,00050
Comparator B (Staurosporine)512>10,000
Comparator C (p38 Inhibitor)>10,00020 (p38α)>10,000

TBD: To Be Determined

Phase 3: Cellular and Functional Characterization

The final phase aims to confirm target engagement in a cellular context and link it to a functional outcome.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

G cluster_0 CETSA Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Vehicle vs. Compound Lyse Cells Lyse Cells Heat Shock->Lyse Cells Temperature Gradient Separate Fractions Separate Fractions Lyse Cells->Separate Fractions Centrifugation Protein Quantification Protein Quantification Separate Fractions->Protein Quantification Soluble vs. Precipitated

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Treatment: Treat intact cells with 5-(2-phenylethyl)-1H-pyrazol-3-amine or a vehicle control.

  • Heat Treatment: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The journey to characterize a novel compound like 5-(2-phenylethyl)-1H-pyrazol-3-amine is a meticulous process of elimination and confirmation. The experimental framework outlined in this guide provides a systematic path to understanding its target specificity. By employing a combination of unbiased discovery, focused validation, and cellular characterization, researchers can build a comprehensive profile of this promising molecule. The resulting data will be instrumental in guiding its future development, whether as a selective probe for a novel target or a multi-targeted therapeutic agent. The key to success lies in the rigorous application of these self-validating experimental systems and an objective interpretation of the comparative data.

References

  • MtoZ Biolabs. Drug Target Identification Methods. [Link]

  • Li, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Medicinal Research Reviews. [Link]

  • ResearchGate. Known experimental techniques to identify drug targets. [Link]

  • Genophore. Small Molecule Drug: 5-(2-PHENYLETHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]

  • Ivy Fine Chemicals. 1H-Pyrazol-3-amine, 5-(2-phenylethyl)-. [Link]

  • Sanna, M. L., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals. [Link]

  • PubChem. 5-phenethyl-1H-pyrazole-3-carboxylic Acid. [Link]

  • Al-Mousawi, S. M., et al. (2022). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

  • Wang, S., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • Ivascu, A., et al. (2023). Pyrazolo[5,1-c][7][9][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]

  • El-Sayed, N. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Ammendola, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of 5-(2-phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. Among these, the pyrazole nucleus, and specifically 3-aminopyrazole derivatives, are recognized as privileged structures due to their prevalence in a wide array of medicinally active compounds. This guide provides a comprehensive technical comparison of the primary synthetic strategies for obtaining 5-(2-phenylethyl)-1H-pyrazol-3-amine, a valuable building block for pharmaceutical research. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of two distinct synthetic pathways to empower you with the knowledge to make informed decisions for your research endeavors.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole moiety is a cornerstone in medicinal chemistry, featuring in drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. The presence of a reactive amino group provides a convenient handle for further functionalization, allowing for the exploration of vast chemical space in the quest for new and improved therapeutic agents. The target molecule of this guide, 5-(2-phenylethyl)-1H-pyrazol-3-amine, incorporates a phenylethyl substituent, a common pharmacophore that can engage in various biological interactions. The ability to synthesize this compound efficiently and in high purity is therefore a critical step in many drug discovery programs.

Route A: The Classical Approach via β-Ketonitrile Condensation

The most established and versatile method for the synthesis of 5-aminopyrazoles proceeds through the condensation of a β-ketonitrile with hydrazine.[1] This two-step sequence is reliable and generally provides good yields, making it a popular choice in both academic and industrial settings.

Step 1: Synthesis of the Key Intermediate: 3-Oxo-5-phenylpentanenitrile

The cornerstone of this route is the preparation of the β-ketonitrile, 3-oxo-5-phenylpentanenitrile. This is typically achieved through a Claisen-like condensation between an ester of 3-phenylpropanoic acid (e.g., ethyl 3-phenylpropanoate) and acetonitrile, facilitated by a strong base such as sodium ethoxide or sodium amide.

Mechanism: The reaction is initiated by the deprotonation of acetonitrile by the strong base to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.

dot digraph "Route_A_Step_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Ethyl_3-phenylpropanoate" [label="Ethyl 3-phenylpropanoate"]; "Acetonitrile" [label="Acetonitrile"]; "Base" [label="Strong Base\n(e.g., NaOEt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Tetrahedral Intermediate", shape=ellipse, style=dashed]; "Product" [label="3-Oxo-5-phenylpentanenitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ethyl_3-phenylpropanoate" -> "Intermediate" [label="Nucleophilic attack"]; "Acetonitrile" -> "Intermediate" [label="Deprotonation by Base"]; "Base" -> "Acetonitrile"; "Intermediate" -> "Product" [label="Elimination of EtO-"]; } mendot Diagram 1: Synthesis of 3-Oxo-5-phenylpentanenitrile.

Step 2: Cyclization to 5-(2-phenylethyl)-1H-pyrazol-3-amine

The β-ketonitrile intermediate is then cyclized with hydrazine hydrate. This reaction proceeds readily, often in a protic solvent like ethanol, to afford the final product.

Mechanism: The reaction begins with the nucleophilic attack of one of the hydrazine nitrogen atoms on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen on the nitrile carbon, leading to the formation of the five-membered pyrazole ring. Tautomerization then yields the aromatic 3-aminopyrazole.

dot digraph "Route_A_Step_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Ketonitrile" [label="3-Oxo-5-phenylpentanenitrile"]; "Hydrazine" [label="Hydrazine Hydrate"]; "Hydrazone" [label="Hydrazone Intermediate", shape=ellipse, style=dashed]; "Cyclized_Intermediate" [label="Cyclized Intermediate", shape=ellipse, style=dashed]; "Product" [label="5-(2-phenylethyl)-1H-pyrazol-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ketonitrile" -> "Hydrazone" [label="Nucleophilic attack"]; "Hydrazine" -> "Hydrazone"; "Hydrazone" -> "Cyclized_Intermediate" [label="Intramolecular cyclization"]; "Cyclized_Intermediate" -> "Product" [label="Tautomerization"]; } mendot Diagram 2: Cyclization to the target aminopyrazole.

Route B: An Alternative Pathway via Chalcone/Dienone Intermediate

An alternative approach to constructing the pyrazole ring involves the reaction of a suitable α,β-unsaturated carbonyl compound, such as a chalcone or a dienone, with hydrazine. This route offers a different set of synthetic challenges and considerations. For the synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a plausible, albeit less direct, precursor would be a dienone.

Step 1: Synthesis of a Dienone Precursor

A potential dienone precursor could be synthesized via a Claisen-Schmidt condensation.[2][3][4][5] This would involve the reaction of an appropriate aldehyde and ketone. For instance, the condensation of benzaldehyde with 4-phenyl-2-butanone could theoretically yield 1-phenyl-5-(2-phenylethyl)penta-1,4-dien-3-one, though this specific reaction is not well-documented and may present challenges in controlling regioselectivity and preventing self-condensation.

Step 2: Cyclization and Oxidation

The dienone would then be reacted with hydrazine to form a pyrazoline intermediate.[6][7][8][9] This is a well-established transformation. The final step would involve the oxidation of the pyrazoline to the aromatic pyrazole.[6][7][10] Various oxidizing agents can be employed for this purpose, such as manganese dioxide (MnO2) or tert-butyl hydroperoxide with a copper catalyst.[6][7][10]

dot digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Aldehyde" [label="Aldehyde"]; "Ketone" [label="Ketone"]; "Dienone" [label="Dienone Intermediate", shape=ellipse]; "Hydrazine" [label="Hydrazine"]; "Pyrazoline" [label="Pyrazoline Intermediate", shape=ellipse]; "Oxidant" [label="Oxidizing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="5-(2-phenylethyl)-1H-pyrazol-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aldehyde" -> "Dienone" [label="Claisen-Schmidt"]; "Ketone" -> "Dienone"; "Dienone" -> "Pyrazoline" [label="Reaction with Hydrazine"]; "Hydrazine" -> "Pyrazoline"; "Pyrazoline" -> "Product" [label="Oxidation"]; "Oxidant" -> "Pyrazoline"; } mendot Diagram 3: Alternative synthesis via a dienone intermediate.

Performance Benchmark: A Head-to-Head Comparison

ParameterRoute A: β-Ketonitrile CondensationRoute B: Chalcone/Dienone Pathway
Overall Yield Generally good to excellent.Variable, highly dependent on the efficiency of the dienone synthesis and oxidation steps.
Step Economy Typically a 2-step process.A 3-step process (condensation, cyclization, oxidation).
Starting Materials Readily available esters and acetonitrile.Requires specific aldehydes and ketones which may need to be synthesized.
Reaction Conditions Step 1 requires a strong base. Step 2 is generally mild.Claisen-Schmidt condensation is base-catalyzed. Oxidation conditions can vary.
Scalability Well-established and scalable.Potentially less scalable due to the multi-step nature and potential for side reactions.
Purification Intermediates and final product are often crystalline and readily purified.Purification of the dienone and pyrazoline intermediates can be challenging.
Versatility Highly versatile for a wide range of substituted 5-aminopyrazoles.More limited by the availability and reactivity of the starting carbonyl compounds.

Experimental Protocols

Route A: β-Ketonitrile Condensation

Step 1: Synthesis of 3-Oxo-5-phenylpentanenitrile

To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.2 eq.) and anhydrous diethyl ether. Cool the suspension to 0 °C. In a separate flask, prepare a solution of ethyl 3-phenylpropanoate (1.0 eq.) and acetonitrile (1.5 eq.) in anhydrous diethyl ether. Add the ester/nitrile solution dropwise to the stirred sodium ethoxide suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid, ensuring the final pH is acidic. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

To a solution of 3-oxo-5-phenylpentanenitrile (1.0 eq.) in ethanol, add hydrazine hydrate (1.5 eq.). Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Route B: Chalcone/Dienone Pathway (Illustrative)

Step 1: Synthesis of a Dienone Precursor (Hypothetical)

To a stirred solution of benzaldehyde (1.0 eq.) and 4-phenyl-2-butanone (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture at room temperature for 24-48 hours. Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude dienone by column chromatography.

Step 2: Synthesis of the Pyrazoline Intermediate

To a solution of the dienone (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.). Reflux the mixture for 6-8 hours. Cool the reaction and remove the solvent under reduced pressure. The crude pyrazoline may be used in the next step without further purification.

Step 3: Oxidation to the Pyrazole

To a solution of the crude pyrazoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile), add an oxidizing agent such as activated manganese dioxide (5-10 eq.) or a catalytic amount of copper(II) acetate with tert-butyl hydroperoxide.[6][7] Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture to remove the oxidant and concentrate the filtrate. Purify the crude product by column chromatography to obtain 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Conclusion and Recommendations

Based on the comparative analysis, Route A, the β-ketonitrile condensation pathway, is the recommended and more robust synthetic strategy for the preparation of 5-(2-phenylethyl)-1H-pyrazol-3-amine. This route is characterized by its higher overall yield, better step economy, and the use of readily available starting materials. The procedures are well-established in the literature for analogous compounds, providing a high degree of confidence in its successful implementation and scalability.

While Route B offers an interesting alternative from a chemical perspective, it presents several practical challenges. The synthesis of the specific dienone precursor is not well-defined and could lead to a mixture of products, complicating purification. Furthermore, the addition of a third step (oxidation) reduces the overall efficiency of the synthesis.

For researchers requiring a reliable and efficient synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine for their drug discovery and development programs, the β-ketonitrile condensation route stands out as the superior choice.

References

  • Bhaskaruni, S. V., et al. (2021). TBHP/Cu(OAc)2 mediated oxidation of pyrazolines: A convenient method for the preparation of pyrazoles.
  • Hofmann, S., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4645-4650.
  • Ingle, A. V., et al. (2011). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.
  • Divekar, K., et al. (2013). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research Journal of Pharmaceutical Technology, 6(11), 1235-1238.
  • Gontijo, T. B., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8509.
  • Organic Chemistry Portal. Pyrazole synthesis. (n.d.). Retrieved from [Link]

  • Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4), 1435-1440.
  • ResearchGate. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). Retrieved from [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1h- pyrazolyl phthalazine-1, 4-diones. Retrieved from [Link]

  • University of Colorado Boulder. Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Wikipedia. Claisen–Schmidt condensation. (2023, December 1). Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(5), 5711-5727.
  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Name Reactions in Organic Synthesis. Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • ScienceDirect. Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 5-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS No. 1000895-40-8). As a research chemical, its long-term toxicological properties may not be fully elucidated. Therefore, this protocol is grounded in the principles of chemical safety, drawing from data on structurally related pyrazole-amine derivatives and established best practices for hazardous waste management in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for 5-(2-Phenylethyl)-1H-pyrazol-3-amine is not fully detailed in all databases, data from analogous pyrazole derivatives provide a strong basis for a conservative risk assessment[1]. Nitrogen-containing heterocyclic compounds, particularly those with amine functionalities, often present specific health and safety challenges[2][3]. The primary anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile

Hazard CategoryDescriptionRationale & Supporting Evidence
Skin Irritation Expected to cause skin irritation upon direct contact.SDS for similar compounds like 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 3-Amino-5-phenylpyrazole consistently list "Causes skin irritation" (H315) as a key hazard[4][5].
Eye Irritation Expected to cause serious eye irritation or damage.This is a common characteristic of amine-containing compounds and is explicitly stated as "Causes serious eye irritation" (H319) for nearly all pyrazole-amine analogues[4][5][6][7][8].
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Pyrazole derivatives are often classified with the potential to cause respiratory irritation (H335)[8][9]. Handling should be performed in a well-ventilated area to minimize this risk.
Acute Oral Toxicity May be harmful if swallowed.Several related pyrazole compounds are classified as "Harmful if swallowed" (H302)[8][10][11]. Ingestion must be strictly avoided.

Given these potential hazards, the core principle is to treat this compound as hazardous material at all times, preventing direct contact, inhalation, and environmental release[12].

Pre-Disposal Safety: Handling and Spill Management

Proper disposal begins with safe handling during use. The following protocols are mandatory when working with 5-(2-Phenylethyl)-1H-pyrazol-3-amine.

Required Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The minimum required PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned[13].

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary[12].

Spill Response Protocol

Accidents can happen, and a clear, immediate response plan is essential[13].

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use chemical absorbent pads or vermiculite. Do not use combustible materials like paper towels for large spills.

  • Neutralize & Clean: There is no specific neutralizer for this compound. The focus is on absorption and collection. Carefully sweep up the solid material or absorbed liquid and place it into a suitable, sealed container for hazardous waste[4][8].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be disposed of as hazardous chemical waste[13][14].

Step-by-Step Disposal Procedure

Disposing of 5-(2-Phenylethyl)-1H-pyrazol-3-amine and its associated waste must be done systematically to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the sink or in regular trash [15].

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Identify: All materials contaminated with 5-(2-Phenylethyl)-1H-pyrazol-3-amine are considered hazardous chemical waste. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (pipette tips, weighing boats).

    • Contaminated PPE and spill cleanup materials.

  • Segregate: Keep this waste stream separate from other chemical wastes unless you have confirmed compatibility. Never mix with strong oxidizing agents, as violent reactions are possible with some amine compounds[10].

Step 2: Containerization
  • Select a Container: Use a container that is chemically compatible (e.g., a high-density polyethylene - HDPE - jug for liquids or a sturdy, sealable pail for solids), leak-proof, and has a secure screw-on cap or lid[15][16].

  • Keep Closed: The waste container must be kept closed at all times except when actively adding waste[15]. This prevents the release of vapors and protects the lab environment.

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement.

  • Attach a Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label[16].

  • Complete Information: Fill out the label completely and legibly:

    • Write the full chemical name: "5-(2-Phenylethyl)-1H-pyrazol-3-amine " (No formulas or abbreviations)[16].

    • List all constituents, including solvents, with their percentage concentrations.

    • Indicate the accumulation start date (the date the first drop of waste was added).

    • Mark the appropriate hazard characteristics (e.g., Irritant, Toxic).

Step 4: On-Site Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[17].

  • Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks[15].

  • Minimize Quantity: Do not store more than 10 gallons of hazardous waste in your lab at any one time. Schedule regular pickups to prevent excessive accumulation[15].

Step 5: Final Disposal
  • Professional Disposal: The final step is to arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[10][17]. These professionals will transport the waste to an approved treatment, storage, and disposal facility (TSDF).

  • Method: The most probable disposal method for this type of nitrogen-containing organic compound is high-temperature incineration at an approved waste disposal plant[6][7][18].

Step 6: Decontamination of Empty Containers
  • Thoroughly rinse the empty chemical container three times with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the first rinseate must be collected and disposed of as hazardous waste [15]. Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.

  • After proper rinsing and air-drying, the container can often be disposed of in regular trash or recycled, but only after defacing the original label to prevent misuse.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 5-(2-Phenylethyl)-1H-pyrazol-3-amine.

G Disposal Workflow for 5-(2-Phenylethyl)-1H-pyrazol-3-amine cluster_0 Disposal Workflow for 5-(2-Phenylethyl)-1H-pyrazol-3-amine A Waste Generation (Pure chemical, solutions, contaminated materials) B Is waste hazardous? A->B C Segregate as Hazardous Chemical Waste B->C Yes H Non-Hazardous Waste (Follow institutional policy) B->H No D Select Compatible & Sealable Container C->D E Attach & Complete Hazardous Waste Label D->E F Store in Designated SAA with Secondary Containment E->F G Request Pickup by EHS / Licensed Contractor F->G

Caption: A flowchart outlining the key steps for the safe disposal of 5-(2-Phenylethyl)-1H-pyrazol-3-amine.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
  • 5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE (CAS No. 1000895-40-8) SDS. Guidechem.
  • 1000895-40-8 (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Product Description. ChemicalBook.
  • Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • Hazardous Waste Disposal Guide. Research Areas, Dartmouth Policy Portal.
  • N-ethyl-5-(2-phenylethyl)-1H-pyrazol-3-amine. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET for 5-Amino-1-methyl-3-phenyl-1H-pyrazole. (2025, December 23). Fisher Scientific.
  • SAFETY DATA SHEET for 3-(2-Furyl)-1H-pyrazol-5-amine. (2024, March 30). Fisher Scientific.
  • Chemical Waste. Environmental Health and Safety, The University of Iowa.
  • SAFETY DATA SHEET for 3-Amino-5-methylpyrazole. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone. Chemsrc.com.
  • SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific.
  • SAFETY DATA SHEET for Pyrazole. (2024, October 18). Sigma-Aldrich.
  • 3-Amino-5-phenylpyrazole. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET for 4-Bromo-1H-pyrazole-3-carboxamide. (2025, September 8). Angene Chemical.
  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. (2025, December). Benchchem.
  • MSDS of 5-chloro-1H-pyrazol-3-amine. ChemBlink.
  • SAFETY DATA SHEET for 5-Chloro-1H-pyrazol-3-amine. (2023, August 30). Apollo Scientific.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules, 25(21), 5017.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(1), 4-6.

Sources

A Senior Application Scientist's Guide to Handling 5-(2-Phenylethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 5-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS No. 1000895-40-8). As a research chemical, comprehensive hazard data for this specific molecule is not fully established.[1] Therefore, this guide is built upon the precautionary principle, deriving its recommendations from the known hazard profiles of structurally related aminopyrazole compounds.[2][3][4][5][6] It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Data-Driven Precautionary Approach

While a specific, comprehensive Safety Data Sheet (SDS) with detailed hazard statements for 5-(2-Phenylethyl)-1H-pyrazol-3-amine is limited[1], analysis of analogous aminopyrazole and pyrazole derivatives provides a strong basis for a conservative risk assessment. Compounds within this class are frequently documented as causing skin, eye, and respiratory irritation.[2][3][5][6][7][8]

Table 1: Inferred Hazard Profile for 5-(2-Phenylethyl)-1H-pyrazol-3-amine

Hazard Class Potential Effect Rationale based on Analogous Compounds
Acute Toxicity (Oral) May be harmful if swallowed. Some pyrazole derivatives are classified as Acute Toxicity Category 4 (Oral).[4][8][9]
Skin Corrosion/Irritation Causes skin irritation.[2][3][5][7] This is a common hazard for aminopyrazoles, requiring immediate washing upon contact.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5][7][9] Direct contact can lead to significant eye damage, necessitating immediate and prolonged rinsing.

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[2][5][7][8] | Inhalation of dusts can irritate the respiratory system. |

This data-driven inference mandates the use of robust engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to mitigate risks of exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the cornerstone of safe handling. The following protocol is designed to provide a multi-layered defense against potential exposure.

Table 2: Required PPE for Handling 5-(2-Phenylethyl)-1H-pyrazol-3-amine

Control Level Equipment Standard & Rationale
Primary Engineering Control Certified Chemical Fume Hood Mandatory for all manipulations. A fume hood is essential to keep airborne concentrations of the fine powder low and prevent inhalation.[2]
Secondary Engineering Control Eyewash Station & Safety Shower Must be readily accessible. Facilities must be equipped with an eyewash and safety shower for immediate decontamination in case of accidental contact.[2]
Hand Protection Nitrile Rubber Gloves Minimum requirement. Wear appropriate protective gloves to prevent skin exposure.[2] Double-gloving is recommended when handling larger quantities or for prolonged tasks. Never wear leather or cloth gloves.[10]
Eye & Face Protection Chemical Safety Goggles & Face Shield Goggles are mandatory. Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when there is a risk of splashes or when handling larger quantities.
Body Protection Long-Sleeved Laboratory Coat & Closed-Toe Shoes A fully buttoned lab coat protects against incidental skin contact.[2] Shoes must fully cover the feet. For extensive work, disposable gowns that close in the back offer enhanced protection.[11]

| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Required if working outside a fume hood or if dust generation is unavoidable. A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][5] |

PPE_Decision_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Configuration Start Assess Task: Handling 5-(2-Phenylethyl)-1H-pyrazol-3-amine CheckHood Can all work be done in a certified fume hood? Start->CheckHood InHood Standard PPE Protocol: - Lab Coat - Nitrile Gloves - Safety Goggles CheckHood->InHood NoHood Enhanced PPE Protocol: - Standard PPE - NIOSH-Approved Respirator (N95) CheckHood->NoHood No   SplashRisk Is there a splash risk (e.g., preparing solutions)? InHood->SplashRisk AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes

Caption: PPE selection workflow based on task location and nature.

Step-by-Step Operational Handling Plan

Adherence to a strict operational workflow is critical for minimizing exposure risk.

I. Preparation and Area Setup

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear Workspace: Maintain a clutter-free workspace inside the hood to ensure proper airflow.

  • Prepare Materials: Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers within the hood before handling the compound.

  • Confirm Safety Equipment: Verify the path to the nearest eyewash station and safety shower is unobstructed.

II. Weighing and Transferring the Solid Compound

  • Don PPE: Put on all required PPE as detailed in Table 2 before opening the container.

  • Minimize Dust: Open the container inside the fume hood. Handle the solid gently to minimize dust generation.[2][3] Do not crush or grind the material outside of a contained system.

  • Transfer: Use a dedicated spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Seal Promptly: Tightly close the main container immediately after use and wipe it down with a damp cloth before storing.[2]

III. Post-Handling Decontamination

  • Clean Equipment: Decontaminate spatulas and any non-disposable equipment with an appropriate solvent. Collect the rinsate as liquid chemical waste.

  • Clean Workspace: Wipe down the absorbent liner and the fume hood sash and surface with a damp cloth. Dispose of the liner and cloths as solid chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination.

  • Wash Hands: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2][3]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

Spill_Response_Flowchart Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate if spill is large or outside of containment Alert->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles) Evacuate->PPE For cleanup crew Contain Contain the spill with absorbent pads or sand PPE->Contain Cleanup Gently sweep solid into a labeled waste container. Use absorbent for liquids. Contain->Cleanup Decontaminate Clean the spill area thoroughly Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: General workflow for chemical spill response.

Exposure First Aid:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation develops or persists.[3][5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Rinse mouth with water and seek immediate medical attention.[1][9]

Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.

I. Waste Segregation

  • Solid Waste: This stream includes contaminated PPE (gloves, disposable coats), weigh boats, absorbent liners, and cleaning materials.

    • Action: Collect in a dedicated, clearly labeled, and sealed container for solid chemical waste.[12] Do not mix with general laboratory trash.

  • Liquid Waste: This includes unused solutions and solvent rinsate from cleaning equipment.

    • Action: Collect in a designated, leak-proof, and sealed container labeled "Hazardous Liquid Waste" with the full chemical name listed.[12] Do not dispose of it down the drain.[12]

  • Empty Containers:

    • Action: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[12] Deface the label on the empty, rinsed container before disposing of it according to your institution's guidelines.

II. Final Disposal

  • Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of disposal.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or certified chemical waste contractor.[12]

References

  • Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Angene Chemical. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Aminopyrazole, 5g, Each. CP Lab Safety. [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Phenylethyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(2-Phenylethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.